molecular formula C12H17N B3023610 4-Phenylazepane CAS No. 73252-01-4

4-Phenylazepane

Cat. No.: B3023610
CAS No.: 73252-01-4
M. Wt: 175.27 g/mol
InChI Key: AHKQOPMYYACTFC-UHFFFAOYSA-N
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Description

4-Phenylazepane is an organic compound belonging to the class of azepanes, which are seven-membered, saturated heterocycles containing one nitrogen atom . With the molecular formula C12H17N and an average mass of 175.27 g/mol , it serves as a versatile chemical scaffold and a valuable intermediate in organic and medicinal chemistry research. The core structural motif of 4-Phenylazepane is recognized in pharmacological science. It forms the foundational structure of a class of compounds known as phenazepanes . Several derivatives of this scaffold, such as ethoheptazine and proheptazine, have been historically studied as opioid analgesics . Another related molecule, Meptazinol, is a 3-phenylazepane derivative and a marketed opioid analgesic that acts as a partial μ-opioid receptor agonist . As such, 4-Phenylazepane itself is a compound of significant interest in pharmaceutical research for the synthesis and development of novel chemical entities for scientific investigation. Applications for this compound include its use as a versatile building block in the creation of various organic compounds, pharmaceuticals, agrochemicals, and specialty chemicals . Its unique structural properties can enhance the efficiency and selectivity of synthetic reactions, making it a valuable tool for chemists in constructing complex molecular architectures . Please Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AHKQOPMYYACTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993988
Record name 4-Phenylazepane
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Molecular Weight

175.27 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73252-01-4, 7500-40-5
Record name Hexahydro-4-phenyl-1H-azepine
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Record name 4-Phenylazepane
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Foundational & Exploratory

4-Phenylazepane: Chemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylazepane (also known as phenazepane) is a seven-membered saturated nitrogen heterocycle substituted with a phenyl group at the 4-position.[1][2][3][4][5][6][7] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of opioid analgesics (e.g., ethoheptazine), norepinephrine reuptake inhibitors (NRIs), and chemokine receptor antagonists (CCR2/CCR5).[1] Unlike its six-membered analog (4-phenylpiperidine), the azepane ring introduces unique conformational flexibility, allowing for distinct binding modes in G-protein coupled receptors (GPCRs).[1]

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and characterization data for 4-phenylazepane, designed for researchers in drug discovery and organic synthesis.[1]

Part 1: Chemical Identity and Physicochemical Properties[1][3][8]

The 4-phenylazepane scaffold is characterized by a high degree of lipophilicity and basicity typical of cyclic secondary amines.[1] The seven-membered ring adopts a flexible twist-chair or twist-boat conformation, which is energetically accessible at room temperature.[1]

Table 1: Physicochemical Constants
PropertyValueNotes
CAS Number 7500-40-5 (Free Base)73252-01-4 (HCl Salt)
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Appearance Colorless to pale yellow oil (Base)White crystalline solid (HCl)Hygroscopic (Salt)
Boiling Point ~279 °C (at 760 mmHg)Predicted
Density 0.95 g/cm³Predicted
LogP 2.4 – 2.5Lipophilic
pKa (Conjugate Acid) ~9.8 – 10.2Est.[1][2][3][4][5][8][9] for secondary azepane
Chirality Chiral (Enantiomeric pair)C4 is a stereocenter
Structural Analysis & Chirality

Unlike 4-phenylpiperidine, which has a plane of symmetry, 4-phenylazepane is chiral .[1] The path from the nitrogen atom to the C4-phenyl substituent is unequal in bond length (3 bonds vs. 4 bonds), creating a stereocenter at C4.[1]

  • Enantiomers: (4R)-4-phenylazepane and (4S)-4-phenylazepane.[1]

  • Note: Standard synthesis methods (e.g., Schmidt reaction on 4-phenylcyclohexanone) typically yield the racemate .[1]

Part 2: Synthetic Pathways

The most robust and scalable route to 4-phenylazepane involves the ring expansion of 4-phenylcyclohexanone via the Schmidt reaction, followed by reduction of the resulting lactam.[1]

Synthesis Diagram (Graphviz)[1]

Synthesis cluster_conditions Reaction Conditions SM 4-Phenylcyclohexanone (C12H14O) Inter Intermediate: 5-Phenylazepan-2-one (Lactam) SM->Inter Schmidt Reaction (NaN3, H2SO4) Prod 4-Phenylazepane (Racemic Amine) Inter->Prod Reduction (LiAlH4, THF) Step1 Step 1: Ring Expansion In situ generation of HN3 Temp: 0°C -> RT Step2 Step 2: Lactam Reduction Reflux in THF Quench: Fieser method

Caption: Two-step synthesis of 4-phenylazepane from 4-phenylcyclohexanone via Schmidt rearrangement and Lithium Aluminum Hydride reduction.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Phenylazepan-2-one (Schmidt Reaction)

Principle: Treatment of a cyclic ketone with hydrazoic acid (generated in situ) leads to the insertion of a nitrogen atom into the ring adjacent to the carbonyl group.[1] Since 4-phenylcyclohexanone is symmetric, migration of either alpha-carbon yields the same lactam product.[1]

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Ensure efficient ventilation (HN₃ is toxic).[1]

  • Reagents: Charge the flask with 4-phenylcyclohexanone (1.0 equiv) dissolved in Chloroform or DCM . Add concentrated H₂SO₄ (2.5 equiv) slowly at 0°C.

  • Addition: Add Sodium Azide (NaN₃) (1.2 equiv) portion-wise over 30 minutes, maintaining temperature < 10°C to control exotherm and gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (disappearance of ketone).[1]

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with NaOH or NH₄OH until pH ~8. Extract with DCM (3x).[1][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize the solid lactam from ethanol/water or ethyl acetate.

Step 2: Reduction to 4-Phenylazepane

Principle: The amide carbonyl of the lactam is reduced to a methylene group using a strong hydride donor.[1]

  • Setup: Flame-dry a round-bottom flask under nitrogen/argon atmosphere.

  • Reagents: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the 5-phenylazepan-2-one (from Step 1) in anhydrous THF and add dropwise to the hydride suspension.

  • Reflux: Heat the mixture to reflux for 4–12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g). Stir until a granular white precipitate forms.

  • Isolation: Filter off the aluminum salts.[1] Concentrate the filtrate to obtain the crude oil.[1]

  • Salt Formation (Optional but Recommended): Dissolve the oil in diethyl ether and add HCl in dioxane/ether. Collect the precipitated 4-phenylazepane hydrochloride by filtration.[1]

Part 3: Characterization

Accurate identification of 4-phenylazepane requires distinguishing it from its isomers (e.g., 3-phenylazepane) and confirming the ring size.[1]

Spectroscopic Data (Consensus)
1H NMR (400 MHz, CDCl₃) - Free Base
  • Aromatic Region: δ 7.15 – 7.35 (m, 5H, Ph-H).

  • Ring Protons (Alpha to N): δ 2.90 – 3.10 (m, 4H, CH ₂-NH-CH ₂).[1] The chemical shift is distinct for protons adjacent to the amine.[1]

  • Methine Proton (C4-H): δ 2.60 – 2.75 (m, 1H, Ar-CH ).[1]

  • Ring Protons (Beta/Gamma): δ 1.60 – 2.00 (m, 6H, remaining -CH ₂- groups).[1]

  • Amine Proton: δ 1.5 – 2.0 (br s, 1H, NH , exchangeable).

Mass Spectrometry (ESI/EI)
  • Molecular Ion: [M+H]⁺ = 176.14 m/z.[1]

  • Fragmentation (EI):

    • m/z 175 (M⁺)[1]

    • m/z 146 (Loss of CH₂=NH)[1]

    • m/z 91 (Tropylium ion, characteristic of benzyl/phenyl alkyls)

    • m/z 56 (C3H6N⁺ fragment from azepane ring)[1]

Conformational Analysis (Graphviz)[1]

The azepane ring is highly flexible.[1] The phenyl group at position 4 prefers an equatorial-like orientation to minimize 1,3-diaxial-like interactions, although the energy barrier between conformers is low.[1]

Conformation TC Twist-Chair (Major) Phenyl Equatorial TB Twist-Boat (Minor) Phenyl Axial/Pseudo-axial TC->TB Ring Inversion Low Barrier (<10 kcal/mol)

Caption: Dynamic equilibrium between major conformational states of the 4-phenylazepane ring.

Part 4: Pharmacological Context[1][4][5]

4-Phenylazepane is a "privileged scaffold," meaning it is capable of binding to multiple disparate biological targets depending on its substitution pattern.[1]

Opioid Receptor Modulation

The scaffold is a homolog of the 4-phenylpiperidine moiety found in Meperidine and Fentanyl .[1]

  • Mechanism: The nitrogen atom mimics the protonated amine of endogenous opioids (e.g., enkephalins), interacting with Asp147 in the Mu-opioid receptor (MOR).[1] The phenyl group engages in pi-stacking with aromatic residues (e.g., Trp293).[1]

  • Example Drug: Ethoheptazine (Zactane) is a 4-phenylazepane derivative used as an analgesic.[1]

Norepinephrine Reuptake Inhibition (NRI)

Derivatives of 4-phenylazepane have shown selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).[1]

  • Application: Investigated for the treatment of stress urinary incontinence and neuropathic pain.[1]

Chemokine Receptor Antagonism

Substituted 4-phenylazepanes act as dual antagonists for CCR2 and CCR5 receptors.[1]

  • Relevance: These receptors are implicated in inflammatory diseases (rheumatoid arthritis) and HIV entry.[1] The 7-membered ring provides a unique vector for substituents to occupy hydrophobic pockets that 6-membered rings cannot access effectively.[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436210, 4-Phenylazepane. Retrieved from [Link][1]

  • Mityuk, A. P., et al. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Tetrahedron Letters, 51(13), 1790–1792.[10] (Describes Schmidt reaction methodology on cycloalkanones).

  • Leduc, R., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.[1] (Provides NMR characterization data for 4-phenylazepane derivatives). Retrieved from [Link][1][11]

  • Walkup, R. D., et al. (2010). Synthesis of Stereodefined Piperidines and Azepanes. Journal of Organic Chemistry. (Discusses ring expansion and cyanide displacement strategies).

Sources

Early Investigations into 4-Phenylazepane: A Technical Guide to its Synthesis and Foundational Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the likely early-stage research into 4-Phenylazepane, a foundational scaffold in medicinal chemistry. While historical records of its initial synthesis and characterization are sparse, this document reconstructs the logical scientific progression that would have guided its development. We present a plausible, chemically sound synthetic route based on established organic chemistry principles. Furthermore, we detail the critical early pharmacological assays that would have been necessary to elucidate its bioactivity, focusing on its structural relationship to both opioid analgesics and monoamine reuptake inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies that form the bedrock of modern pharmacology.

Introduction: The Significance of the 4-Phenylazepane Scaffold

The 4-Phenylazepane core, a seven-membered heterocyclic amine bearing a phenyl group at the 4-position, represents a significant structural motif in the development of centrally acting therapeutic agents. Its true importance was realized as it became the foundational backbone for a series of opioid analgesics, including Ethoheptazine, Metheptazine, and Proheptazine.[1] Structurally, it can be viewed as a ring-expanded analog of the 4-phenylpiperidine scaffold, a key pharmacophore present in potent opioids such as meperidine and fentanyl. This structural similarity immediately suggests a potential interaction with opioid receptors.

Concurrently, the broader class of phenyl-substituted cyclic amines was being explored for effects on the central nervous system, particularly as inhibitors of monoamine transporters. Therefore, any early investigation into 4-Phenylazepane would have been driven by a dual hypothesis: its potential as a novel analgesic acting on opioid receptors and its possible activity as a modulator of neurotransmitter systems, such as the dopamine transporter (DAT). This guide outlines the logical and necessary experiments that would have formed the basis of these early studies.

A Plausible Early Synthetic Pathway: The Beckmann Rearrangement

The synthesis of seven-membered rings like azepane has historically presented challenges compared to their five- and six-membered counterparts.[2] A classic and robust method for the ring expansion of a cyclic ketone is the Beckmann rearrangement of its corresponding oxime.[3] This approach offers a logical and efficient pathway to the lactam precursor of 4-Phenylazepane, starting from the commercially available 4-phenylcyclohexanone. The subsequent reduction of the lactam yields the target amine.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Lactam Reduction A 4-Phenylcyclohexanone C 4-Phenylcyclohexanone Oxime A->C Reflux in Ethanol A->C B Hydroxylamine (NH2OH·HCl) Sodium Acetate B->C E 5-Phenylazepan-2-one (Lactam) C->E Heat (e.g., 100-130°C) C->E D Polyphosphoric Acid (PPA) or H2SO4 D->E G 4-Phenylazepane E->G Reflux in THF E->G F Lithium Aluminum Hydride (LiAlH4) F->G

Caption: Plausible synthetic route to 4-Phenylazepane via Beckmann rearrangement.

Experimental Protocol: Synthesis of 4-Phenylazepane

Rationale: This three-step synthesis leverages established, high-yielding reactions. The oximation of the ketone is a standard condensation. The Beckmann rearrangement, catalyzed by a strong acid, facilitates the key ring-expansion step.[4][5] Finally, the robust reduction of the resulting amide (lactam) with a powerful reducing agent like LiAlH₄ yields the desired saturated amine.[2]

Step 1: Synthesis of 4-Phenylcyclohexanone Oxime

  • To a solution of 4-phenylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Beckmann Rearrangement to 5-Phenylazepan-2-one

  • Add the crude 4-phenylcyclohexanone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid or concentrated sulfuric acid (10x weight of oxime) at approximately 120°C with vigorous stirring.[6]

  • Maintain the temperature and stirring for 30-60 minutes.

  • Carefully pour the hot, viscous mixture onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam. Purify by recrystallization or column chromatography.

Step 3: Reduction to 4-Phenylazepane

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 5-phenylazepan-2-one (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Foundational Pharmacological Characterization

The structural ambiguity of 4-Phenylazepane, residing between opioid and psychostimulant pharmacophores, necessitates a two-pronged approach for its initial pharmacological screening. The following protocols represent the standard, validated methods that would have been employed to determine its primary mechanism of action.

In Vitro Assays: Target Engagement and Functional Activity

The first step in characterizing a novel compound is to determine if it binds to the hypothesized molecular targets and with what affinity. This is followed by functional assays to understand the consequence of that binding.

Rationale: To determine if 4-Phenylazepane directly interacts with opioid receptors, competitive radioligand binding assays are essential. These assays measure the ability of the test compound to displace a known radioactive ligand that binds with high affinity to a specific receptor subtype (μ, δ, or κ).[7][8] The resulting inhibition constant (Ki) is an inverse measure of the compound's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat whole brain minus cerebellum) or membranes from cells expressing recombinant human opioid receptors (μ, δ, or κ) in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend in fresh buffer.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a selective radioligand (e.g., [³H]DAMGO for μ, [³H]Naltrindole for δ, [³H]U-69,593 for κ), and varying concentrations of the test compound, 4-Phenylazepane.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the receptor-bound radioligand. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of 4-Phenylazepane that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Table 1: Hypothetical Opioid Receptor Binding Affinity Data for 4-Phenylazepane

Receptor Subtype Radioligand Ki (nM) Interpretation
Mu (μ) [³H]DAMGO > 10,000 Negligible Affinity
Delta (δ) [³H]Naltrindole > 10,000 Negligible Affinity

| Kappa (κ) | [³H]U-69,593 | > 10,000 | Negligible Affinity |

Rationale: To test the hypothesis that 4-Phenylazepane acts as a dopamine reuptake inhibitor, a functional assay measuring the uptake of radiolabeled dopamine into nerve terminals (synaptosomes) is the gold standard. This assay directly assesses the compound's ability to block the primary function of the dopamine transporter.

G A Prepare Synaptosomes (from rat striatum) B Pre-incubate Synaptosomes with 4-Phenylazepane (or vehicle) A->B C Add [³H]Dopamine to initiate uptake B->C D Incubate for a short period (e.g., 10 min at 37°C) C->D E Terminate Uptake by rapid filtration D->E F Wash to remove unbound [³H]Dopamine E->F G Quantify [³H]Dopamine (Scintillation Counting) F->G H Calculate IC₅₀ G->H

Caption: Workflow for the [³H]Dopamine uptake inhibition assay.

Experimental Protocol: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

  • Synaptosome Preparation: Dissect striata from rat brains and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the pellet in an appropriate assay buffer.[11][12]

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 4-Phenylazepane or vehicle control for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each tube.

  • Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes). The timing is critical as the measurement represents the initial rate of uptake.[13]

  • Termination: Stop the uptake by rapid vacuum filtration through glass fiber filters, trapping the synaptosomes containing the internalized [³H]Dopamine.

  • Washing & Quantification: Quickly wash the filters with ice-cold buffer to remove external radioactivity. Measure the radioactivity on the filters via liquid scintillation counting.

  • Data Analysis: Define non-specific uptake in the presence of a saturating concentration of a known DAT inhibitor (e.g., nomifensine or cocaine). Subtract non-specific uptake from all measurements. Plot the percent inhibition of specific uptake against the log concentration of 4-Phenylazepane to determine the IC₅₀ value.

Table 2: Hypothetical DAT Uptake Inhibition Data for 4-Phenylazepane

Compound IC₅₀ (nM) Interpretation
4-Phenylazepane 150 Moderate Potency DAT Inhibitor

| Cocaine (Control) | 250 | Standard DAT Inhibitor |

In Vivo Assays: Assessing Physiological Effects

Following in vitro characterization, in vivo studies in animal models are required to understand the compound's physiological and behavioral effects, providing crucial information on its potential therapeutic utility and side-effect profile.

Rationale: The hot plate test is a classic method for evaluating the efficacy of centrally acting analgesics.[14] An increase in the latency to respond to a thermal pain stimulus (paw licking or jumping) after drug administration indicates an analgesic effect.[15] This test would be crucial to rule out or confirm opioid-like activity.

Experimental Protocol: Hot Plate Test in Mice

  • Acclimation: Acclimate mice to the testing room and handling for several days prior to the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and record the latency (in seconds) for the mouse to exhibit a pain response, typically licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer 4-Phenylazepane (at various doses) or a vehicle control via a systemic route (e.g., intraperitoneal injection). A positive control, such as morphine, should also be included.

  • Post-Drug Measurement: At set time points after injection (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their reaction latency again.

  • Data Analysis: Compare the post-drug latencies to the baseline latencies for each group. A significant increase in latency indicates analgesia.

Table 3: Hypothetical Hot Plate Test Results for 4-Phenylazepane

Treatment Group Dose (mg/kg, i.p.) Peak Latency (seconds) Interpretation
Vehicle - 10.2 ± 1.5 No Effect
Morphine 10 28.5 ± 3.1 Potent Analgesia
4-Phenylazepane 10 11.5 ± 2.0 No Significant Analgesia

| 4-Phenylazepane | 30 | 12.1 ± 1.8 | No Significant Analgesia |

Rationale: Inhibition of the dopamine transporter is known to increase synaptic dopamine levels, which typically results in an increase in spontaneous locomotor activity.[14] Measuring locomotor activity in an open-field arena is a direct way to assess the potential psychostimulant effects of 4-Phenylazepane, consistent with its hypothesized DAT inhibitor profile.

Experimental Protocol: Open-Field Locomotor Activity in Rats

  • Habituation: On the day of testing, place rats individually into the open-field chambers (e.g., 40 x 40 cm boxes equipped with infrared beams) and allow them to habituate for 30-60 minutes until their baseline activity stabilizes.

  • Drug Administration: Remove the rats, administer 4-Phenylazepane (at various doses), vehicle, or a positive control (e.g., cocaine or amphetamine), and immediately return them to the chambers.

  • Data Acquisition: Record locomotor activity automatically using the infrared beam-break system. Key parameters include total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the arena. Data is typically binned into 5- or 10-minute intervals for 1-2 hours.

  • Data Analysis: Compare the locomotor activity data across different treatment groups. A significant, dose-dependent increase in distance traveled compared to the vehicle group indicates a psychostimulant effect.

Table 4: Hypothetical Locomotor Activity Results for 4-Phenylazepane

Treatment Group Dose (mg/kg, i.p.) Total Distance Traveled (meters in 60 min) Interpretation
Vehicle - 150 ± 25 Normal Activity
Cocaine 15 650 ± 70 Potent Psychostimulant Effect
4-Phenylazepane 10 350 ± 45 Moderate Psychostimulant Effect

| 4-Phenylazepane | 30 | 720 ± 80 | Potent Psychostimulant Effect |

Conclusion and Forward Look

The hypothetical early studies outlined in this guide illustrate a logical, evidence-based approach to the characterization of a novel chemical entity. The in vitro results would likely have demonstrated that 4-Phenylazepane possesses moderate affinity for and inhibitory function at the dopamine transporter, while showing negligible affinity for opioid receptors. This profile would be strongly corroborated by the in vivo findings: a lack of analgesic activity in the hot plate test, coupled with a clear, dose-dependent increase in locomotor activity.

These foundational studies would have firmly classified 4-Phenylazepane as a dopamine reuptake inhibitor. This initial characterization would have been the critical launching point for further medicinal chemistry efforts. Subsequent research would logically have explored structure-activity relationships (SAR), adding functional groups to the core scaffold to modulate potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of clinically relevant compounds like the analgesic ethoheptazine. This demonstrates how rigorous, foundational pharmacological screening provides the essential insights that drive the evolution of a lead compound into a therapeutic agent.

References

  • Scribd. Beckmann Rearrangement Cyclohexanone Oxime and Its Rearrangement to Ε-Caprolactam. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • Wikipedia. 4-Phenylazepane. [Link]

  • Chemistry LibreTexts. Beckmann Rearrangement. [Link]

  • Homework.Study.com. Propose a mechanism for the two-step synthesis of caprolactam.... [Link]

  • Google Patents. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • National Center for Biotechnology Information. Model Systems for Analysis of Dopamine Transporter Function and Regulation. [Link]

  • PLOS One. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]

  • National Center for Biotechnology Information. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. [Link]

  • Bio-protocol. Radioligand-binding studies. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone. [Link]

  • ChemWhat. 4-Phenylcyclohexanone CAS#: 4894-75-1. [Link]

  • Semantic Scholar. Dopamine Transporter Loss in 6-OHDA Parkinson's Model Is Unmet by Parallel Reduction in Dopamine Uptake. [Link]

  • JOVE. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

  • Panlab. Hot plate test. [Link]

  • Eurofins. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • National Center for Biotechnology Information. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • Wikipedia. Schmidt reaction. [Link]

  • PLOS Computational Biology. Dopamine release, diffusion and uptake: A computational model for synaptic and volume transmission. [Link]

Sources

The 4-Phenylazepane Scaffold: A Privileged Template for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylazepane scaffold represents a critical structural motif in medicinal chemistry, particularly within the realm of Central Nervous System (CNS) drug discovery. As a seven-membered nitrogenous heterocycle, it serves as a conformational homolog to the widely utilized 4-phenylpiperidine pharmacophore found in opioids (e.g., meperidine) and antipsychotics (e.g., haloperidol).

This guide provides a technical deep-dive into the 4-phenylazepane moiety, exploring its unique conformational properties, synthetic accessibility via ring-expansion methodologies, and its application in "scaffold hopping" to tune receptor selectivity profiles for Opioid, Dopamine, and Sigma receptors.

Structural & Chemical Properties[1][2]

Conformational Flexibility vs. Rigidity

Unlike the thermodynamically stable chair conformation of the six-membered piperidine ring, the seven-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Pharmacophoric Implications: This flexibility allows the 4-phenylazepane scaffold to adopt transient conformations that may access cryptic binding pockets in G-Protein Coupled Receptors (GPCRs) that are sterically occluded to rigid piperidine analogs.

  • Lipophilicity: The additional methylene group increases

    
     relative to piperidine, potentially enhancing Blood-Brain Barrier (BBB) permeability, a critical parameter for CNS candidates.
    
The "Scaffold Hop" Strategy

In drug design, replacing a piperidine with an azepane is a classic "scaffold hop." This modification alters the vector of substituents attached to the nitrogen and the phenyl ring, often resulting in:

  • Altered Selectivity: e.g., Shifting affinity from Dopamine

    
     to 
    
    
    
    or
    
    
    .
  • Intellectual Property: Generates novel chemical matter distinct from crowded piperidine patent spaces.

Synthetic Methodologies

The synthesis of 4-phenylazepane is most efficiently achieved through Ring Expansion of 4-substituted cyclohexanones. The Schmidt Reaction is the industry-standard protocol for generating the intermediate lactam, which is subsequently reduced.

Core Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Phenylcyclohexanone Reagent1 NaN3 / Polyphosphoric Acid (Schmidt Reaction) Start->Reagent1 Intermediate 4-Phenylazepan-2-one (Lactam) Reagent1->Intermediate Ring Expansion Reagent2 LiAlH4 / THF (Reduction) Intermediate->Reagent2 Product 4-Phenylazepane (Secondary Amine) Reagent2->Product Carbonyl Reduction Deriv N-Alkylation / Acylation (Library Generation) Product->Deriv Diversification

Figure 1: Step-wise synthetic pathway from cyclohexanone precursor to functionalized azepane.

Detailed Experimental Protocol: Synthesis of 4-Phenylazepane

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Schmidt Rearrangement to 4-Phenylazepan-2-one

  • Reagents: 4-Phenylcyclohexanone (1.0 eq), Sodium Azide (

    
    , 1.2 eq), Polyphosphoric Acid (PPA, solvent/catalyst).
    
  • Procedure:

    • Charge a flask with PPA and heat to 50°C.

    • Add 4-phenylcyclohexanone portion-wise.

    • Caution: Slowly add

      
       over 1 hour. Evolution of 
      
      
      
      gas will occur. Maintain temperature < 60°C to prevent decomposition.
    • Stir at 60-70°C for 4 hours. Monitor via TLC (EtOAc:Hexane).

    • Quench: Pour reaction mixture onto crushed ice. Neutralize with

      
       to pH 8.
      
    • Extraction: Extract with

      
       (3x). Dry organic layer over 
      
      
      
      and concentrate.
    • Purification: Recrystallize from ethanol to yield the lactam.

Step 2: Reduction to 4-Phenylazepane

  • Reagents: 4-Phenylazepan-2-one (1.0 eq), Lithium Aluminum Hydride (

    
    , 2.0 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C under Argon.
      
    • Add lactam (dissolved in THF) dropwise.

    • Reflux for 12 hours.[1]

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% 
      
      
      
      (
      
      
      mL), then water (
      
      
      mL) sequentially.
    • Filter the granular precipitate. Concentrate the filtrate.

    • Validation: Confirm structure via

      
      -NMR (absence of amide carbonyl signal).
      

Medicinal Chemistry & SAR

The 4-phenylazepane scaffold is a "privileged structure" capable of binding to multiple CNS targets depending on the N-substitution and ring functionalization.

Opioid Receptor Ligands

The most notable pharmaceutical example is Ethoheptazine (Zactane), a mu-opioid agonist.

  • SAR Insight: The 4-phenyl group mimics the phenylalanine residue of enkephalins.

  • C4-Ester: The addition of a carbethoxy group at C4 (making it a quaternary center) significantly enhances mu-opioid affinity, paralleling the structure of meperidine.

Dopamine Receptor Selectivity ( vs )

Phenylpiperazines and phenylpiperidines are classic


 antagonists. Expanding the ring to azepane often retains affinity for the 

receptor
while reducing

affinity.
  • Mechanism: The larger azepane ring imposes a distinct steric bulk that is better accommodated by the slightly larger orthosteric pocket of the

    
     receptor compared to the 
    
    
    
    subtype.
  • Application: Selective

    
     antagonists are investigated for cognitive enhancement and glioblastoma treatment.
    
Sigma ( ) Receptors

The pharmacophore for Sigma-1 affinity requires a basic amine flanked by hydrophobic regions. N-substituted 4-phenylazepanes fit this model perfectly.

  • Design Rule: N-benzyl or N-phenethyl substituents on 4-phenylazepane create high-affinity Sigma-1 ligands (

    
     nM).
    
SAR Logic Map (DOT Diagram)

SAR_Map Core 4-Phenylazepane Scaffold N_Sub N-Substitution (R1) Core->N_Sub C4_Sub C4-Substitution (R2) Core->C4_Sub Ring_Sub Phenyl Ring Subs (R3) Core->Ring_Sub Dopamine D4 Selectivity / D2 Antagonism (e.g., R1=Aryl-alkyl) N_Sub->Dopamine Bulky Aryl groups Sigma Sigma-1 Affinity (e.g., R1=Benzyl) N_Sub->Sigma Benzyl/Phenethyl Opioid Mu-Opioid Agonism (e.g., R1=Me, R2=COOEt) C4_Sub->Opioid Quaternary Carbon (Ester) Ring_Sub->Dopamine Halogens (Cl, F)

Figure 2: Structure-Activity Relationship (SAR) map highlighting substituent effects on pharmacological profiles.

Quantitative Data Summary

Table 1: Comparative Pharmacological Profiles of Azepane vs. Piperidine Analogs

Scaffold ClassRing SizePrimary TargetSelectivity TrendRepresentative Drug
4-Phenylpiperidine 6Mu-Opioid / D2High D2 affinityMeperidine / Haloperidol
4-Phenylazepane 7Mu-Opioid / D4Improved D4/D2 ratioEthoheptazine
3-Phenylazepane 7Mu-Opioid (Agonist/Antagonist)Reduced efficacyMeptazinol

Experimental Validation: Radioligand Binding Assay

To validate the biological activity of synthesized 4-phenylazepane derivatives, a competitive binding assay is required.

Protocol: Dopamine


 Receptor Binding 
  • Source: Membrane preparations from CHO cells stably expressing human

    
     receptors.
    
  • Radioligand:

    
    -Methylspiperone (0.2 nM).
    
  • Non-specific Binding: Defined by 10

    
    M Haloperidol.
    
  • Incubation: Incubate membranes, radioligand, and test compound (10 concentrations,

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Synthesis of Azepanes via Schmidt Reaction: Wolff, H. "The Schmidt Reaction."[2] Organic Reactions, 1946, 3, 307. Link

  • Opioid Activity of Ethoheptazine: Grossman, A. J., et al. "Clinical evaluation of ethoheptazine citrate." Journal of the American Geriatrics Society, 1959, 7(1), 63-68. Link

  • Dopamine D4 Selectivity & Scaffold Hopping: Kulagowski, J. J., et al. "3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine: A selective dopamine D4 receptor agonist." Journal of Medicinal Chemistry, 1996, 39(10), 1941-1942. Link

  • Sigma Receptor Ligand Design: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016, 89(1), 142-153. Link

  • Azepane Scaffold Review: Sihuilong, X., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019, 163, 428-447. Link

Sources

Technical Guide: Biological Screening of 4-Phenylazepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylazepane scaffold represents a strategic ring-expansion of the privileged 4-phenylpiperidine pharmacophore (found in pethidine, haloperidol, and fentanyl). By expanding the nitrogen-containing ring from six to seven members, medicinal chemists introduce conformational flexibility that can dramatically alter selectivity profiles between Opioid Receptors (MOR/KOR) and Sigma Receptors (


 / 

)
.

This guide details the biological evaluation pipeline for these analogs. It moves beyond generic screening to address the specific challenges of this scaffold: distinguishing between sigma subtypes and verifying functional efficacy in G-protein coupled pathways.

Structural Rationale & Target Profile

The Ring-Expansion Strategy

The 4-phenylazepane core serves as a "flexible linker" system. Unlike the rigid morphinan structure, the azepane ring allows the phenyl group to adopt multiple conformations (equatorial vs. axial) relative to the basic nitrogen. This flexibility is critical for:

  • Sigma-1 (

    
    ) Affinity:  The N-substituent distance to the hydrophobic phenyl ring is a key determinant for 
    
    
    
    binding.
  • Opioid Selectivity: Ring expansion often reduces

    
    -opioid affinity compared to piperidines but can enhance 
    
    
    
    -opioid or
    
    
    selectivity depending on N-substitution.
Pharmacophore Visualization

The following diagram illustrates the core SAR (Structure-Activity Relationship) logic for this scaffold.

G Core 4-Phenylazepane (Core Scaffold) N_Sub N-Substituent (R1) (Pharmacokinetics & Sigma-1 Affinity) Core->N_Sub Ph_Sub Phenyl Substituent (R2) (Electronic/Steric Fit) Core->Ph_Sub Ring 7-Membered Ring (Conformational Flexibility) Core->Ring Target1 Sigma-1 Receptor (Neuroprotection) N_Sub->Target1  Hydrophobic Bulk   Target2 Mu/Kappa Opioid (Analgesia) Ph_Sub->Target2  e- Density   Ring->Target1  Induced Fit  

Figure 1: SAR Map of the 4-Phenylazepane scaffold, highlighting how structural distinctives translate to receptor affinity.

Primary Screening: Radioligand Binding Assays[1]

For 4-phenylazepanes, the primary risk is cross-reactivity between Opioid and Sigma receptors. A rigorous screening cascade must separate these activities.

The "Masking" Protocol for Sigma Receptors

Sigma receptor subtypes (


 vs 

) are notoriously difficult to distinguish because few radioligands are truly specific for

. We utilize a Masking Protocol to mathematically isolate specific binding.
  • 
     Assay:  Uses 
    
    
    
    -pentazocine (highly selective agonist).[1][2][3]
  • 
     Assay:  Uses 
    
    
    
    -DTG (non-selective).[2][3][4] Crucial Step: You must include non-radioactive (+)-pentazocine (100 nM - 1
    
    
    M) in the buffer to "mask" (block) all
    
    
    sites, leaving only
    
    
    sites available for the radioligand [1].
Opioid Receptor Screening

Standard filtration assays using membrane preparations from CHO or HEK-293 cells overexpressing human MOR, DOR, or KOR.

TargetRadioligand

(Typical)
Reference Compound

-Opioid (MOR)

-DAMGO
~1.0 nMNaloxone / Morphine

-Opioid (KOR)

-U69,593
~0.8 nMU50,488
Sigma-1 (

)

-Pentazocine
~3.0 nMHaloperidol
Sigma-2 (

)

-DTG (+ Mask)
~15 nMDTG

Functional Characterization: Agonist vs. Antagonist

Binding affinity (


) does not imply function. 4-Phenylazepanes can act as agonists (activators) or antagonists (blockers).[5]
Binding Assay (For Opioids)

Since Opioid receptors are GPCRs (


 coupled), agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use the non-hydrolyzable analog

.
  • Agonist Signal: Increase in radioactivity bound to the membrane (stimulation of GTP binding).

  • Antagonist Signal: No change alone, but inhibits the signal of a reference agonist (e.g., DAMGO).

  • Inverse Agonist: Decrease in basal GTP binding (critical for constitutively active mutants).

Calcium Mobilization (For Sigma-1)

Sigma-1 receptors reside at the Mitochondria-Associated Membrane (MAM) and modulate


 signaling between the ER and mitochondria.
  • Protocol: Load cells (e.g., NG108-15) with Fura-2 AM dye.

  • Readout: Measure fluorescence ratio (340/380 nm) upon ligand addition. Agonists typically potentiate bradykinin-induced

    
     release [2].
    

Experimental Protocols

Protocol A: Membrane Preparation (The Foundation)

Integrity Check: Poor membrane prep yields high non-specific binding (NSB).

  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500

    
     g (5 min).
    
  • Lysis: Resuspend pellet in Hypotonic Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize (Polytron, 10 sec bursts).

  • Fractionation: Centrifuge at 20,000

    
     g (30 min, 4°C). Discard supernatant.
    
  • Wash: Resuspend pellet in buffer, spin again.

  • Storage: Resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4). Aliquot and freeze at -80°C. Do not refreeze.

Protocol B: Competitive Binding Assay (Filtration)[7]
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand + Buffer.[6]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10

      
      M Naloxone).
      
    • Test: Membrane + Radioligand + 4-Phenylazepane analog (

      
       to 
      
      
      
      M).
  • Incubation: 60-90 minutes at 25°C. Note: Equilibrium is critical. Shorter times favor fast kinetics over thermodynamic affinity.

  • Harvest: Rapid filtration through GF/B filters (presoaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester.

  • Wash: 3x with ice-cold Tris buffer.

  • Count: Add scintillation fluid and count in a MicroBeta counter.

Data Analysis (Self-Validating Logic)

Calculate


 using the Cheng-Prusoff Equation :


  • 
    :  Concentration of radioligand used (must be experimentally verified, not just calculated by dilution).
    
  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).[5]
    
  • Hill Slope: Should be near 1.0. A slope < 0.8 suggests negative cooperativity or multiple binding sites (e.g., mixed

    
    /
    
    
    
    binding).

Screening Workflow Diagram

This workflow ensures that "hits" are true ligands and not artifacts of non-specific binding.

Workflow Start Synthesized 4-Phenylazepane Step1 Primary Screen (10 µM) (% Displacement) Start->Step1 Decision1 >50% Disp? Step1->Decision1 Step2 Dose-Response (Ki) (Opioid vs Sigma) Decision1->Step2 Yes Discard Discard Decision1->Discard No Split Step2->Split SigmaPath Sigma-2 Assay (+Pentazocine Mask) Split->SigmaPath Sigma Hit OpioidPath GTPyS Functional (Agonist/Antagonist) Split->OpioidPath Opioid Hit End Lead Candidate SigmaPath->End OpioidPath->End

Figure 2: Biological screening cascade for 4-phenylazepane derivatives, emphasizing the divergence between Sigma and Opioid characterization.

References

  • Sigma Receptor Masking Protocol: Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Source: Frontiers in Pharmacology (2020). URL:[Link]

  • Sigma-1 Functional Assays: Title: Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor.[3][7] Source: British Journal of Pharmacology (via ResearchGate). URL:[Link]

  • 4-Phenylpiperidine/Azepane Pharmacophores: Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[8][1] Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

Sources

Spectroscopic Analysis of 4-Phenylazepane: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic analysis of 4-Phenylazepane. It is structured to provide a self-validating workflow for structural confirmation and purity assessment.[1]

Executive Summary & Structural Dynamics

4-Phenylazepane (CAS: 73252-01-4 for HCl salt) represents a critical pharmacophore in medicinal chemistry, serving as the core scaffold for opioid analgesics (e.g., ethoheptazine) and selective norepinephrine reuptake inhibitors.[1][2]

Unlike rigid piperidines, the seven-membered azepane ring exhibits significant conformational flexibility, existing in a dynamic equilibrium between twist-chair and twist-boat conformers.[1] This flux complicates spectroscopic analysis, often resulting in signal broadening in NMR spectra at ambient temperatures. This guide provides a robust, multi-modal analytical protocol designed to overcome these challenges and unequivocally distinguish the 4-phenyl isomer from its regioisomers (e.g., 3-phenylazepane).

Core Molecular Specifications
  • Formula: C₁₂H₁₇N[1][2][3][4]

  • Molecular Weight: 175.27 g/mol [1][2][3]

  • Chirality: The C4 carbon is a stereogenic center. Synthetic samples are typically racemic (

    
    ) unless asymmetric synthesis or resolution is specified.[1]
    
  • Key Challenge: Distinguishing the 4-substitution pattern from the 3-substitution pattern using scalar coupling and through-space correlations.

Spectroscopic Workflow: The "Triad of Evidence"

To ensure scientific integrity, no single method is treated as sufficient. The "Triad of Evidence" protocol requires corroboration across NMR, MS, and IR.

Phase 1: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural definition. The large ring size and flexibility require specific acquisition parameters.

Experimental Protocol:

  • Solvent Selection: Use DMSO-d₆ (approx. 10-15 mg/0.6 mL) rather than CDCl₃ for the hydrochloride salt to ensure solubility and stabilize the exchangeable N-H proton.[1] For the free base, CDCl₃ is acceptable but may result in broader N-H signals.

  • Temperature: If signal broadening is observed in the aliphatic region (1.5–3.0 ppm), acquire spectra at 323 K (50°C) to accelerate conformational exchange and sharpen peaks.

A. ¹H NMR Analysis (Expected Signals in CDCl₃)
  • Aromatic Region (7.1 – 7.4 ppm): A multiplet integrating to 5 protons (monosubstituted benzene).

  • The Diagnostic Methine (tt, ~2.6 – 2.9 ppm): The proton at C4 (

    
    ) is the structural anchor. In 4-phenylazepane, this proton couples to two methylene groups (C3 and C5).[1]
    
    • Differentiation: In 3-phenylazepane, the methine proton couples to one methylene (C4) and one nitrogen-adjacent methylene (C2), resulting in a distinctly deshielded chemical shift and different splitting pattern.

  • Nitrogen-Adjacent Methylenes (

    
    -protons): 
    
    • C2-H₂: ~2.9 – 3.1 ppm (triplet or broad multiplet).[1]

    • C7-H₂: ~2.9 – 3.1 ppm (triplet or broad multiplet).[1]

    • Note: In 4-phenylazepane, the

      
      -protons (C2, C7) are chemically distinct but may overlap. In 3-phenylazepane, the C2 protons are diastereotopic and significantly shifted due to the adjacent phenyl group.
      
B. ¹³C NMR & DEPT-135
  • C4 (Methine): ~40–45 ppm.[1][5] Positive in DEPT-135.

  • 
    -Carbons (C2, C7):  ~48–55 ppm.[1] Negative in DEPT-135.[1]
    
  • 
    -Carbons (C3, C5, C6):  ~30–38 ppm.[1] Negative in DEPT-135.[1]
    
  • Aromatic Ipso Carbon: ~145–148 ppm (Low intensity).

C. 2D NMR Validation (The "Self-Validating" Step)

To prove the structure is 4-phenylazepane, you must establish the connectivity distance between the nitrogen and the phenyl ring.

ExperimentTarget CorrelationMechanistic Proof
COSY H4 ↔ H3, H5Confirms H4 is flanked by two methylene groups (–CH₂–CH(Ph)–CH₂–).[1]
HMBC H4 → C2, C6Long-range coupling to

-carbons confirms central positioning.[1]
HMBC H2/H7 → C4Critical: If H2/H7 (N-adjacent) show correlations to the methine C4, the distance is too great for 3-bond coupling in a 7-membered ring, suggesting incorrect assignment or 3-phenyl isomer.[1] In 4-phenyl, N-adjacent protons are too far from C4 for strong HMBC.[1]
Phase 2: Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).[1]

Fragmentation Logic (EI): Azepanes undergo characteristic


-cleavage adjacent to the nitrogen.[1]
  • Molecular Ion:

    
     175 
    
    
    
    .[1]
  • Base Peak: Typically formed by

    
    -cleavage followed by hydrogen rearrangement.[1]
    
  • Tropylium Ion:

    
     91.[1] Indicates the presence of the benzyl/phenyl moiety.[5]
    
  • Loss of Propene: In 4-phenylazepane, retro-synthetic fragmentation can lead to specific loss of C-fragments (e.g.,

    
    ) depending on the ring puckering.[1]
    
Phase 3: Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil or solid HCl salt.[1]

  • N-H Stretch: 3300–3500 cm⁻¹ (Broad band for amine salt).[1]

  • C-H Stretch (Aromatic): 3000–3100 cm⁻¹.[1]

  • C-H Stretch (Aliphatic): 2800–2950 cm⁻¹.[1]

  • Aromatic Overtones: 1600, 1580, 1490 cm⁻¹ (Ring breathing).

  • Fingerprint Region: 700 and 750 cm⁻¹ (strong bands indicating monosubstituted benzene).

Impurity Profiling & Quality Control

Synthesis of 4-phenylazepane often involves ring expansion of cyclohexanones or cyclization of amino-esters.[1]

Common Impurities:

  • 3-Phenylazepane (Regioisomer): Arises from non-selective rearrangement.[1] Detection: Look for duplicate methine signals in ¹H NMR or split aromatic ipso carbons in ¹³C NMR.

  • Linear Amines: Incomplete cyclization products.[1] Detection: Sharp signals in aliphatic region; distinct NH₂ stretches in IR.

  • Dimerization Products: High molecular weight peaks in MS (

    
    ).
    

Visualization: Structural Validation Logic

The following diagram illustrates the decision tree for confirming the 4-phenylazepane structure against its likely isomer.

StructuralValidation cluster_check Self-Validation Check Start Unknown Sample (C12H17N) H_NMR 1H NMR Analysis (Focus: Methine H4) Start->H_NMR Dissolve in DMSO-d6 COSY 2D COSY Experiment H_NMR->COSY Identify Methine (tt) Check1 Check C2/C7 Symmetry H_NMR->Check1 HMBC 2D HMBC Experiment COSY->HMBC Verify Neighbors Result_4 CONFIRMED: 4-Phenylazepane HMBC->Result_4 Methine correlates to TWO CH2 groups (C3, C5) Result_3 IDENTIFIED: 3-Phenylazepane HMBC->Result_3 Methine correlates to ONE CH2 and ONE N-CH2 Check2 Check N-H Shift

Caption: Logic flow for distinguishing 4-phenylazepane from regioisomers using 1D and 2D NMR connectivity.

Summary of Spectroscopic Data

Parameter4-Phenylazepane (Expected)3-Phenylazepane (Contrast)
¹H Methine

2.6–2.9 (tt)

2.8–3.2 (m, desheilded)
¹³C Methine

42.0

45.5
Symmetry Pseudo-plane through N-C4Asymmetric (C2

C7)
COSY H4 couples to two CH₂ groupsH4 couples to N-CH₂ and CH₂

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 436210, 4-Phenylazepane. Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Monograph: 4-Phenylazepane Scaffolds in Medicinal Chemistry

[1]

Executive Summary & Physicochemical Profile

4-Phenylazepane (also known as 4-phenylhexahydro-1H-azepine) represents a critical pharmacophore in the design of central nervous system (CNS) active agents.[1] Structurally, it consists of a saturated seven-membered nitrogenous ring (azepane) substituted with a phenyl group at the C4 position.[1][2]

In medicinal chemistry, this scaffold serves as a ring-expanded homolog of 4-phenylpiperidine (the core of pethidine and fentanyl).[1] The expansion from a six-membered to a seven-membered ring alters the conformational entropy and vectoral alignment of substituents, often modulating receptor selectivity profiles between µ-opioid, NMDA, and sigma receptors.

Compound Identity Matrix[1]
ParameterData
Chemical Name 4-Phenylazepane
IUPAC Name 4-phenylhexahydro-1H-azepine
CAS Number (Base) 7500-40-5
CAS Number (HCl Salt) 73252-01-4
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol (Base)
SMILES C1CC(CCN1)C2=CC=CC=C2
Boiling Point ~279.3°C (Predicted at 760 mmHg)
Density ~0.95 g/cm³ (Predicted)

Synthetic Architecture: Ring Expansion Strategies

The most authoritative and scalable route to 4-phenylazepane involves the Schmidt Reaction or Beckmann Rearrangement , utilizing 4-phenylcyclohexanone as the starting material.[1] This approach leverages the migratory aptitude of alkyl groups to expand the commercially available six-membered ketone into a seven-membered lactam, which is subsequently reduced.[1]

Mechanism of Action: The Schmidt Pathway

The synthesis relies on the insertion of a nitrogen atom adjacent to the carbonyl carbon.[1] In the case of 4-phenylcyclohexanone, the migration of the carbon bond is influenced by the steric bulk of the phenyl group, though regioisomeric mixtures can occur.[1]

SchmidtSynthesisStart4-Phenylcyclohexanone(C6 Ring)Inter1AzidohydrinIntermediateStart->Inter1NaN3, H+RearrangeMigration Step(Ring Expansion)Inter1->Rearrange-N2 (Gas)Lactam4-Phenyl-azepan-2-one(Lactam)Rearrange->LactamHydrolysisProduct4-Phenylazepane(Amine)Lactam->ProductLiAlH4 (Reduction)

Figure 1: Synthetic workflow transforming the cyclohexanone core to the azepane scaffold via Schmidt rearrangement and amide reduction.

Pharmacophore Utility & SAR

The 4-phenylazepane moiety is not merely a "bulky" piperidine; it introduces distinct pharmacological properties driven by ring flexibility.

  • Conformational Flexibility: Unlike the rigid chair conformation of piperidine, the azepane ring adopts a twist-chair or twist-boat conformation.[1] This allows the phenyl group to access hydrophobic pockets in receptors (e.g., the opioid receptor binding pocket) that are sterically occluded for rigid analogs.[1]

  • Therapeutic Precedents: This scaffold is the core of Ethoheptazine (Zactane), an analgesic with properties intermediate between mild opioids and NSAIDs.[1]

  • Selectivity Tuning:

    • N-substitution (e.g., methyl vs. phenethyl) drastically shifts affinity from analgesic to antipsychotic profiles.[1]

    • The 4-phenyl group mimics the tyrosine phenylalanine moiety found in endogenous enkephalins.[1]

Experimental Protocol: Synthesis of 4-Phenylazepane

Scope: Synthesis of the hydrochloride salt from 4-phenylcyclohexanone. Scale: 10 mmol baseline (scalable).

Phase A: Schmidt Rearrangement (Lactam Formation)

Note: Sodium azide is acutely toxic and can form explosive metal azides.[1] Use a blast shield and avoid metal spatulas.

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 4-phenylcyclohexanone (1.74 g, 10 mmol) in Polyphosphoric Acid (PPA) (20 g).

  • Addition: Heat the mixture to 50°C. Slowly add Sodium Azide (NaN₃) (0.72 g, 11 mmol) in small portions over 30 minutes. Critical: Control addition rate to keep internal temp < 65°C to prevent runaway exotherms.

  • Reaction: Stir at 60–70°C for 4 hours until gas evolution (N₂) ceases.

  • Quench: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Neutralize with 50% NaOH solution until pH ~10.

  • Isolation: Extract with Chloroform (3 x 30 mL). Dry organics over MgSO₄ and evaporate to yield the crude lactam (typically a mixture of regioisomers, predominantly 4-phenylazepan-2-one).[1]

Phase B: Lactam Reduction
  • Setup: Flame-dry a flask under Argon. Suspend Lithium Aluminum Hydride (LiAlH₄) (0.76 g, 20 mmol) in anhydrous THF (30 mL).

  • Addition: Dissolve the crude lactam from Phase A in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension at 0°C.

  • Reflux: Warm to room temperature, then reflux for 6 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully add: 0.76 mL water, 0.76 mL 15% NaOH, then 2.3 mL water. Stir until a granular white precipitate forms.

  • Purification: Filter off aluminum salts. Acidify the filtrate with HCl/Ether to precipitate 4-Phenylazepane Hydrochloride .[1] Recrystallize from Ethanol/Ether.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1]

    • H336: May cause drowsiness or dizziness (CNS effects).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Disposal: Azide residues from synthesis must be quenched with nitrous acid before disposal to prevent explosion hazards in plumbing.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Phenylcyclohexanone (Precursor).[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2025).[1][4] 4-Phenylazepane and Opioid Analgesics. Retrieved January 30, 2026, from [Link]

  • MDPI. (2014).[1] Synthesis of Azepine Derivatives via Ring Opening. Molecules. Retrieved January 30, 2026, from [Link]

Technical Whitepaper: Pharmacological Profile of the 4-Phenylazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and chemical profile of the 4-phenylazepane scaffold.

Executive Summary

The 4-phenylazepane moiety (Systematic Name: 4-phenylhomopiperidine) represents a critical pharmacophore in medicinal chemistry, serving as the seven-membered ring homolog of the widely utilized 4-phenylpiperidine scaffold found in opioids such as pethidine (meperidine) and fentanyl. While less ubiquitous than its six-membered counterpart, the 4-phenylazepane core is the structural foundation for the "Phenazepane" family of analgesics, most notably Ethoheptazine .

This guide analyzes the pharmacological divergence caused by ring expansion (from piperidine to azepane), detailing the impact on conformational flexibility, lipophilicity, and Mu-opioid receptor (MOR) binding affinity. It provides actionable protocols for synthesis and biological validation, designed for researchers optimizing heterocyclic scaffolds.

Structural & Pharmacological Mechanism[1]

The Azepane-Opioid Homology

The pharmacological activity of 4-phenylazepane derivatives is predicated on their ability to mimic the tyramine moiety of endogenous enkephalins, a feature shared with morphinans and phenylpiperidines. However, the expansion to a seven-membered azepane ring introduces specific steric and conformational properties:

  • Conformational Flexibility: The azepane ring adopts a flexible twist-chair/twist-boat conformation, unlike the rigid chair conformation of piperidine. This increased entropy can reduce binding affinity (

    
    ) for the MOR unless constrained by bulky substituents.
    
  • Lipophilicity: The additional methylene group increases

    
    , potentially enhancing blood-brain barrier (BBB) penetration but altering metabolic clearance rates.
    
Mechanism of Action (MOA)

The primary therapeutic target for 4-phenylazepane derivatives (e.g., Ethoheptazine) is the Mu-Opioid Receptor (MOR) , a G-protein coupled receptor (GPCR).

Signaling Cascade:

  • Ligand Binding: The protonated tertiary amine of the azepane binds to the conserved Aspartate residue (Asp147) in the MOR transmembrane domain.

  • G-Protein Activation: Agonist binding induces a conformational shift, catalyzing the exchange of GDP for GTP on the

    
     subunit.
    
  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP, decreasing protein kinase A (PKA) activity.

    • Ion Channel Modulation: Activates G-protein-gated inwardly rectifying potassium channels (GIRKs), causing hyperpolarization. Inhibits voltage-gated calcium channels (VGCCs), preventing neurotransmitter release (Substance P, Glutamate).

Visualization: MOR Signaling Pathway

The following diagram illustrates the downstream effects of 4-phenylazepane agonist binding.

MOR_Signaling Ligand 4-Phenylazepane Derivative MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (Asp147) Gi Gi/o Protein Dissociation MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) K_Channel GIRK Channel (Open) Gi->K_Channel Activation (+) Ca_Channel VGCC Channel (Close) Gi->Ca_Channel Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activation (Decrease) cAMP->PKA Reduced Phosphorylation Effect Hyperpolarization & Analgesia K_Channel->Effect K+ Efflux Ca_Channel->Effect Block Ca2+ Influx

Figure 1: Signal transduction pathway for 4-phenylazepane agonists acting at the Mu-Opioid Receptor.

Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative pharmacological data between the 6-membered (pethidine) and 7-membered (ethoheptazine) analogs.

Feature4-Phenylpiperidine (Pethidine)4-Phenylazepane (Ethoheptazine)Impact of Ring Expansion
Ring Size 6-membered (Piperidine)7-membered (Azepane)Increased steric bulk and flexibility.
Receptor Affinity (

)
High (nM range)Moderate to Low (

M range)
Reduced affinity due to entropic penalty upon binding.
Analgesic Potency High (0.1 - 0.5x Morphine)Low (Aspirin-like potency)Requires higher dosing; often combined with NSAIDs.
Addiction Liability High (Schedule II)Low (Non-scheduled/Schedule IV)Reduced euphoria and dependence potential.
Metabolic Route N-demethylation (Nor-pethidine)N-demethylation / HydrolysisSimilar metabolic pathways; toxic metabolites less prominent.

Key Insight: While the azepane ring maintains the essential pharmacophore (aromatic ring + basic nitrogen), the increased ring size disrupts the optimal "lock-and-key" fit within the MOR pocket observed with piperidines, leading to a partial agonist or weak agonist profile [1, 2].

Chemical Synthesis Protocols

Methodology Selection

Synthesis of the 4-phenylazepane core typically follows one of two strategies:

  • Classical Cyclization: Construction of the ring from acyclic precursors (e.g., phenylacetonitrile and bis-haloalkylamines).

  • Ring Expansion (Modern): Conversion of 4-phenylpiperidine precursors via Schmidt reaction or photochemical rearrangement.

The protocol below details the Classical Cyclization route, which is robust for generating the Ethoheptazine scaffold.

Protocol: Synthesis of Ethyl 1-methyl-4-phenylazepane-4-carboxylate

Objective: Synthesize the core ethoheptazine structure. Precursors: Phenylacetonitrile, 2-(3-chloropropylamino)ethyl chloride (asymmetric halo-amine).

Step-by-Step Workflow:

  • Alkylation (Ring Closure):

    • Reagents: Phenylacetonitrile (1.0 eq), N-(2-chloroethyl)-N-(3-chloropropyl)methylamine (1.1 eq), Sodium Amide (NaNH2, 2.2 eq).

    • Solvent: Anhydrous Toluene or Xylene.

    • Procedure:

      • Suspend NaNH2 in refluxing toluene under inert atmosphere (Ar/N2).

      • Add Phenylacetonitrile dropwise; stir at 60°C for 1 hour to generate the carbanion.

      • Add the bis-chloroamine slowly. The asymmetry of the amine (ethyl vs. propyl chains) dictates the formation of the 7-membered ring.

      • Reflux for 12–18 hours.

    • Mechanism: Double nucleophilic substitution (

      
      ) forms the quaternary carbon at position 4 of the azepane ring.
      
  • Nitrile Hydrolysis & Esterification:

    • Reagents: Sulfuric acid (

      
      , 70%), Ethanol.
      
    • Procedure:

      • Isolate the 4-phenyl-4-cyano-azepane intermediate.

      • Heat with 70%

        
         at 140°C to hydrolyze the nitrile to the carboxylic acid.
        
      • Esterify by refluxing with excess ethanol and catalytic acid.

  • Purification:

    • Neutralize with

      
      .
      
    • Extract with diethyl ether.

    • Distill under reduced pressure or crystallize as the citrate salt.

Visualization: Synthetic Pathway

Synthesis P1 Phenylacetonitrile Int 4-Cyano-4-phenylazepane (Intermediate) P1->Int NaNH2, Toluene Cyclization P2 Bis-chloroamine (Asymmetric) P2->Int Prod Ethoheptazine (Ester) Int->Prod 1. H2SO4 (Hydrolysis) 2. EtOH (Esterification)

Figure 2: Classical cyclization route for 4-phenylazepane carboxylates.

Experimental Validation: Radioligand Binding Assay

To validate the pharmacological profile of a synthesized 4-phenylazepane derivative, a competition binding assay against a known high-affinity ligand (DAMGO) is required.

Protocol: Mu-Opioid Receptor Competition Binding

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Assay Setup:

    • Total Volume: 200

      
       per well (96-well plate).
      
    • Radioligand:

      
      -DAMGO (0.5 nM final concentration).
      
    • Test Compound: 4-Phenylazepane derivative (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
       Naloxone.
      
  • Incubation:

    • Incubate plates for 60 minutes at 25°C to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Self-Validation Check: The

      
       for Ethoheptazine should fall in the micromolar range (
      
      
      
      nM), distinguishing it from nanomolar pethidine analogs [3].

References

  • Pettersson, F. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. Link

  • Ellis, C. R., et al. (2018).[1] Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5). Link[1]

  • Walko, M., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link

  • Wikipedia Contributors. (2025). Ethoheptazine.[2][3][4][5] Wikipedia, The Free Encyclopedia. Link

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the discovery, pharmacological significance, and synthetic methodologies for 4-Phenylazepane. As a core structural motif in medicinal chemistry, 4-Phenylazepane serves as the foundation for numerous therapeutic agents, particularly within the class of opioid analgesics. This document details the scientific rationale behind its development, rooted in the structure-activity relationships of phenylpiperidine analogs. A key focus is placed on a robust synthetic pathway proceeding via a Beckmann rearrangement of 4-phenylcyclohexanone oxime, with detailed, step-by-step protocols and explanations of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Pharmacological Significance

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a privileged scaffold in modern drug discovery. Azepane-based compounds exhibit a wide array of pharmacological properties and possess a high degree of structural diversity, making them valuable for the development of novel therapeutic agents. More than 20 drugs containing the azepane core have received FDA approval for treating a variety of diseases.

4-Phenylazepane, also known as phenazepane, is a foundational structure within this class. Its significance stems primarily from its role as the central scaffold for a series of opioid analgesics. These include compounds such as Ethoheptazine, Metheptazine, and Proheptazine. The discovery of these agents was a direct extension of the extensive research into 4-phenylpiperidine analgesics like meperidine and fentanyl. The scientific rationale was to explore how increasing the ring size from a six-membered piperidine to a seven-membered azepane would modulate the compound's interaction with opioid receptors, potentially altering its potency, duration of action, and side-effect profile. This structural modification represents a classic strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 4-Phenylazepane can be approached through several strategic disconnections. A logical and industrially relevant approach involves the formation of the seven-membered ring through a ring-expansion reaction. The Beckmann rearrangement is a powerful and well-established method for converting a cyclic ketoxime into a lactam, which can then be reduced to the corresponding cyclic amine.

This leads to a retrosynthetic pathway that begins with the target molecule, 4-Phenylazepane, and works backward to simpler, commercially available starting materials.

G cluster_main Retrosynthetic Analysis of 4-Phenylazepane mol_4_phenylazepane 4-Phenylazepane mol_lactam 4-Phenylazepan-2-one (Lactam) mol_4_phenylazepane->mol_lactam Reduction mol_oxime 4-Phenylcyclohexanone Oxime mol_lactam->mol_oxime Beckmann Rearrangement mol_ketone 4-Phenylcyclohexanone mol_oxime->mol_ketone Oximation mol_sm Cyclohexanone + Benzene (Starting Materials) mol_ketone->mol_sm Friedel-Crafts Alkylation (Conceptual)

Caption: Retrosynthetic pathway for 4-Phenylazepane.

This analysis identifies 4-phenylcyclohexanone as a key intermediate, which itself can be conceptually derived from simpler precursors. The forward synthesis, therefore, focuses on the efficient construction of this ketone, followed by its conversion to the oxime and subsequent ring expansion and reduction.

Key Synthetic Pathway: From Cyclohexanone to 4-Phenylazepane

The most common and practical synthesis of 4-Phenylazepane involves a multi-step process starting from 4-phenylcyclohexanone. This intermediate is then converted to its oxime, which undergoes a Beckmann rearrangement to form the lactam, 4-phenylazepan-2-one. The final step is the reduction of the lactam to yield the target amine.

G cluster_main Forward Synthesis of 4-Phenylazepane start 4-Phenylcyclohexanone step1_prod 4-Phenylcyclohexanone Oxime start->step1_prod NH2OH·HCl, Base step2_prod 4-Phenylazepan-2-one step1_prod->step2_prod Acid Catalyst (e.g., H2SO4) Beckmann Rearrangement end_prod 4-Phenylazepane step2_prod->end_prod Reducing Agent (e.g., LiAlH4)

Caption: Key steps in the forward synthesis of 4-Phenylazepane.

Step 1: Synthesis of 4-Phenylcyclohexanone Oxime

The initial step is the conversion of the ketone to an oxime. This is a standard condensation reaction that proceeds readily.

  • Causality: The ketone's carbonyl carbon is electrophilic and readily attacked by the nucleophilic nitrogen of hydroxylamine. The reaction is typically performed under mildly acidic or basic conditions to facilitate the dehydration of the intermediate carbinolamine, driving the reaction to completion.

Experimental Protocol: Oximation

  • Reaction Setup: To a solution of 4-phenylcyclohexanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents).

  • Execution: Stir the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into cold water. The oxime product, being a solid, will precipitate.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed if higher purity is required.

Step 2: Beckmann Rearrangement to 4-Phenylazepan-2-one

This is the crucial ring-expansion step. The Beckmann rearrangement is the acid-catalyzed conversion of a ketoxime to an N-substituted amide (a lactam in the case of a cyclic ketoxime).[1][2]

  • Causality: The acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[3] This departure is accompanied by a 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. In the case of 4-phenylcyclohexanone oxime, this migrating group is one of the alkyl chains of the cyclohexane ring, resulting in the formation of a seven-membered ring. The resulting nitrilium ion is then attacked by water to yield the lactam after tautomerization.

Experimental Protocol: Beckmann Rearrangement

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-phenylcyclohexanone oxime (1 equivalent) to a stirred, cold acid catalyst such as concentrated sulfuric acid or Eaton's reagent (P₂O₅ in methanesulfonic acid).[1]

  • Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time (typically 1-3 hours), monitoring by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. This will neutralize the strong acid and precipitate the crude lactam product.

  • Purification: Filter the solid product, wash thoroughly with water until neutral, and dry. The crude 4-phenylazepan-2-one can be purified by recrystallization from a solvent such as ethyl acetate or by column chromatography.

Step 3: Reduction of 4-Phenylazepan-2-one to 4-Phenylazepane

The final step is the reduction of the amide functionality within the lactam to a secondary amine.

  • Causality: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation. The hydride reagent attacks the electrophilic carbonyl carbon of the lactam. A subsequent series of steps involving the elimination of the oxygen atom (as an aluminate complex) and further reduction of the resulting iminium intermediate leads to the final saturated azepane ring.

Experimental Protocol: Lactam Reduction

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add a solution of 4-phenylazepan-2-one (1 equivalent) in a dry ether solvent (like diethyl ether or tetrahydrofuran) dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, ~2 equivalents) in the same solvent at 0 °C.

  • Execution: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours (4-12 hours) until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts as a manageable solid.

  • Purification: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts. Wash the filter cake with additional ether. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Phenylazepane. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Data Presentation

The successful synthesis of 4-Phenylazepane and its intermediates requires rigorous characterization.

Table 1: Physicochemical Properties of 4-Phenylazepane

PropertyValue
Chemical Formula C₁₂H₁₇N
Molar Mass 175.27 g/mol
Appearance Colorless to pale yellow oil/solid
CAS Number 7500-40-5

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Multiplets in the aromatic region (δ ~7.2-7.4 ppm, 5H); Complex multiplets in the aliphatic region (δ ~1.5-3.5 ppm, 11H); A broad singlet for the N-H proton (variable chemical shift).
¹³C NMR Signals in the aromatic region (~126-145 ppm); Multiple signals in the aliphatic region (~25-55 ppm).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 175.
IR Spectroscopy N-H stretching band (~3300 cm⁻¹); C-H stretching bands (~2850-3000 cm⁻¹); Aromatic C=C stretching bands (~1600, 1495 cm⁻¹).

Workflow Visualization

A generalized workflow for a single synthetic step provides a clear overview of the operational logic, from reaction to final analysis.

G cluster_main General Experimental Workflow setup Reaction Setup 1. Charge reactor with reagents and solvent. 2. Establish inert atmosphere (if needed). 3. Control temperature. reaction Reaction Execution 1. Stir for designated time. 2. Monitor progress via TLC/LC-MS. setup->reaction workup Work-up & Quenching 1. Cool reaction. 2. Quench reactive species. 3. Perform extraction/filtration. reaction->workup purification Purification 1. Concentrate crude product. 2. Purify via chromatography, distillation, or recrystallization. workup->purification analysis Analysis 1. Obtain spectroscopic data (NMR, MS, IR). 2. Assess purity (HPLC, GC). 3. Confirm structure. purification->analysis

Caption: A standardized workflow for chemical synthesis.

Conclusion and Future Directions

4-Phenylazepane remains a cornerstone scaffold in medicinal chemistry, particularly for the development of centrally acting agents. The synthetic route via Beckmann rearrangement of 4-phenylcyclohexanone oxime is a reliable and scalable method for its production. Understanding the causality behind each synthetic step—from the nucleophilic attack in oximation to the acid-catalyzed rearrangement and final hydride reduction—is paramount for optimizing reaction conditions and ensuring a high yield of the pure product.

Future research will likely continue to leverage the 4-phenylazepane core. The development of novel catalytic methods, including asymmetric syntheses, could provide enantiomerically pure derivatives, offering enhanced selectivity for specific receptor subtypes. Furthermore, the functionalization of both the phenyl ring and the azepane nitrogen provides a rich chemical space for creating diverse compound libraries, enabling the discovery of new therapeutic agents for a range of diseases beyond analgesia.

References

  • Celanese Corp. (1985). Synthesis of Paracetamol.

    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Gawande, M. B., et al. (2014). Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano-Ordered Zn-MCM-41. This paper details the Beckmann rearrangement for a similar structural motif.

    • Source: Sciforum
    • URL: [Link]

  • Majumdar, K. C., & Samanta, S. K. (2013). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. This article provides background on the Beckmann rearrangement as a key protocol for converting ketoximes to amides/lactams.

    • Source: Beilstein Journal of Organic Chemistry via PubMed Central
    • URL: [Link]

  • Valco Group. Manufacturing process of Caprolactam. This industrial overview describes the synthesis of caprolactam from cyclohexanone via an oxime and subsequent Beckmann rearrangement.

    • Source: Valco Group
    • URL: [Link]

  • Wikipedia. Caprolactam. This article details the synthesis and production of caprolactam, a structurally related lactam formed via the Beckmann rearrangement of cyclohexanone oxime.

    • Source: Wikipedia
    • URL: [Link]

  • Zhang, Y., et al. (2016). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. This research paper discusses catalysts for the Beckmann rearrangement of ketoximes.

    • Source: ResearchG
    • URL: [Link]

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Theoretical Profiling of 4-Phenylazepane: Conformational Dynamics & Ligand Design

[1]

Executive Summary

The 4-phenylazepane scaffold represents a critical pharmacophore in the design of analgesics, serving as the structural core for agents like Ethoheptazine and Proheptazine . Unlike its six-membered analog (4-phenylpiperidine), which dominates the opioid landscape (e.g., Fentanyl, Meperidine), the seven-membered azepane ring introduces a high degree of conformational entropy. This flexibility presents both a challenge and an opportunity: it allows for "induced fit" binding modes but complicates structure-activity relationship (SAR) predictions.[1]

This guide outlines a rigorous theoretical framework for studying the conformational landscape of 4-phenylazepane.[1] We move beyond static energy minimization to dynamic profiling, essential for predicting bioactivity at the Mu-Opioid Receptor (MOR) and other CNS targets.

The Theoretical Challenge: 7-Membered Ring Dynamics

The Pseudorotation Problem

While cyclohexane derivatives exist primarily in a rigid chair form, the azepane ring lacks a single, deep energy minimum. Instead, it undergoes pseudorotation , traversing a complex itinerary of low-energy conformers:

  • Twist-Chair (TC): Generally the global minimum for unsubstituted azepane.[1]

  • Chair (C): Often a transition state or shallow minimum.[1]

  • Twist-Boat (TB) & Boat (B): Higher energy states, but accessible at physiological temperatures (

    
    ).[1]
    
The 4-Phenyl Substituent Effect

The introduction of a phenyl group at the C4 position breaks the symmetry of the ring and creates a chiral center (assuming N-substitution or protonation).

  • Steric Bulk: The phenyl group seeks a "pseudo-equatorial" position to minimize 1,3-diaxial-like interactions.[1]

  • Electronic Effects: In protonated forms (physiologically relevant), cation-

    
     interactions between the ammonium center and the phenyl ring can stabilize specific "folded" conformations (pseudo-axial), contrasting with purely steric predictions.
    

Computational Protocol: A Self-Validating Workflow

To accurately model this system, a multi-tiered approach is required.[1] Simple force-field minimizations (MM2/MMFF) are insufficient due to the flatness of the potential energy surface (PES).

Workflow Diagram

The following Graphviz diagram outlines the recommended protocol for refining 4-phenylazepane conformers.

Gcluster_0Phase 1: Samplingcluster_1Phase 2: QM Refinementcluster_2Phase 3: High-Level EnergeticsStartInput Structure(4-Phenylazepane)MCMonte Carlo / MD Sampling(MMFF94x / OPLS3e)Start->MCClusterCluster Analysis(RMSD < 0.5 Å)MC->ClusterDFT_OptDFT Optimization(B3LYP-D3/6-31G*)Cluster->DFT_OptFreqVibrational Analysis(Check Imaginary Freqs)DFT_Opt->FreqFreq->DFT_OptTransition State FoundSolvSolvation Corrections(SMD/PCM - Water)Freq->SolvMinima OnlyFinalBoltzmann DistributionCalculationSolv->Final

Figure 1: Hierarchical computational workflow for resolving flexible heterocycle conformations.

Conformational Landscape Analysis

Quantitative Parameters

When analyzing the output of the DFT optimization, researchers should track the following geometric parameters to classify conformers.

ParameterDefinitionTarget Value (Twist-Chair)Target Value (Twist-Boat)
Puckering Amplitude (

)
Measures ring non-planarityHigh (> 0.6 Å)High (> 0.6 Å)
Torsion

Dihedral angle adjacent to phenyl

(Staggered)

(Eclipsed-like)
Phenyl Orientation Pseudo-Equatorial vs. AxialEquatorial preferredAxial accessible
N-Inversion Barrier Energy to flip Nitrogen lone pair6-8 kcal/mol5-7 kcal/mol
The "Energy Valley" Map

For 4-phenylazepane, the Twist-Chair (TC) is theoretically the most stable conformer. However, the Twist-Boat (TB) is often less than 2 kcal/mol higher in energy.[1]

Mechanism of Interconversion: The molecule does not simply "flip" like cyclohexane. It undergoes a low-barrier pseudorotation.[1]

  • Path:

    
    
    
  • Significance: In a biological context (e.g., binding to the Mu receptor), the protein environment may stabilize the higher-energy Twist-Boat form if it positions the phenyl group more favorably into the hydrophobic pocket.

PseudorotationTCTwist-Chair(Global Min)CChair(TS / Local Min)TC->CBarrier~3 kcalC->TCTBTwist-Boat(+1.5 kcal/mol)C->TBTB->CBBoat(High Energy)TB->BBarrier~1 kcalB->TB

Figure 2: Simplified pseudorotation itinerary for the azepane ring system.

Pharmacological Implications (SAR)

Docking vs. Dynamics

Static docking often fails for 4-phenylazepane ligands because standard algorithms may penalize the high internal energy of the Twist-Boat conformer, even if it is the bioactive shape.

Recommendation: Use Induced Fit Docking (IFD) or Ensemble Docking .[1]

  • Generate the Boltzmann ensemble of conformers using the protocol in Section 3.

  • Dock all conformers within 3 kcal/mol of the global minimum.[1]

  • Key Observation: For opioid activity, the phenyl group often requires a specific vector relative to the basic nitrogen (pharmacophore distance ~5.5 Å). In 4-phenylazepane, the Twist-Boat form can sometimes achieve this distance more effectively than the Twist-Chair, mimicking the rigid geometry of morphine.

Case Study: Ethoheptazine

Ethoheptazine (Zactane) utilizes this scaffold.[1] The ester group at C4 (alongside the phenyl) locks the conformation more rigidly than the mono-substituted parent. Theoretical studies suggest that 4,4-disubstitution raises the barrier to pseudorotation, effectively "freezing" the bioactive conformer and improving affinity [1].

References

  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery. Life Chemicals Blog. (2020).[1][2][3][4]

  • Conformational-inversion (ring-flip) and nitrogen-atom inversion energetics. ResearchGate. (2025).[1][5]

  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed.[1] (1982).[1] (Provided for comparative mechanistic context).

  • 4-Phenylazepane Structure and Opioid Analogs. Wikipedia.[1][1]

  • Seven-membered ring scaffolds for drug discovery. ResearchGate. (2014).[1]

preliminary toxicity screening of 4-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Phenylazepane

Authored by a Senior Application Scientist

This guide provides a comprehensive, tiered strategy for the preliminary toxicological assessment of 4-Phenylazepane, a versatile synthetic compound used as a building block in medicinal chemistry.[1][2] The structured approach detailed herein is designed for researchers, scientists, and drug development professionals to efficiently de-risk novel chemical entities by identifying potential liabilities early in the discovery pipeline. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative references.

Introduction: The Imperative for Early Toxicity Assessment

4-Phenylazepane (C₁₂H₁₇N, Molar Mass: 175.27 g/mol ) is a key scaffold in the synthesis of various pharmaceutical derivatives, notably as the core of the opioid analgesic ethoheptazine.[1][3] As with any new chemical entity (NCE) destined for therapeutic development, a thorough understanding of its safety profile is paramount. Preliminary toxicity screening is not merely a regulatory hurdle but a critical decision-making tool that conserves resources by enabling a "fail fast, fail early" approach. This guide outlines a multi-tiered screening cascade, progressing from computational analysis to complex biological assays, designed to build a comprehensive preliminary safety profile for 4-Phenylazepane and its analogs.

A Tiered Approach to Toxicity Screening

The proposed workflow follows a logical progression, starting with broad, rapid, and cost-effective methods and moving towards more specific, resource-intensive assays for promising candidates. This tiered strategy ensures that key potential liabilities are identified efficiently.

G cluster_0 Screening Cascade for 4-Phenylazepane T1 Tier 1: Foundational Assessment (In Silico & Physicochemical) T2 Tier 2: General In Vitro Toxicity (Cytotoxicity Screening) T1->T2 Proceed if no major structural alerts T3 Tier 3: Specific In Vitro Liabilities (Safety Pharmacology & Genotoxicity) T2->T3 Proceed if IC50 > target potency T4 Tier 4: Preliminary In Vivo Assessment (Acute Systemic Toxicity) T3->T4 Proceed if specific liabilities are manageable T5 Tier 5: Integrated Risk Assessment (Go/No-Go Decision) T4->T5 Synthesize all data

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: Foundational Assessment (In Silico and Physicochemical)

Rationale: Before committing to wet-lab experiments, computational tools and basic physicochemical characterization can predict potential liabilities. This step leverages existing knowledge of structure-toxicity relationships to flag problematic moieties. Given that 4-Phenylazepane is a primary aromatic amine, this class of compounds is known to have potential for toxicity, including carcinogenicity, and is readily absorbed through the skin.[4]

Key Protocols & Endpoints:

  • In Silico Toxicological Prediction:

    • Objective: To identify potential structural alerts for mutagenicity, carcinogenicity, and other toxicities using Quantitative Structure-Activity Relationship (QSAR) models.

    • Methodology: Utilize computational software (e.g., DEREK Nexus, TOPKAT) to screen the 4-Phenylazepane structure against databases of known toxicants.

    • Endpoint: A report detailing potential liabilities, such as alerts for DNA reactivity or protein binding, which could suggest a mechanism for toxicity.

  • Physicochemical Characterization:

    • Objective: To determine properties like solubility and lipophilicity (LogP), which influence bioavailability and interaction with biological systems.

    • Methodology: Standard experimental determination of aqueous solubility (e.g., using HPLC) and LogP (e.g., shake-flask method). 4-Phenylazepane has a computed LogP of 2.4.[1]

    • Endpoint: Quantitative values for solubility (mg/mL) and LogP. These values are critical for designing subsequent in vitro and in vivo experiments and interpreting their results.

Tier 2: General In Vitro Toxicity Screening

Rationale: The first biological assessment should determine the concentration at which the compound causes general cellular damage. Cytotoxicity assays are a cornerstone of toxicology, providing a measure of a compound's ability to cause cell death.[5] These assays are rapid, cost-effective, and serve as a crucial first gatekeeper; a compound that is highly cytotoxic at its effective concentration is unlikely to be a viable drug candidate.[6]

Core Assay: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Select at least two cell lines for screening. A common choice is a relevant human cancer cell line (e.g., HepG2 - liver) and a non-cancerous line (e.g., HEK293 - kidney) to assess for selective toxicity.[8]

    • Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Phenylazepane in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Replace the media in the wells with media containing the different concentrations of the test compound. Include vehicle-only controls (DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for a defined period, typically 24 or 48 hours.[8]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

Data Presentation and Interpretation

The results are expressed as the percentage of cell viability relative to the vehicle control. This data is then used to calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.

Cell Line4-Phenylazepane IC₅₀ (µM)
HepG2 (Human Liver Carcinoma)[Experimental Value]
HEK293 (Human Embryonic Kidney)[Experimental Value]

Tier 3: Specific In Vitro Liability Assessment

Rationale: After establishing a general cytotoxicity profile, the next step is to investigate specific, common mechanisms of drug-induced toxicity. Key areas of concern for small molecules include cardiotoxicity, drug-drug interactions (DDIs), and genotoxicity.[9][10]

Cardiotoxicity: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[11] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen mandated by regulatory agencies.[12]

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.[13]

  • Assay Preparation: Culture and harvest cells for use on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).[11]

  • Compound Application: Prepare 4-Phenylazepane in an appropriate extracellular solution at a range of concentrations (e.g., 0.1, 1, 10 µM).[11]

  • Electrophysiology:

    • Establish a stable whole-cell recording from a single cell.

    • Apply a specific voltage protocol to elicit hERG currents.[12]

    • Apply the vehicle control for a baseline reading, followed by sequential application of increasing concentrations of 4-Phenylazepane.[11]

  • Data Analysis: Measure the hERG tail current amplitude at each concentration and compare it to the baseline. Calculate the percent inhibition and determine the IC₅₀ value.

G cluster_herg hERG Assay Logic Compound 4-Phenylazepane hERG hERG K+ Channel in Cardiomyocyte Compound->hERG Binds to Block Channel Block hERG->Block Current Reduced K+ Efflux Block->Current Repolarization Delayed Repolarization Current->Repolarization QT QT Interval Prolongation Repolarization->QT Arrhythmia Risk of Torsades de Pointes QT->Arrhythmia

Caption: Causality chain for hERG channel inhibition.

Drug-Drug Interactions: Cytochrome P450 (CYP) Inhibition

Causality: Cytochrome P450 enzymes are the primary enzymes responsible for Phase I drug metabolism.[14][15] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[16][17] Regulatory agencies recommend testing for inhibition of the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[18]

Experimental Protocol: In Vitro CYP Inhibition Assay (IC₅₀)

  • System: Use human liver microsomes, which are rich in CYP enzymes.[19]

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform being tested, and a range of 4-Phenylazepane concentrations.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C for a short, defined period (e.g., 10-15 minutes).[19]

  • Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Compare the rate of metabolite formation in the presence of 4-Phenylazepane to the vehicle control to calculate percent inhibition and determine the IC₅₀ value for each isoform.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Causality: Genotoxicity testing is essential to detect genetic damage that could lead to cancer or heritable mutations.[10] The Ames test is a standard first-line screen that uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to grow without supplemental histidine.[9] A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow.

Experimental Protocol: Ames Test (OECD 471)

  • Strains: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure:

    • In the plate incorporation method, mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer into a top agar.

    • Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Summary of Tier 3 Assays

AssayPurposeSystemEndpoint
hERG InhibitionAssess risk of cardiac arrhythmiahERG-expressing cell lineIC₅₀ (µM)
CYP450 InhibitionAssess risk of drug-drug interactionsHuman Liver MicrosomesIC₅₀ (µM) for key isoforms
Ames TestAssess mutagenic potentialS. typhimurium, E. coliFold-increase in revertant colonies

Tier 4: Preliminary In Vivo Assessment

Rationale: While in vitro assays provide crucial mechanistic data, they cannot fully replicate the complexity of a whole organism.[20] A preliminary in vivo study is necessary to understand the compound's acute systemic toxicity and to establish a potential therapeutic window.

Rapid Screen: Brine Shrimp Lethality Assay (BSLA)

Causality: The BSLA is a simple, rapid, and low-cost bioassay used for the preliminary assessment of general toxicity.[21] It shows a good correlation with rodent LD₅₀ values and other cytotoxicity tests, making it a valuable surrogate for initial screening before committing to mammalian studies.[22]

Experimental Protocol: Brine Shrimp Lethality Assay

  • Hatching: Hatch brine shrimp (Artemia salina) cysts in artificial seawater for 48 hours.

  • Exposure:

    • Prepare vials with artificial seawater and a range of concentrations of 4-Phenylazepane (e.g., 10, 100, 1000 µg/mL).[21]

    • Add 10-15 live nauplii (larvae) to each vial.

  • Incubation: Incubate the vials under a light source for 24 hours.

  • Data Collection: Count the number of dead shrimp in each vial.

  • Analysis: Calculate the LC₅₀ value—the concentration that is lethal to 50% of the brine shrimp. According to Meyer's toxicity index, LC₅₀ values below 1000 µg/mL are considered toxic.[21]

Regulatory Standard: Acute Oral Toxicity (OECD 423/425)

Causality: This is the standard regulatory test to determine the acute toxicity of a substance after oral administration and to classify it for hazard.[23] It provides critical information on clinical signs of toxicity and the median lethal dose (LD₅₀). The Up-and-Down Procedure (OECD 425) or Acute Toxic Class Method (OECD 423) are preferred as they minimize animal use.[23][24]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing:

    • Administer a single oral dose of 4-Phenylazepane to a group of 3 animals using a stepwise procedure. Starting doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The outcome of the first step (mortality/survival) determines the dose for the next group of animals.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for 24 hours, and then daily for a total of 14 days.[23]

    • Record all signs of toxicity, such as changes in behavior, breathing, and motor activity, as well as the time of onset and duration.

  • Endpoint: The primary endpoint is mortality. The data allows for the classification of the substance into a specific toxicity category based on the LD₅₀ estimate. A limit test at 2000 mg/kg can be used if the substance is expected to have low toxicity.[23]

Tier 5: Integrated Risk Assessment and Decision-Making

The culmination of this screening cascade is an integrated assessment of all generated data. The goal is not simply to label the compound as "toxic" or "non-toxic" but to build a comprehensive risk profile.

Key Questions for a Go/No-Go Decision:

  • Therapeutic Index: How does the cytotoxic IC₅₀ (Tier 2) compare to the expected effective concentration (EC₅₀)? A sufficient margin is required.

  • Specific Liabilities: Are there significant findings in the Tier 3 assays (hERG, CYP, Ames)? An IC₅₀ for hERG or CYP inhibition that is close to the therapeutic plasma concentration is a major red flag. A positive Ames test is a very significant liability.

  • In Vivo Effects: What was the outcome of the acute oral toxicity study (Tier 4)? What clinical signs were observed, and at what doses? This helps predict potential human responses.

  • Structure-Toxicity Relationship: Can any observed toxicities be linked to a specific part of the 4-Phenylazepane molecule? This can guide medicinal chemistry efforts to mitigate the liability through structural modification.

By synthesizing the answers to these questions, a project team can make an informed, data-driven decision on whether to advance 4-Phenylazepane or a related analog, halt its development, or invest in further medicinal chemistry to engineer out the observed toxicities.

References

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation of Toxicity with Brine Shrimp Assay. PMC. Retrieved from [Link]

  • Grok. (n.d.). 4-Phenylazepane. Retrieved from [Link]

  • MDPI. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

  • ACS Publications. (2024, February 19). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. Environment & Health. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, September 1). Metabolic stability and its role in the discovery of new chemical entities. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, May 5). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Phenylazepane. Retrieved from [Link]

  • MDPI. (2022, December 6). First Report on the Chemical Composition, Antioxidant Capacity, and Preliminary Toxicity to Artemia salina L. of Croton campinarensis Secco, A. Rosário & PE Berry (Euphorbiaceae) Essential Oil, and In Silico Study. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • IntechOpen. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Endocrine-disrupting potential and toxicological effect of para-phenylphenol on Daphnia magna. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2015, January 19). Toxicological evaluation of the plant products using Brine Shrimp (Artemia salina L.) model. Retrieved from [Link]

  • ResearchGate. (2018, July 25). (PDF) ANTI CANCER PRE-SCREENING FOR SEVERAL PLANT USING BRINE SHRIMP LETHALITY TEST. Retrieved from [Link]

  • Kosheeka. (2025, April 9). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • De Gruyter. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • European Union. (n.d.). Acute Toxicity. The Joint Research Centre. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Current regulatory perspectives on genotoxicity testing for botanical drug product development in the U.S.A. PubMed. Retrieved from [Link]

  • SciRP.org. (n.d.). Phytochemical Screening and Toxicity Assessment of Imperata cylindrica (L.) P. Beauv. (Poaceae) Raw Extracts with Brine Shrimp (Artemia salina) Lethality Assay. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical Genotoxicity Testing — Past, Present, and Future. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • IITRI. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assays for Predicting Acute Toxicity. NCBI. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2001, December 17). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • IJARESM. (n.d.). In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. Retrieved from [Link]

Sources

Technical Investigation: Metabolic Stability Profile of the 4-Phenylazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Phenylazepane scaffold represents a privileged structure in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery targeting monoamine transporters (DAT, SERT, NET) and sigma receptors. While the seven-membered azepane ring provides unique conformational flexibility distinct from piperidines or pyrrolidines, it introduces specific metabolic liabilities that can compromise in vivo efficacy.[1]

This technical guide details the investigation of the metabolic stability of 4-phenylazepane. It moves beyond standard assay descriptions to provide a mechanistic understanding of the scaffold's biotransformation, a self-validating experimental protocol for microsomal stability, and data-driven strategies for structural optimization ("molecular hardening").[1]

Structural Analysis & Predicted Metabolic Liabilities[2]

Before initiating wet-lab experiments, a structural assessment of the 4-phenylazepane core reveals three primary "Metabolic Soft Spots" (Sites of Metabolism - SOM) susceptible to Phase I (CYP450) and Phase II enzymes.[1]

The Metabolic Triad
  • The Phenyl Ring (Aromatic Hydroxylation): The phenyl substituent at the C4 position is sterically accessible.[1] Without substitution (e.g., halogens), the para-position is highly prone to CYP-mediated hydroxylation (typically CYP2D6 or CYP3A4), followed by Phase II glucuronidation.[1]

  • The Azepane Nitrogen (N-Oxidation/Dealkylation): As a secondary amine (or tertiary if substituted), the nitrogen lone pair is a target for Flavin-containing Monooxygenases (FMOs) or CYPs, leading to N-oxides or N-dealkylation (if an alkyl group is present).[1]

  • The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Carbon (Oxidative Deamination/Lactamization):  The carbons adjacent to the nitrogen (C2 and C7) are susceptible to hydrogen abstraction, leading to unstable carbinolamines. This often results in ring opening or oxidation to a stable lactam (cyclic amide), rendering the molecule inactive.[1]
    
Visualization of Metabolic Pathways

The following diagram illustrates the predicted biotransformation cascade for a generic 4-phenylazepane derivative.

MetabolicPathways Figure 1: Predicted Phase I and II Metabolic Pathways for 4-Phenylazepane Parent 4-Phenylazepane (Parent) Met1 Para-Hydroxylated Metabolite (+16 Da) Parent->Met1 CYP450 (Aromatic Hydroxylation) Met2 Lactam Derivative (+14 Da) Parent->Met2 CYP450/AO (alpha-C Oxidation) Met3 Ring-Opened Aldehyde/Acid Parent->Met3 CYP450 (Oxidative Deamination) Met4 O-Glucuronide (+176 Da) Met1->Met4 UGT (Phase II Conjugation)

Figure 1: Predicted Phase I and II Metabolic Pathways for 4-Phenylazepane.

Experimental Protocol: Microsomal Stability Assay

To quantify the metabolic stability, we utilize a Liver Microsome (LM) stability assay.[1][2][3][4] This system contains the full complement of Phase I enzymes (CYPs, FMOs) but lacks the cytosolic cofactors for most Phase II reactions, isolating the oxidative clearance mechanisms.

Critical Experimental Parameters
  • Test Concentration:

    
    . Rationale: Ensures the reaction proceeds under first-order kinetics (
    
    
    
    ), allowing for accurate intrinsic clearance (
    
    
    ) calculation.
  • Microsomal Protein: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[5] Rationale: Balances enzyme activity with non-specific binding (NSB).[1]
    
  • Cofactor: NADPH (regenerating system or direct addition).[1]

  • Time Points: 0, 5, 15, 30, 45 min. Rationale: Captures the linear decay phase for fast and slow metabolizers.[1]

Step-by-Step Workflow

This protocol is designed to be self-validating through the inclusion of specific positive and negative controls.

  • Preparation of Stocks:

    • Prepare

      
       stock of 4-Phenylazepane in DMSO.
      
    • Dilute to

      
       working solution in Phosphate Buffer (100 mM, pH 7.4).
      
    • Control: Prepare Verapamil (High Clearance) and Warfarin (Low Clearance) at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
  • Pre-Incubation:

    • Mix Microsomes (

      
       final) and Test Compound (
      
      
      
      ) in reaction plates.
    • Incubate at

      
       for 10 minutes. Why? To equilibrate the system and detect any non-enzymatic degradation (chemical instability).
      
  • Reaction Initiation:

    • Add NADPH (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       final) to initiate the reaction.
      
    • Negative Control:[1][5] Add Buffer (no NADPH) to a parallel set of wells.[1] This confirms that loss of parent is NADPH-dependent (metabolic) and not chemical hydrolysis.[1]

  • Sampling & Quenching:

    • At each time point (

      
      ), remove aliquots.
      
    • Immediately dispense into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[1] Ratio 1:3 (Sample:ACN).

    • Mechanism:[1][6] ACN precipitates proteins and denatures enzymes, instantly stopping metabolism.[1]

  • Analysis:

    • Centrifuge at

      
       for 20 min at 
      
      
      
      .
    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

Visual Workflow Diagram

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow Start Start: Thaw Microsomes & Prepare Compounds Mix Pre-Incubation (37°C, 10 min) Microsomes + Compound Start->Mix Split Split Samples Mix->Split PathA Test Arm: Add NADPH Split->PathA Metabolic Stability PathB Control Arm: Add Buffer (No NADPH) Split->PathB Chemical Stability Incubate Incubate at 37°C Sample at 0, 5, 15, 30, 45 min PathA->Incubate PathB->Incubate Quench Quench with Ice-Cold ACN (contains Internal Standard) Incubate->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Figure 2: Standardized Microsomal Stability Assay Workflow.

Data Interpretation & Calculation

Raw data (Peak Area Ratios) must be converted into kinetic parameters to assess the compound's viability.[1]

Quantitative Output

Data should be summarized in a table comparing the Test Compound against controls.

Compound

(min)

(

L/min/mg)
Classification
4-Phenylazepane 18.5 74.9 High Clearance
Verapamil (Control)12.0115.5High Clearance
Warfarin (Control)>120<11.5Low Clearance
Calculation Logic
  • Plot: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     vs. Time. The slope of the linear regression is ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    .
  • Half-life (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
  • Intrinsic Clearance (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    

Interpretation: A ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 of 18.5 minutes indicates rapid turnover. For a CNS drug, this suggests poor oral bioavailability unless the clearance is hepatic-flow limited.[1] The primary driver is likely the accessible phenyl ring or the secondary amine.

Optimization Strategies: Molecular Hardening[1]

If the 4-phenylazepane scaffold exhibits high clearance (as shown in the example data), "molecular hardening" is required.[1]

Strategy 1: Blocking Metabolic Soft Spots
  • Phenyl Ring: Introduce Fluorine (F) or Chlorine (Cl) at the para-position.[1] The C-F bond is stronger than C-H, blocking CYP-mediated hydroxylation.[1]

    • Reference Support: Halogenation of aromatic rings is a proven strategy to improve metabolic stability in azepane-containing DAT inhibitors [1].[1]

  • Azepane Ring: Introduce gem-dimethyl groups adjacent to the nitrogen or the phenyl ring.[1] This adds steric bulk, hindering enzyme access to the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -carbons and preventing lactam formation.
    
Strategy 2: Scaffold Hopping
  • Ring Contraction/Expansion: If the 7-membered ring is too labile, consider contracting to a piperidine (6-membered).[1] Piperidines often show superior metabolic stability profiles compared to azepanes due to different ring puckering and enzyme fit [2].[1]

  • Bioisosteres: Replace the phenyl ring with a Pyridine or Pyrimidine.[1] The electron-deficient nature of these heterocycles makes them less prone to oxidative metabolism [3].[1]

References

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability. Source: Journal of Medicinal Chemistry (2024).[1][7][8] URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: PMC (2019).[1] URL:[Link]

  • Metabolic Stability for Drug Discovery and Development. Source: PubMed (2021).[1][9] URL:[Link]

  • Microsomal Stability Assay Protocol. Source: Cyprotex / Evotec.[1] URL:[Link][1]

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities. Source: NIH / PMC.[1] URL:[Link]

Sources

Technical Guide: Solubility and Lipophilicity of 4-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 4-Phenylazepane, focusing on solubility and lipophilicity determination.

Executive Summary

4-Phenylazepane (CAS: 73252-01-4 / 7500-40-5) is a critical pharmacophore in central nervous system (CNS) drug discovery, serving as the core scaffold for opioid analgesics (e.g., ethoheptazine) and norepinephrine reuptake inhibitors (NRIs).[1]

As a secondary amine incorporated into a seven-membered azepane ring, it exhibits a distinct "lipophilic amine" profile.[1] Its physicochemical behavior is dominated by a high pKa (~10.5–11.0), rendering it highly soluble in acidic media but prone to precipitation in basic environments.[1] Accurate characterization of its lipophilicity (LogP vs. LogD) is essential, as the ionization state at physiological pH (7.[1]4) significantly alters its Blood-Brain Barrier (BBB) permeability.[1]

This guide provides the authoritative physicochemical baseline and validated protocols for experimentally determining the solubility and distribution coefficients of 4-Phenylazepane.[1]

Physicochemical Profile

The following data synthesizes high-confidence predicted values with experimental analogs (e.g., Azepane, 4-Phenylpiperidine) to establish a baseline for 4-Phenylazepane.[1]

Table 1: Core Physicochemical Parameters
ParameterValue (Approx.)[1][2][3][4]Source/Rationale
Molecular Weight 175.27 g/mol Calculated (Formula: C₁₂H₁₇N)
LogP (Neutral) 2.4 ± 0.2Predicted (XLogP3); Moderate lipophilicity suitable for CNS penetration.[1]
pKa (Base) 10.8 ± 0.3Estimated based on Azepane (11.[1]07) and 4-Phenylpiperidine (10.2).[1][5]
TPSA 12.0 ŲTopological Polar Surface Area (Secondary amine).[1]
H-Bond Donors 1Secondary amine (-NH-).[1]
Physical State Liquid/OilFree base is a viscous liquid; HCl salt is a crystalline solid.[1]
Mechanistic Insight: The Ionization Trap

4-Phenylazepane is a strong base .[1] At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that >99.9% of the molecules exist in the protonated (cationic) form.[1]

  • Consequence for Solubility: The salt form (cation) is highly water-soluble.[1] The free base is poorly soluble (< 0.1 mg/mL).[1]

  • Consequence for Lipophilicity: While the intrinsic lipophilicity (LogP) is ~2.4, the effective distribution coefficient at pH 7.4 (LogD₇.₄) will be significantly lower (approx. -1.0 to 0.0), implying that passive diffusion across the BBB relies on the small fraction of neutral species present or active transport mechanisms.[1]

Solubility Analysis & Protocols

Aqueous Solubility Profile

The solubility of 4-Phenylazepane is pH-dependent.[1]

  • pH 1.2 (Gastric): Highly Soluble (> 10 mg/mL) due to complete protonation.[1]

  • pH 7.4 (Plasma): Soluble, but risk of precipitation if concentration exceeds the solubility product (

    
    ) of the free base.[1]
    
  • pH > 11 (Basic): Poorly Soluble (Insoluble).[1] The compound exists as a neutral oil.

Protocol A: Kinetic Solubility Determination (High-Throughput)

Objective: Rapidly estimate the solubility limit of 4-Phenylazepane in phosphate buffer (pH 7.4) starting from a DMSO stock.[1]

Materials:

  • 10 mM 4-Phenylazepane stock in DMSO.[1]

  • PBS Buffer (pH 7.4).[1]

  • 96-well filter plate (0.45 µm PVDF).[1]

  • UV-Vis Plate Reader or HPLC-UV.[1]

Workflow:

  • Dispensing: Aliquot 10 mM DMSO stock into the filter plate.

  • Dilution: Add PBS (pH 7.4) to reach final concentrations of 10, 50, 100, and 200 µM (Final DMSO < 2%).[1]

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Apply vacuum to filter out precipitated solids.[1]

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Calculation: Solubility limit is the highest concentration where recovery > 80%.

Lipophilicity Assessment (LogP vs. LogD)

Mechanistic Distinction[1][3]
  • LogP: Partitioning of the neutral species (Free Base) between Octanol and Water.[1]

  • LogD: Partitioning of all species (Neutral + Ionized) at a specific pH.[1]

For 4-Phenylazepane, LogD is the clinically relevant metric .[1]

Protocol B: Shake-Flask LogD Determination (Gold Standard)

Objective: Determine the distribution coefficient (LogD) at pH 7.4.

Materials:

  • 1-Octanol (HPLC Grade), pre-saturated with buffer.[1]

  • Phosphate Buffer (50 mM, pH 7.4), pre-saturated with octanol.[1]

  • 4-Phenylazepane (Free base or HCl salt).[1]

  • HPLC-UV/MS system.[1]

Step-by-Step Methodology:

  • Phase Preparation: Mix equal volumes of 1-Octanol and Phosphate Buffer.[1] Shake for 24 hours to mutually saturate. Separate phases.

  • Sample Dissolution: Dissolve 4-Phenylazepane in the pre-saturated buffer phase (due to high solubility of the cation) to a concentration of ~100 µM.

  • Partitioning:

    • Add equal volume of pre-saturated Octanol to the buffer sample.

    • Rototork/Shake for 1 hour at 25°C.

    • Centrifuge at 3000g for 10 mins to ensure complete phase separation.

  • Quantification:

    • Remove aliquots from both the Octanol (upper) and Buffer (lower) phases.[1]

    • Analyze concentration in both phases via HPLC.[1]

  • Calculation:

    
    [1]
    

Visualization of Physicochemical Logic[1][4][6]

Diagram 1: pH-Dependent Partitioning Mechanism

This diagram illustrates how pH shifts the equilibrium between the soluble cation and the permeable neutral base.[1]

G cluster_aqueous Aqueous Phase (Buffer) cluster_organic Organic Phase (Octanol/Lipid) Cation Cation Form (RH+) (Highly Soluble) Predominant at pH < 10 Neutral_Aq Neutral Form (R) (Poorly Soluble) Trace at pH 7.4 Cation->Neutral_Aq Deprotonation (pKa ~10.8) Neutral_Org Neutral Form (R) (Lipophilic) LogP ~ 2.4 Neutral_Aq->Neutral_Org Partitioning (LogP) caption Figure 1: Equilibrium dynamics of 4-Phenylazepane. High pKa traps the compound in the aqueous phase as a cation, reducing effective LogD.

[1]

Diagram 2: Experimental Decision Matrix

A logic flow for selecting the correct assay based on the research stage.

Workflow Start Start: 4-Phenylazepane Sample Decision Goal? Start->Decision Path1 Early Screening (Hit-to-Lead) Decision->Path1 Path2 Lead Optimization (Pre-Clinical) Decision->Path2 Exp1 Kinetic Solubility (pH 7.4) + Calculated LogP Path1->Exp1 Exp2 Thermodynamic Solubility + Shake-Flask LogD (pH 7.4) Path2->Exp2 Result1 Output: Solubility Limit (Risk Flag) Exp1->Result1 Result2 Output: Precise Concentration for Dosing/Formulation Exp2->Result2 caption Figure 2: Experimental workflow selection based on drug development stage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436210, 4-Phenylazepane. Retrieved January 30, 2026 from [Link][1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[1][6] (Source for Azepane pKa baseline).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on LogD/pH relationships).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard protocols for Kinetic Solubility and Shake-Flask LogD).

Sources

4-Phenylazepane: A Privileged Fragment for Library Synthesis

[1]

Executive Summary

4-Phenylazepane (Phenazepane) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its ubiquitous six-membered homolog, 4-phenylpiperidine, the seven-membered azepane ring introduces unique conformational flexibility and a distinct vector orientation for its substituents.[1]

In the context of Fragment-Based Drug Discovery (FBDD) , this scaffold is invaluable. It possesses a low molecular weight (<200 Da), minimal functionality (secondary amine), and a hydrophobic anchor (phenyl group), making it an ideal "seed" for growing high-affinity ligands, particularly for GPCRs (Dopamine, Opioid, Sigma receptors) and CNS targets.

Structural & Physicochemical Profile

For a fragment to be effective, it must adhere to the "Rule of Three" (Ro3) to allow sufficient chemical space for optimization. 4-Phenylazepane fits this profile perfectly.

Table 1: Physicochemical Properties of 4-Phenylazepane

PropertyValueFBDD Implication
Molecular Weight 175.27 DaHigh Efficiency: Allows addition of ~300 Da during optimization while staying drug-like.[1]
cLogP ~2.4Lipophilicity: Good membrane permeability; ideal for CNS targets.[1]
H-Bond Donors 1 (NH)Growth Vector: The secondary amine is the primary handle for library expansion.
H-Bond Acceptors 1 (N)Interaction: Protonated at physiological pH (pKa ~10), forming salt bridges (e.g., Asp3.32 in GPCRs).
Rotatable Bonds 1Entropy: The phenyl ring rotation allows induced fit within hydrophobic pockets.[1]
Stereochemistry Chiral (C4)Complexity: Exists as (R) and (S) enantiomers.[1] Libraries should ideally use resolved isomers.[1]

Core Synthesis: The "Schmidt-Reduction" Protocol

While several routes exist, the most robust, scalable, and atom-economical method for generating the 4-phenylazepane core is the Schmidt Reaction of 4-phenylcyclohexanone followed by reduction.

Mechanism & Regiochemistry

The Schmidt reaction involves the migration of a carbon-carbon bond to a nitrogen atom.[2][3] For 4-phenylcyclohexanone, the molecule possesses a plane of symmetry passing through C1 and C4.[1] Therefore, migration of either the C1-C2 or C1-C6 bond yields the same lactam intermediate: 5-phenylazepan-2-one .[1]

Critical Note: Upon reduction of the carbonyl group, the IUPAC numbering prioritizes the lowest locant. Thus, 5-phenylazepane becomes 4-phenylazepane .[1]

Step-by-Step Experimental Protocol
Step 1: Ring Expansion (Schmidt Reaction)
  • Reagents: 4-Phenylcyclohexanone (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).

  • Safety Precaution: Hydrazoic acid (HN₃) is generated in situ.[1] It is highly toxic and explosive.[1] Perform this reaction in a high-efficiency fume hood behind a blast shield. Do not use metal spatulas with azides.

  • Preparation: Charge a reaction vessel with PPA (approx. 10g per 1g of ketone) and heat to 50°C to lower viscosity.

  • Addition: Add 4-phenylcyclohexanone (10 mmol) in portions. Stir until dissolved.

  • Azide Addition: Slowly add NaN₃ (15 mmol) in small portions over 1 hour. Control the exotherm; maintain internal temperature between 50-60°C. Evolution of N₂ gas will be observed (foaming).[1]

  • Reaction: Stir at 60-70°C for 3–6 hours. Monitor by TLC or LCMS for disappearance of ketone.[1]

  • Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice/water (caution: exotherm).

  • Isolation: Neutralize with 50% NaOH (aq) to pH ~10. Extract with Ethyl Acetate (3x).[1][4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Product: 5-Phenylazepan-2-one (Off-white solid).[1] Yield typically 85-95%.[1][5]

Step 2: Lactam Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), Anhydrous THF.

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Add LiAlH₄ pellets (20 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1][4]

  • Addition: Dissolve 5-phenylazepan-2-one (10 mmol) in THF (20 mL) and add dropwise to the hydride suspension.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–8 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH[1]

    • 2.4 mL Water[1]

  • Workup: Stir until a white granular precipitate forms. Filter through Celite.[1] Concentrate the filtrate.

  • Purification: The crude amine is often an oil.[1] Convert to the HCl salt (Ethanolic HCl) for crystallization and long-term storage.[1]

Visualizing the Synthesis Workflow

SynthesisKetone4-Phenylcyclohexanone(Symmetric Precursor)SchmidtSchmidt Reaction(NaN3, H+, 60°C)Ketone->SchmidtRing ExpansionLactamIntermediate:5-Phenylazepan-2-oneSchmidt->Lactam-N2 (Gas)ReductionReduction(LiAlH4, THF, Reflux)Lactam->ReductionC=O -> CH2ProductTarget Fragment:4-PhenylazepaneReduction->ProductWorkup

Figure 1: Synthetic pathway from commercially available ketone to the azepane scaffold.[4][6]

Library Synthesis Strategies

Once the core is synthesized, the goal is to elaborate it into a library. The 4-phenylazepane scaffold offers two primary vectors for diversification.

Vector A: The Nitrogen Handle (N1)

This is the primary point of diversification. The secondary amine is highly nucleophilic.[1]

  • Amides: Coupling with carboxylic acids (HATU/DIPEA) targets adjacent hydrophobic pockets.[1]

  • Sulfonamides: Reaction with sulfonyl chlorides creates rigid linkers often found in CNS drugs.[1]

  • Reductive Amination: Reaction with aldehydes (NaBH(OAc)₃) generates tertiary amines, modulating pKa and solubility.

  • Ureas: Reaction with isocyanates provides hydrogen bond donor/acceptor motifs.[1]

Vector B: The Phenyl Ring (C4)

Advanced Strategy: To utilize this vector, one should not start with unsubstituted 4-phenylcyclohexanone.[1] Instead, start with 4-(4-bromophenyl)cyclohexanone or 4-(3-bromophenyl)cyclohexanone .[1]

  • Suzuki-Miyaura Coupling: The bromine handle allows late-stage introduction of biaryl systems.[1]

  • Buchwald-Hartwig Amination: Introduces aniline derivatives for solubility and H-bonding.[1]

Library Logic Diagram

LibraryVectorscluster_NVector A: Nitrogen (N1)(Solubility & Electrostatics)cluster_CVector B: Phenyl Ring (C4)(Hydrophobic Anchor)Core4-Phenylazepane CoreAmidesAmides(R-CO-N)Core->AmidesUreasUreas(R-NH-CO-N)Core->UreasSulfonSulfonamides(R-SO2-N)Core->SulfonSuzukiBiaryls(Suzuki Coupling)Core->SuzukiIf Br-substitutedBuchwaldAryl Amines(Buchwald)Core->BuchwaldIf Br-substituted

Figure 2: Strategic vectors for library elaboration.[1] Vector B requires pre-functionalized starting material.

References

  • Schmidt Reaction Overview

    • Title: The Schmidt Reaction.[1][2][3]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • 4-Phenylcyclohexanone Properties

    • Title: 4-Phenylcyclohexanone Compound Summary.
    • Source: PubChem.[1][7]

    • URL:[Link]

  • Fragment-Based Drug Discovery Principles

    • Title: Concepts and Core Principles of Fragment-Based Drug Design.
    • Source: MDPI (Molecules).[1]

    • URL:[Link][8]

  • Azepane Scaffold Applications

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery.[1]

    • Source: European Journal of Medicinal Chemistry (PubMed).[1]

    • URL:[Link]

Methodological & Application

Application Note: Purification Strategies for 4-Phenylazepane and Pharmacologically Active Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Challenge

The 4-phenylazepane core (hexahydro-1H-azepine) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in opioid receptor modulators, dopamine antagonists, and antitubercular agents.[1] Unlike its six-membered analog (4-phenylpiperidine), the seven-membered azepane ring introduces unique conformational flexibility, often enhancing receptor selectivity but complicating purification due to increased lipophilicity and potential for conformational isomerism.[1]

This guide provides a rigorous, field-proven framework for the isolation, purification, and chiral resolution of 4-phenylazepane and its substituted analogs.[1]

Physicochemical Profile (Representative)
  • pKa (Conjugate Acid): ~9.8 – 10.5 (Strongly basic secondary amine).

  • LogP: ~2.3 – 2.8 (Moderately lipophilic).

  • Solubility:

    • Free Base:[1] Soluble in DCM, EtOAc, MeOH, Toluene.[1] Insoluble in water.

    • Salts (HCl, Tartrate): Soluble in water, MeOH, DMSO.[1] Limited solubility in Acetone, Et2O.[1]

  • Stability: Prone to oxidation (N-oxide formation) and carbamate formation upon prolonged exposure to atmospheric CO₂.

Pre-Purification Assessment

Before initiating bulk purification, characterize the crude reaction mixture (CRM) to determine the impurity profile.

Impurity TypeOriginDetection MethodRemoval Strategy
Linear Precursors Incomplete cyclization (e.g., amino-alcohols)LC-MS (M+1), TLC (Ninhydrin active)Acid-Base Extraction (removes neutrals/zwitterions)
Dimers N-alkylation side reactionsLC-MS (2M+1), GPCFlash Chromatography / Recrystallization
Regioisomers Schmidt/Beckmann rearrangement errors1H-NMR (Multiplet patterns)High-Resolution Chromatography / Prep-HPLC
Enantiomers Chiral center at C4Chiral HPLCDiastereomeric Salt Resolution

Protocol A: Bulk Purification via Acid-Base Extraction

Objective: Removal of non-basic organic impurities (unreacted ketones, neutrals) and inorganic catalysts.[1] Scale: Gram to Kilogram.

The "Self-Validating" Extraction Workflow

This method leverages the basicity of the azepane nitrogen. By toggling pH, we force the molecule between organic and aqueous phases, leaving impurities behind.[1]

Reagents
  • Solvent A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Acid: 1M or 2M HCl (aq).

  • Base: 5M NaOH or NH₄OH.

  • Brine: Saturated NaCl.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Solvent A (10 mL/g).

  • Acid Wash (The Capture): Extract the organic layer with 1M HCl (3 x 5 mL/g).

    • Mechanism:[1][2][3][4][5] 4-phenylazepane is protonated (

      
      ) and moves to the aqueous phase. Neutral impurities remain in the organic phase.
      
    • Validation: Spot the organic layer on TLC.[6] If the product spot (

      
       in MeOH/DCM) is absent, extraction is complete.[1]
      
  • Organic Wash: Combine acidic aqueous layers. Wash once with fresh Solvent A to remove entrained neutrals. Discard organic wash.

  • Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base oils out.

  • Extraction: Extract the basic aqueous mixture with DCM (3 x 5 mL/g).

  • Drying: Dry combined organics over anhydrous

    
    . Filter and concentrate in vacuo.
    
Visualization: Acid-Base Logic Flow

AcidBaseExtraction Crude Crude Mixture (Azepane + Neutrals) Dissolve Dissolve in DCM Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Neutrals) AcidExt->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Azepane-H+ Cl-) AcidExt->AqLayer1 Protonated Product Discard Discard Organics OrgLayer1->Discard Wash Wash with DCM AqLayer1->Wash Wash->Discard Basify Basify to pH 12 (NaOH) Wash->Basify Clean Aqueous FinalExt Extract with DCM Dry & Concentrate Basify->FinalExt Product Purified 4-Phenylazepane (Free Base) FinalExt->Product

Figure 1: Logical flow of the acid-base extraction, ensuring removal of non-basic impurities.

Protocol B: Flash Chromatography Optimization

Objective: Separation of close-eluting polar impurities or regioisomers. Challenge: Secondary amines interact strongly with silanols on silica gel, causing "streaking" or tailing.[1]

Stationary Phase Selection
  • Standard Silica (SiO₂): Requires mobile phase modifiers.

  • Amine-Functionalized Silica (NH₂-SiO₂): Recommended. Eliminates the need for basic modifiers and protects sensitive compounds.

Mobile Phase Systems
SystemComposition (v/v)ApplicationNotes
A DCM : MeOH : NH₄OH (90:9:1)General PurityStrong elution power. NH₄OH suppresses silanol ionization.
B EtOAc : Hexane : Et₃N (50:49:[1]1)Lipophilic AnalogsGood for separating N-protected precursors.
C DCM : MeOH (95:5)On NH₂-SilicaNo modifier needed. Excellent peak shape.

Technical Tip: Pre-wash the silica column with the mobile phase containing the amine modifier to deactivate active sites before loading the sample.

Protocol C: Chiral Resolution (Enantiomeric Purification)

Objective: Isolation of the (R)- or (S)-4-phenylazepane enantiomer. Significance: The biological activity of 4-phenylazepanes is often stereospecific.

Classical Resolution via Diastereomeric Salt Formation

This method is scalable and cost-effective compared to preparative chiral HPLC.

Reagents
  • Resolving Agent: L-(+)-Tartaric acid or D-(-)-Tartaric acid (0.5 - 1.0 eq).

  • Solvent: Ethanol (absolute) or EtOH/Water mixtures.

Step-by-Step Protocol
  • Salt Formation: Dissolve racemic 4-phenylazepane (10 g, 57 mmol) in hot Ethanol (50 mL).

  • Addition: Add L-(+)-Tartaric acid (8.5 g, 57 mmol) dissolved in hot Ethanol (40 mL).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Critical Control Point: Do not disturb the vessel.[2] Rapid cooling precipitates amorphous solids rather than crystals.

  • Filtration: Filter the crystals. This is the First Crop (enriched in one diastereomer).

  • Recrystallization: Recrystallize the First Crop from boiling Ethanol/Water (95:5) until constant melting point and specific rotation

    
     are achieved.
    
  • Free Basing: Dissolve the pure salt in water, basify with NaOH, and extract with DCM to obtain the enantiopure free base.[1]

Visualization: Chiral Resolution Decision Tree

ChiralResolution Racemate Racemic 4-Phenylazepane Agent Add L-(+)-Tartaric Acid Racemate->Agent Cryst Crystallize (EtOH) Agent->Cryst Solid Solid Precipitate (Diastereomer A) Cryst->Solid Liquor Mother Liquor (Enriched Diastereomer B) Cryst->Liquor Check Check Optical Purity (Chiral HPLC / Polarimetry) Solid->Check Recryst Recrystallize Check->Recryst < 98% ee Release Basify & Extract Check->Release > 99% ee Recryst->Solid Pure Pure Enantiomer Release->Pure

Figure 2: Workflow for the resolution of enantiomers via tartrate salt crystallization.

Quality Control and Storage

  • Storage: Store the free base under Nitrogen or Argon at -20°C to prevent oxidation. The Hydrochloride salt is stable at room temperature but is hygroscopic.

  • QC Metrics:

    • Purity: >98% by HPLC (UV @ 210/254 nm).

    • Chiral Purity: >99% ee (Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1).[1]

    • Residual Solvent: <5000 ppm (GC-HS).

References

  • Synthesis and Pharmacological Evaluation of Azepane Derivatives. Journal of Medicinal Chemistry. Focuses on the structure-activity relationship of 7-membered rings.[7]

  • Chiral Resolution of Amines via Diastereomeric Salt Formation. Tetrahedron: Asymmetry. Detailed protocols for tartaric acid resolutions.

  • Purification of Nitrogen Heterocycles. Journal of Organic Chemistry. Discusses acid-base extraction efficiencies for lipophilic amines.

  • Chromatographic Separation of Azepane Analogs. Journal of Chromatography A. Methodology for separating polar amine isomers.

(Note: While specific URLs to dynamic search results are transient, the citations above refer to established bodies of literature in organic synthesis and separation science standard to the field.)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Analysis of 4-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

4-Phenylazepane (C₁₂H₁₇N) is a critical pharmacophore found in various central nervous system (CNS) active agents, particularly opioid receptor ligands and dopamine antagonists. Its analysis presents specific challenges due to the secondary amine functionality, which often leads to peak tailing on silica-based columns, and its lack of strong chromophores beyond the phenyl ring.

This application note details two orthogonal analytical workflows:

  • RP-HPLC-UV/MS: A robust method utilizing pH-controlled mobile phases to ensure peak symmetry and sensitivity.

  • GC-FID/MS: A derivatization-based protocol to enhance volatility and eliminate adsorption effects common to cyclic secondary amines.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the prerequisite for method design.

PropertyValue (Approx.)Analytical Implication
Structure 7-membered saturated ring with phenyl substituentHydrophobic retention; steric bulk greater than piperidine.
pKa (Base) ~10.0 - 10.5 (Secondary Amine)Highly protonated at neutral pH. Requires high pH (>10) for neutral form or low pH (<3) for ion-suppression.
LogP ~2.8Moderately lipophilic; suitable for C18 retention.
UV Cutoff ~210 nm (End absorption), 254 nm (Weak)Detection requires low-UV (210-220 nm) or Mass Spectrometry.

HPLC Method Development & Protocol

Method Selection Logic

For basic amines like 4-phenylazepane, silanol interactions on the stationary phase cause severe tailing. We employ two strategies:

  • Strategy A (High pH): Suppresses ionization of the amine (Neutral form), increasing retention and improving peak shape on hybrid-silica columns.

  • Strategy B (Low pH + Ion Pairing): Protonates the amine; requires end-capped columns to minimize secondary interactions.

Automated Method Development Workflow

The following decision tree outlines the logical flow for optimizing the HPLC separation.

HPLC_Workflow Start Start: 4-Phenylazepane Sample Check_MS Is MS Detection Required? Start->Check_MS Path_MS MS Compatible Path Check_MS->Path_MS Yes Path_UV UV-Only Path (High pH) Check_MS->Path_UV No Mobile_Acid Mobile Phase A: 0.1% Formic Acid (pH ~2.7) Path_MS->Mobile_Acid Col_C18 Column: Charged Surface Hybrid (CSH) C18 (Resists acid hydrolysis, good peak shape) Mobile_Acid->Col_C18 Gradient Gradient: 5% to 95% B (Acetonitrile) Col_C18->Gradient Mobile_Base Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10) Path_UV->Mobile_Base Col_Hybrid Column: Ethylene Bridged Hybrid (BEH) C18 (Stable up to pH 12) Mobile_Base->Col_Hybrid Col_Hybrid->Gradient Check_Tailing Check Tailing Factor (Tf) Gradient->Check_Tailing Pass Tf < 1.5: Validate Method Check_Tailing->Pass Pass Fail Tf > 1.5: Add Modifier Check_Tailing->Fail Fail Action Add 5mM TEA (UV) or Switch to Phenyl-Hexyl Column Fail->Action Action->Check_Tailing

Figure 1: Decision tree for HPLC method selection based on detection mode and peak symmetry requirements.

Recommended HPLC Protocol (High pH - Best Peak Shape)

This method is preferred for purity analysis as it maximizes the life of the column and provides superior peak symmetry for the amine.

  • Instrument: HPLC with PDA or UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 215 nm (primary), 254 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrium
1.0 5 Hold
10.0 90 Linear Ramp
12.0 90 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

GC Method Development & Protocol

The Derivatization Necessity

Direct injection of secondary amines like 4-phenylazepane often results in adsorption to the injection liner and column, causing non-linear response and tailing. We recommend Acylation using Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride. This converts the polar amine into a volatile, non-polar amide.

Sample Preparation Workflow (Derivatization)[2]

GC_Prep Sample Sample (1 mg) Dissolve Dissolve in Ethyl Acetate (1 mL) Sample->Dissolve Reagent Add Reagent (50 µL TFAA) Dissolve->Reagent Incubate Incubate 60°C for 20 min Reagent->Incubate Dry Evaporate to Dryness (N2 stream) Incubate->Dry Recon Reconstitute (Hexane or EtAc) Dry->Recon Inject GC Injection Recon->Inject

Figure 2: Derivatization workflow using TFAA to form N-trifluoroacetyl-4-phenylazepane.

Recommended GC-MS/FID Protocol
  • Instrument: GC with Split/Splitless Injector.

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 20:1.

  • Detection:

    • FID: 300°C (H₂ 30 mL/min, Air 400 mL/min).

    • MS: Source 230°C, Quad 150°C, Scan range 40-400 amu.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Hold: 3 min at 280°C.

Validation Parameters (ICH Q2)

To ensure the trustworthiness of the data, the following validation criteria must be met:

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor < 1.5; Theoretical Plates > 5000Critical for amine analysis.
Linearity R² > 0.999Range: 80% to 120% of target concentration.
Precision RSD < 2.0% (n=6)Repeatability of retention time and area.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ: 0.1 µg/mL (UV), 10 ng/mL (MS).
Recovery 98.0% - 102.0%Spike recovery from matrix.

Troubleshooting Guide

  • Problem: Split peaks in HPLC.

    • Cause: Sample solvent mismatch. If sample is dissolved in 100% MeOH and injected into 5% ACN mobile phase, precipitation or solvent effects occur.

    • Fix: Dissolve sample in the starting mobile phase (e.g., 5% ACN in Buffer).

  • Problem: Ghost peaks in GC.

    • Cause: Carryover of underivatized amine or reagent impurities.

    • Fix: Ensure excess derivatizing reagent is removed (evaporation step) or increase final hold time/temperature to bake out the column.

References

  • PubChem. (n.d.). 4-Phenylazepane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Contextual grounding for high pH method selection).
  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.
  • Sigma-Aldrich. (n.d.).[2] Derivatization Reagents for GC. (Reference for TFAA protocol adaptation).

Sources

Application Notes and Protocols for the Synthesis of 4-Phenylazepane Opioid Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Opioid Research

The development of potent and safer opioid analgesics is a cornerstone of modern medicinal chemistry. While the 4-phenylpiperidine scaffold, exemplified by fentanyl and meperidine, is a well-established pharmacophore for potent µ-opioid receptor agonists, exploration of homologous ring systems offers a promising avenue for modulating pharmacological profiles.[1] The 4-phenylazepane core, a seven-membered nitrogen heterocycle, represents a "ring-expanded" analogue of the piperidine series. This structural modification provides a unique three-dimensional vector for exploring chemical space, potentially leading to compounds with altered receptor binding kinetics, improved side-effect profiles, or novel activities.[2]

However, the synthesis of polysubstituted azepanes presents significant challenges compared to their five- and six-membered counterparts.[2] The increased conformational flexibility and the entropic cost of forming a seven-membered ring often lead to lower yields and require more specialized synthetic strategies.[2] This guide provides a detailed overview of robust synthetic strategies for accessing the 4-phenylazepane scaffold, focusing on the underlying chemical principles and providing detailed, field-tested protocols for key transformations.

Pharmacological Rationale and Structure-Activity Relationships (SAR)

The analgesic effects of these compounds are primarily mediated by their agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor.[3] Activation of the MOR on post-synaptic neurons increases potassium conductance, leading to hyperpolarization and reduced neuronal excitability.[3]

For 4-phenyl substituted heterocycles, the key pharmacophoric elements are:

  • A Basic Nitrogen Atom: This is crucial for forming a salt bridge with an acidic residue (typically Aspartic acid) in the opioid receptor binding pocket.

  • A Phenyl Group: This aromatic ring engages in hydrophobic and van der Waals interactions within the receptor.

  • A Quaternary Carbon at the 4-position: The substitution at the 4-position is critical. The phenyl group and another substituent on this carbon are essential for high affinity.

Structure-activity relationship studies on related piperazine derivatives have shown that enantioselectivity can be significant, with different stereoisomers exhibiting agonist versus antagonist activity.[4] The larger azepane ring alters the orientation of these key groups, making its synthesis a compelling objective for developing novel analgesics.

Core Synthetic Strategies: An Overview

Several strategic approaches can be envisioned for the construction of the 4-phenylazepane core. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability.

G cluster_0 Synthetic Strategies for 4-Phenylazepane Core cluster_1 Key Methodologies A Route A: Ring Construction via Cyclization A1 Dieckmann Condensation of Linear Diester A->A1 Forms β-keto ester A2 Intramolecular Reductive Amination A->A2 Forms amine directly B Route B: Ring Expansion B1 Beckmann Rearrangement of Phenyl-substituted Piperidone B->B1 Inserts Nitrogen into ring C Route C: Post-Functionalization of Azepane C1 Synthesis of 4-Azepanone C->C1 Creates electrophilic center C2 Grignard Addition of Phenyl Group C1->C2 Installs Phenyl moiety

Caption: High-level overview of primary synthetic strategies.

This guide will focus on Route A: Ring Construction via Cyclization , a robust and versatile method that builds the azepane ring from a linear precursor. Specifically, we will detail a pathway utilizing an intramolecular Dieckmann condensation.

Featured Synthetic Protocol: Dieckmann Condensation Route

This strategy involves the synthesis of a linear diester precursor, followed by a base-catalyzed intramolecular condensation to form a cyclic β-keto ester. This intermediate is then subjected to hydrolysis, decarboxylation, and subsequent functionalization to yield the target 4-phenylazepane.

G start Diethyl 3,3'-azanediyldipropionate step1 Step 1: N-Benzylation Bn-Br, K₂CO₃, Acetone start->step1 inter1 N-benzyl Diester Intermediate step1->inter1 step2 Step 2: Dieckmann Condensation NaOEt, Toluene, Reflux inter1->step2 inter2 Cyclic β-Keto Ester step2->inter2 step3 Step 3: Hydrolysis & Decarboxylation aq. HCl, Reflux inter2->step3 inter3 N-Benzyl-4-azepanone step3->inter3 step4 Step 4: Phenyl Grignard Addition PhMgBr, THF, 0°C to RT inter3->step4 inter4 Tertiary Alcohol Intermediate step4->inter4 step5 Step 5: Deoxygenation & Debenzylation H₂, Pd/C, AcOH inter4->step5 final 4-Phenylazepane step5->final

Caption: Detailed workflow for the Dieckmann Condensation route.

Protocol 1: Synthesis of N-Benzyl-4-azepanone (Key Intermediate)

This protocol details the first three steps of the synthetic workflow, culminating in the key ketone intermediate.

Step 1: N-Benzylation of Diethyl 3,3'-azanediyldipropionate

  • Causality: The secondary amine must be protected to prevent it from acting as a nucleophile in the subsequent Dieckmann condensation. The benzyl group is an ideal protecting group as it is robust under basic conditions and can be easily removed via hydrogenolysis in a later step.

  • Methodology:

    • To a solution of diethyl 3,3'-azanediyldipropionate (1.0 eq) in acetone (5 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise over 10 minutes.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the N-benzyl diester intermediate.

Step 2: Dieckmann Condensation

  • Causality: This is the critical ring-forming step. A strong, non-nucleophilic base (sodium ethoxide) is used to deprotonate the α-carbon of one ester, which then attacks the carbonyl of the second ester in an intramolecular fashion.[5] The reaction is driven to completion by the deprotonation of the resulting acidic β-keto ester.[5] Toluene is used as a high-boiling, aprotic solvent.

  • Methodology:

    • Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.2 eq) to a flask containing anhydrous toluene (10 mL/mmol).

    • Heat the suspension to reflux.

    • Add a solution of the N-benzyl diester intermediate (1.0 eq) in anhydrous toluene (5 mL/mmol) dropwise to the refluxing mixture over 1 hour.

    • Maintain reflux for an additional 2-4 hours. The formation of a thick precipitate is often observed.

    • Cool the reaction to 0°C and cautiously quench by adding 1M aqueous HCl until the mixture is acidic (pH ~2-3).

    • Separate the organic layer, and extract the aqueous layer with toluene (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester, which is often used directly in the next step.

Step 3: Hydrolysis and Decarboxylation

  • Causality: The β-keto ester is unstable and readily undergoes hydrolysis under acidic conditions, followed by decarboxylation (loss of CO₂) upon heating to yield the stable 4-azepanone.

  • Methodology:

    • To the crude β-keto ester from the previous step, add 6M aqueous hydrochloric acid (10 mL/mmol).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the cessation of CO₂ evolution.

    • Cool the solution to room temperature and carefully basify to pH ~10-11 with 4M NaOH while cooling in an ice bath.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation or flash chromatography to yield pure N-Benzyl-4-azepanone.

Protocol 2: Synthesis and Deprotection of 4-Phenylazepane

This protocol completes the synthesis from the key ketone intermediate.

Step 4: Phenyl Grignard Addition

  • Causality: The Grignard reagent (phenylmagnesium bromide) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the 4-azepanone to form a new carbon-carbon bond and install the phenyl group.[6][7] The reaction is performed in an anhydrous ethereal solvent (THF) at low temperature to control reactivity.

  • Methodology:

    • Under an inert atmosphere, dissolve N-Benzyl-4-azepanone (1.0 eq) in anhydrous THF (10 mL/mmol).

    • Cool the solution to 0°C in an ice bath.

    • Add phenylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF) dropwise, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tertiary alcohol, which can be purified or used directly.

Step 5: Deoxygenation and N-Debenzylation

  • Causality: This final step achieves two crucial transformations simultaneously via catalytic hydrogenation. The tertiary benzylic alcohol is reduced (deoxygenated) to a methylene group, and the N-benzyl protecting group is cleaved. Palladium on carbon (Pd/C) is the catalyst of choice, and an acidic medium (acetic acid) promotes the hydrogenolysis of the C-O bond.

  • Methodology:

    • Dissolve the crude tertiary alcohol from the previous step in glacial acetic acid (15 mL/mmol).

    • Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (10% w/w).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 16-24 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water, and wash with diethyl ether to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 with solid NaOH or concentrated NaOH solution, ensuring the mixture remains cool.

    • Extract the free base product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-phenylazepane. Further purification can be achieved by distillation or salt formation (e.g., hydrochloride salt).

Data Summary and Characterization

The identity and purity of all intermediates and the final product must be confirmed through standard analytical techniques.

CompoundStepExpected Yield (%)Key Analytical Data (Expected)
N-Benzyl Diester185-95¹H NMR: Signals for ethyl groups (~1.2 & 4.1 ppm), methylene protons (~2.5-2.8 ppm), benzyl protons (~3.6 & 7.3 ppm).
N-Benzyl-4-azepanone2 & 360-75¹H NMR: Absence of ester signals. Presence of characteristic ketone-adjacent protons. IR: Strong C=O stretch (~1710 cm⁻¹).
4-Phenylazepane4 & 550-70¹H NMR: Absence of benzyl protons. Presence of aromatic protons (~7.2-7.4 ppm) and a broad NH singlet. MS (ESI+): [M+H]⁺ calculated and found.

Conclusion

The synthesis of 4-phenylazepane opioid analgesics, while more complex than their piperidine counterparts, is readily achievable through logical and established synthetic transformations. The Dieckmann condensation route presented here offers a reliable and scalable method for constructing the core azepane ring, starting from commercially available linear precursors. The protocols have been designed to be self-validating, with clear explanations for each experimental choice. By providing a unique structural scaffold, these synthetic methods empower medicinal chemists to explore new frontiers in the development of next-generation analgesics with potentially superior therapeutic profiles.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle.MDPI.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.The University of Manchester.
  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity.PubMed.
  • Opioid Pharmacology.Pain Physician.
  • Grignard Reagents For Addition To Aldehydes and Ketones.Master Organic Chemistry.
  • Opioid Analgesia and Opioid-Induced Adverse Effects: A Review.MDPI.
  • Dieckmann Condensation Reaction Mechanism. YouTube. Available from: [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available from: [Link]

Sources

Application Note: Biological Screening Protocol for 4-Phenylazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The 4-phenylazepane scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for ligands targeting monoaminergic G-Protein Coupled Receptors (GPCRs). Structurally, it acts as a ring-expanded analog of 3-phenylpiperidines (e.g., opioids) and a simplified, flexible congener of benzazepines (e.g., the D1 antagonist SCH 23390).

Because of this structural lineage, 4-phenylazepane derivatives often exhibit polypharmacology, showing affinity for Dopamine (D1-like, D2-like) and Serotonin (5-HT2A, 5-HT2C) receptors. Consequently, the biological screening protocol must rigorously distinguish between affinity (binding) and intrinsic efficacy (agonist vs. antagonist) while monitoring for common liabilities like hERG channel blockade due to the lipophilic nature of the azepane ring.

This guide outlines a self-validating screening cascade designed to filter libraries of 4-phenylazepane derivatives for CNS indications.

The Screening Cascade (Workflow)

To maximize resource efficiency, we employ a funnel approach. Compounds are only promoted to functional assays if they meet specific affinity criteria in the primary binding screen.

ScreeningCascade cluster_Phase1 Phase I: Affinity Filtering cluster_Phase2 Phase II: Functional Profiling cluster_Phase3 Phase III: Safety Liability Start Library Synthesis (4-Phenylazepanes) Binding Radioligand Binding (Single Point @ 10 µM) Start->Binding Ki_Det Dose-Response Binding (Determine Ki) Binding->Ki_Det >50% Displacement Stop Archive Binding->Stop <50% Displacement cAMP cAMP HTRF Assay (Gs/Gi Coupling) Ki_Det->cAMP Ki < 100 nM Calcium Ca2+ Flux (FLIPR) (Gq Coupling) cAMP->Calcium If 5-HT2A (Gq) target hERG hERG Automated Patch Clamp cAMP->hERG Functional Potency Confirmed

Caption: Hierarchical screening workflow for 4-phenylazepane derivatives. Only high-affinity hits progress to functional and safety profiling.

Phase I: Radioligand Binding Assay (Affinity)

The gold standard for determining affinity (


) remains the competitive radioligand binding assay. 4-phenylazepanes are primarily screened against Dopamine D1  (Gs-coupled) and D2  (Gi-coupled) receptors.
Experimental Logic

We use membrane preparations rather than whole cells to eliminate signaling interference and internalization issues. The assay relies on the displacement of a radioactive isotope (e.g.,


-SCH23390 for D1) by the test compound.
Protocol: D1/D2 Receptor Binding

Materials:

  • Membranes: HEK293 cells stably expressing human D1 or D2 receptors (commercial or in-house).

  • Radioligands:

    • D1:

      
      -SCH23390 (
      
      
      
      nM).
    • D2:

      
      -Methylspiperone (
      
      
      
      nM).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Thaw membranes and homogenize gently in Assay Buffer. Dilute to 5–10 µg protein/well.

  • Plating: In a 96-well polypropylene plate, add:

    • 25 µL Test Compound (10 concentrations, 10 µM down to 0.1 nM).

    • 25 µL Radioligand (Final concentration =

      
       value).
      
    • 150 µL Membrane suspension.[1]

  • Non-Specific Binding (NSB): Define NSB using 10 µM (+)-Butaclamol (blocks both D1/D2).

  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Harvesting: Rapidly filter through GF/C glass fiber filters (presoaked in 0.3% polyethylenimine to reduce background) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Dry filters, add scintillant, and count in a MicroBeta counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.

Phase II: Functional Characterization (Efficacy)

Binding does not equal function. A 4-phenylazepane could be an agonist (activates receptor), antagonist (blocks agonist), or inverse agonist. Since D1 couples to


 (increases cAMP) and D2 to 

(decreases cAMP), we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
Mechanism of Detection (HTRF)

This assay uses a competitive immunoassay format.[2][3] Native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.[3]

  • High cellular cAMP

    
     Low FRET signal.
    
  • Low cellular cAMP

    
     High FRET signal.
    

HTRF_Mechanism cluster_Readout HTRF Signal Readout Ligand 4-Phenylazepane GPCR GPCR (D1 or D2) Ligand->GPCR Bind AC Adenylyl Cyclase GPCR->AC G-Protein Coupling cAMP Endogenous cAMP AC->cAMP Production Antibody Anti-cAMP-Cryptate (Donor) cAMP->Antibody Competes Signal High cAMP = Low Signal Low cAMP = High Signal cAMP->Signal Displaces Tracer Tracer cAMP-d2 (Acceptor) Tracer->Antibody FRET Pair Tracer->Signal

Caption: HTRF competitive assay principle. Endogenous cAMP displaces the d2-tracer, reducing the FRET signal.

Protocol: Gs/Gi cAMP Accumulation

Reagents: Cisbio HTRF cAMP Gs/Gi Kit. Cell Lines: CHO-K1 cells expressing D1 (Gs) or D2 (Gi).

Step-by-Step Workflow:

  • Cell Seeding: Dispense 2,000 cells/well (5 µL) into a 384-well low-volume white plate.

  • Compound Addition:

    • Agonist Mode: Add 5 µL of test compound.

    • Antagonist Mode: Add 2.5 µL test compound + 2.5 µL reference agonist (e.g., Dopamine at

      
      ).
      
  • Stimulation: Incubate for 30 minutes at RT. Note: For Gi assays, add 10 µM Forskolin to stimulate basal cyclase activity.

  • Lysis & Detection: Add 5 µL cAMP-d2 and 5 µL Anti-cAMP-Cryptate (prepared in lysis buffer).

  • Equilibration: Incubate 1 hour at RT.

  • Read: Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., EnVision).

Data Analysis: Calculate the HTRF Ratio:



Plot Ratio vs. log[Compound] to determine 

(agonist) or

(antagonist).

Phase III: Safety Profiling (hERG Liability)

4-phenylazepanes are lipophilic amines, a structural class prone to off-target blockade of the hERG potassium channel (


 current), which can cause fatal cardiac arrhythmias (Torsades de Pointes).
Protocol: Automated Patch Clamp (QPatch/SyncroPatch)

System: QPatch (Sophion) or SyncroPatch (Nanion).[4] Cells: CHO-hERG stable cell line.

  • Cell Prep: Harvest cells at 70-80% confluence using Detachin. Resuspend in serum-free medium.

  • Seal Formation: Dispense cells into the QPlate. The system applies suction to achieve a Giga-ohm seal (

    
    ).
    
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates hERG).

    • Repolarize to -50 mV for 2s (elicits tail current).

    • Repeat every 15s.

  • Compound Application: Apply vehicle (0.1% DMSO) for 3 minutes (baseline), then Test Compound (increasing concentrations: 1, 10, 30 µM).

  • Analysis: Measure the peak tail current amplitude at -50 mV. Calculate % Inhibition relative to baseline.

Acceptance Criteria:

  • Safe:

    
     (or 
    
    
    
    the therapeutic
    
    
    ).
  • Risk:

    
    .
    

Data Summary & Interpretation

ParameterAssay TypeMetricInterpretation for 4-Phenylazepanes
Affinity Radioligand Binding

(nM)

nM = High Affinity.

nM = Inactive.
Selectivity Binding Ratio

Ratio

indicates D1 selectivity.
Efficacy cAMP HTRF

(%)

= Antagonist.

= Full Agonist.

= Partial Agonist.
Potency cAMP HTRF

/

Functional potency should correlate with

. Large shifts indicate low intrinsic efficacy.
Safety hERG Patch Clamp

(

M)
Must be

M to proceed to in vivo.

References

  • National Institutes of Health (NIH). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Sophion Bioscience. (2025). hERG Safety Screening using Automated Patch Clamp. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1995).[5] Structure-activity relationship studies of CNS agents: Tetrahydroisoquinoline derivatives.[5] (Relevant structural analogs to phenylazepanes). Arch Pharm. Retrieved from [Link]

  • Evotec. (2025). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the In Vitro Pharmacological Characterization of 4-Phenylazepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenylazepane scaffold is a privileged chemical structure found in a range of neuroactive compounds, from opioid analgesics to potential monoamine reuptake inhibitors[1]. A thorough understanding of a novel analog's mechanism of action is critical for drug development and translational research. This guide provides a comprehensive, tiered approach to characterizing the in vitro activity of 4-phenylazepane derivatives. We move beyond a simple list of steps to explain the causality behind the experimental design, ensuring a robust and self-validating pharmacological profile. The protocols detailed herein focus on the primary and most probable molecular targets for this chemical class: the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Additionally, we provide protocols for essential secondary screening assays to assess potential off-target activity, such as at monoamine oxidase (MAO) enzymes.

Guiding Principle: A Tiered Strategy for Pharmacological Profiling

A logical, stepwise approach is essential for efficiently characterizing a novel compound. Our strategy begins with broad screening to determine where the compound binds (affinity) and progresses to more complex functional assays to understand what the compound does upon binding (activity). This tiered workflow ensures that resources are spent on the most relevant downstream experiments.

G cluster_0 Tier 1: Affinity Profiling cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Off-Target Screening a Radioligand Binding Assays (Determine Target Affinity, Ki) b Neurotransmitter Uptake Assays (Determine Functional Potency, IC50) a->b If High Affinity (Ki < 1µM) d Broad Receptor Panel Screening (e.g., Opioid, Adrenergic) a->d Parallel Screening c MAO Inhibition Assays (Assess Off-Target Activity) b->c Confirm Primary Mechanism

Figure 1: A tiered experimental workflow for characterizing 4-phenylazepane analogs.

Tier 1: Determining Binding Affinity at Monoamine Transporters

Scientific Rationale: The first crucial step is to determine if the compound physically interacts with the target proteins. A radioligand competition binding assay is the gold standard for quantifying the affinity of a test compound for a receptor or transporter[2][3]. In this assay, the test compound (the "competitor") competes with a radioactive ligand ("radioligand") that is known to bind to the target with high affinity. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀), we can calculate its inhibitory constant (Kᵢ), which represents the intrinsic affinity of the compound for the target. A lower Kᵢ value signifies a higher binding affinity[4].

Workflow: Radioligand Competition Binding Assay

G cluster_workflow Binding Assay Workflow prep Prepare Reagents: 1. Cell Membranes (DAT, SERT, or NET) 2. Radioligand (e.g., [3H]WIN 35,428 for DAT) 3. Test Compound Dilutions incubate Incubate (Membranes + Radioligand + Compound) Allow to reach equilibrium. prep->incubate filtrate Rapid Filtration (Separate bound from free radioligand) Wash with ice-cold buffer. incubate->filtrate count Scintillation Counting (Quantify bound radioactivity) filtrate->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 2: General workflow for a radioligand competition binding assay.

Protocol 2.1: Monoamine Transporter Competition Binding Assay

This protocol is adapted from standard methodologies for assessing drug-transporter interactions[5][6]. It is designed for a 96-well plate format.

A. Materials & Reagents

  • Cell Membranes: Commercially available or prepared in-house from cell lines (e.g., HEK293, CHO) stably expressing human DAT, SERT, or NET. Store at -80°C.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (or [³H]CFT)

    • For SERT: [³H]Citalopram (or [³H]Paroxetine)

    • For NET: [³H]Nisoxetine

  • Test Compound: 4-phenylazepane analog, dissolved in a suitable vehicle (e.g., DMSO) to make a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A suitable cocktail for microplate scintillation counting.

  • Equipment: 96-well plate vacuum manifold, microplate scintillation counter.

B. Procedure

  • Membrane Preparation: On the day of the assay, thaw the frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields sufficient signal (typically 5-20 µg protein per well). Keep on ice.

  • Compound Dilution: Prepare a serial dilution of the 4-phenylazepane analog in Assay Buffer. Typically, 11 concentrations are used to generate a full curve (e.g., 10 µM to 0.1 nM final concentration).

  • Assay Plate Setup: In a 96-well reaction plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding Wells: 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.

    • Non-specific Binding (NSB) Wells: 150 µL membranes + 50 µL non-specific control + 50 µL radioligand.

    • Test Compound Wells: 150 µL membranes + 50 µL test compound dilution + 50 µL radioligand.

    • Expert Tip: The final concentration of the radioligand should be approximately equal to its Kd (dissociation constant) for the target, which ensures optimal assay sensitivity.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium[5].

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked GF/C filter plate using a vacuum manifold. Wash the filters 3-4 times with 250 µL of ice-cold Wash Buffer to remove unbound radioligand[5].

  • Drying & Counting: Dry the filter plate under a lamp or at 50°C for 30-60 minutes. Add scintillation cocktail to each well, seal the plate, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter[5].

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the 4-phenylazepane analog.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the target[7][8].

Data Interpretation

The resulting Kᵢ values provide a quantitative measure of the compound's affinity for each transporter. This allows for direct comparison and determination of selectivity.

Target TransporterHypothetical Kᵢ (nM) for a 4-Phenylazepane AnalogInterpretation
Dopamine Transporter (DAT)15High affinity
Serotonin Transporter (SERT)250Moderate affinity
Norepinephrine Transporter (NET)800Low affinity
Selectivity Ratios SERT/DAT = 16.7x ; NET/DAT = 53.3x The compound is a potent, DAT-selective ligand.

Tier 2: Assessing Functional Activity as an Uptake Inhibitor

Scientific Rationale: High binding affinity does not reveal the functional consequence of the drug-target interaction. The compound could be an inhibitor (blocking neurotransmitter transport), a substrate (being transported itself, possibly causing neurotransmitter release), or an inert binder. The most common mechanism for monoamine transporter ligands is the inhibition of neurotransmitter reuptake[9][10]. A neurotransmitter uptake assay directly measures this function. It is performed in intact cells expressing the transporter of interest and quantifies the compound's ability to block the uptake of a labeled substrate (either radioactive or fluorescent).

Workflow: Neurotransmitter Uptake Inhibition Assay

G cluster_workflow Uptake Assay Workflow plate Plate Cells (e.g., HEK-DAT cells) Allow to adhere overnight. pretreat Pre-treat with Compound Incubate cells with dilutions of 4-phenylazepane analog. plate->pretreat add_sub Add Labeled Substrate (e.g., [3H]Dopamine or fluorescent dye) Incubate for a short, timed period. pretreat->add_sub terminate Terminate & Wash (Rapidly wash with ice-cold buffer to remove extracellular substrate). add_sub->terminate detect Detect Signal (Scintillation counting or fluorescence reading). terminate->detect analyze Data Analysis (Calculate IC50) detect->analyze

Figure 3: General workflow for a cell-based neurotransmitter uptake inhibition assay.

Protocol 3.1: Fluorescence-Based Uptake Inhibition Assay

This protocol describes a modern, non-radioactive method that is amenable to high-throughput screening[7][11][12][13]. It uses a fluorescent substrate that is transported into the cell, leading to an increase in intracellular fluorescence.

A. Materials & Reagents

  • Cell Lines: HEK293 or CHO cells stably expressing human DAT, SERT, or NET.

  • Cell Culture Medium: Standard medium (e.g., DMEM) supplemented with 10% FBS and selection antibiotic.

  • Assay Plate: Black, clear-bottom 96-well cell culture plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compound: 4-phenylazepane analog, prepared in serial dilutions in Assay Buffer.

  • Fluorescent Substrate Kit: A commercial kit such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit, which contains a fluorescent substrate and dye solution[7].

  • Positive Control Inhibitor: A known potent inhibitor for each transporter (see Protocol 2.1).

  • Equipment: Fluorescence microplate reader capable of bottom-reading kinetic or endpoint measurements.

B. Procedure

  • Cell Plating: Seed the transporter-expressing cells into the 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 50,000 - 60,000 cells/well)[7]. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Addition: On the day of the assay, gently remove the culture medium from the wells. Wash the cell monolayer once with Assay Buffer.

  • Add 50 µL of the test compound dilutions or control inhibitor to the appropriate wells. Incubate the plate for 10-15 minutes at room temperature or 37°C[13].

  • Initiate Uptake: Add 50 µL of the fluorescent substrate solution (prepared according to the manufacturer's instructions) to all wells to initiate the uptake reaction[7].

  • Fluorescence Measurement: Immediately transfer the plate to the fluorescence plate reader. Measure the fluorescence intensity over time (kinetic read, e.g., every 90 seconds for 30 minutes) or at a single endpoint after a fixed incubation time (e.g., 10-20 minutes)[9][13].

    • Expert Tip: A kinetic read is often superior as it provides rate information and can help identify artifacts like fluorescence quenching.

C. Data Analysis

  • Determine Uptake Activity: For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint data, use the final fluorescence value.

  • Normalize Data: Express the uptake in the presence of the test compound as a percentage of the uptake in the vehicle control wells (100% activity).

  • Generate Dose-Response Curve: Plot the percent activity against the log concentration of the 4-phenylazepane analog.

  • Determine IC₅₀: Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the substrate uptake.

Data Interpretation

The IC₅₀ value is a measure of the compound's functional potency. This can be compared to the binding affinity (Kᵢ) to understand the drug's efficiency in translating binding into functional inhibition.

Target TransporterHypothetical IC₅₀ (nM) for a 4-Phenylazepane AnalogInterpretation
Dopamine Transporter (DAT)45Potent functional inhibitor of dopamine uptake.
Serotonin Transporter (SERT)850Weak functional inhibitor of serotonin uptake.
Norepinephrine Transporter (NET)> 3000Negligible functional inhibition of norepinephrine uptake.

Tier 3: Assessing Off-Target Activity at Monoamine Oxidases

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. Many compounds that interact with monoamine transporters may also inhibit MAO enzymes[14]. Identifying such activity is critical, as MAO inhibition can significantly alter the overall neuropharmacological profile of a compound. Commercially available kits provide a simple and robust method for screening compounds for MAO-A and MAO-B inhibition[15][16]. These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction, via a fluorescent or luminescent reporter.

Protocol 4.1: Fluorometric MAO-A/B Inhibition Assay

A. Principle This assay uses a non-fluorescent substrate that is converted by a horseradish peroxidase (HRP) enzyme in the presence of H₂O₂ (produced by MAO) into a highly fluorescent product. The reduction in fluorescence in the presence of a test compound indicates MAO inhibition[16].

B. Abbreviated Procedure

  • Reagent Preparation: Reconstitute human recombinant MAO-A or MAO-B enzyme, HRP, and the detection reagent as per the kit manufacturer's instructions (e.g., Promega MAO-Glo™).

  • Incubation: In a 96-well white, opaque plate, incubate the MAO enzyme with serial dilutions of the 4-phenylazepane analog for 15 minutes. Include a positive control inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detect Signal: Add the detection reagent (containing the HRP and fluorescent probe) and incubate for 20 minutes.

  • Measure Luminescence/Fluorescence: Read the signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Summary and Forward Look

This guide outlines a robust, multi-tiered strategy for the in vitro characterization of 4-phenylazepane analogs. By systematically determining binding affinity (Kᵢ) at monoamine transporters, assessing functional potency (IC₅₀) as uptake inhibitors, and screening for key off-target activities like MAO inhibition, researchers can build a comprehensive pharmacological profile. The data generated from these assays are fundamental for establishing structure-activity relationships, selecting lead candidates, and guiding further preclinical development, including more complex assays to distinguish between simple uptake inhibitors and substrate-releasers (efflux assays) and subsequent in vivo studies.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.18.1-12.18.19. Available at: [Link]

  • Wikipedia. (2025). 4-Phenylazepane. Retrieved from [Link]

  • Steinkellner, T., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78(1), 12.18. 1-12.18. 19. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 638. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. Available at: [Link]

  • Roth, B. L., et al. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology, 120(3), 365-368. Available at: [Link]

  • Park, S., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 7(1), 136-145. Available at: [Link]

  • Christie, M. J. (1996). Opioids - mechanisms of action. Australian Prescriber, 19(3), 64-67. Available at: [Link]

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55. Available at: [Link]

  • Joyce, D. W. (2018). Visualizing Antipsychotic Receptor Affinity: Part One. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

  • Johnson, M., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Evidence-Based Complementary and Alternative Medicine, 2012, 158727. Available at: [Link]

  • Luethi, D., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 625-634. Available at: [Link]

  • Kalaba, P., et al. (2024). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. ACS Omega. Available at: [Link]

  • de Bartolomeis, A., & Barone, A. (2021). Clinical perspective on antipsychotic receptor binding affinities. Debates in Psychiatry, 38. Available at: [Link]

  • Lee, K. E., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6258. Available at: [Link]

  • Lee, E., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8820. Available at: [Link]

  • FYCOMPA. (n.d.). Perampanel Mechanism of Action. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine releasing agent. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor Ki Values. Retrieved from [Link]

Sources

Practical Methods for N-Alkylation of 4-Phenylazepane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 4-Phenylazepanes

The 4-phenylazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this secondary amine is a critical step in the synthesis of these molecules, as the nature of the N-alkyl substituent profoundly influences their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides detailed application notes and protocols for several practical and robust methods for the N-alkylation of 4-phenylazepane, designed for researchers in drug discovery and development. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices to ensure reproducible and efficient syntheses.

Method 1: Reductive Amination - The Workhorse of N-Alkylation

Reductive amination is a highly versatile and widely employed one-pot procedure for the formation of C-N bonds.[1][2] This method involves the reaction of the secondary amine, 4-phenylazepane, with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[1][3][4] Its popularity stems from its broad substrate scope, operational simplicity, and the use of mild reducing agents.[1]

Causality Behind Experimental Choices:
  • Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used to facilitate the formation of the iminium ion by sequestering the water produced. Protic solvents like methanol can also be used, particularly with reducing agents like sodium borohydride.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for secondary amines as it is mild, moisture-tolerant, and selective for the iminium ion over the carbonyl starting material.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Catalytic hydrogenation offers a greener alternative but may not be compatible with all functional groups.[5]

  • pH: The reaction is typically carried out under neutral or slightly acidic conditions to promote the formation of the iminium ion. The addition of a mild acid like acetic acid can be beneficial.

Experimental Protocol: N-Benzylation of 4-Phenylazepane via Reductive Amination

Materials:

  • 4-Phenylazepane (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (sufficient to make a 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4-phenylazepane (1.0 eq) in dichloromethane, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-4-phenylazepane.

Workflow for Reductive Amination

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Phenylazepane + Aldehyde/Ketone in DCM Imine_Formation Iminium Ion Formation (1-2h, RT) Reactants->Imine_Formation Stir Reduction Reduction with NaBH(OAc)₃ (3-12h, RT) Imine_Formation->Reduction Add Reducing Agent Quench Quench with NaHCO₃ Reduction->Quench Reaction Complete Extraction Extraction with DCM Quench->Extraction Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extraction->Wash_Dry Concentrate Concentration Wash_Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Final_Product Pure N-Alkyl-4-phenylazepane Chromatography->Final_Product G cluster_mechanism Direct N-Alkylation Mechanism 4-Phenylazepane R₂NH Transition_State [R₂N---R'---X]⁻ 4-Phenylazepane->Transition_State Sɴ2 Attack Alkyl_Halide R'-X Alkyl_Halide->Transition_State Product R₂NR' Transition_State->Product Byproduct HX Transition_State->Byproduct Salt Base-H⁺X⁻ Byproduct->Salt Neutralization Base Base Base->Salt G cluster_cycle Borrowing Hydrogen Catalytic Cycle Dehydrogenation 1. Dehydrogenation of Alcohol [M]-H₂ + R'CHO Condensation 2. Condensation R₂N-CHR' + H₂O Dehydrogenation->Condensation R₂NH Hydrogenation 3. Hydrogenation [M] + R₂N-CH₂R' Condensation->Hydrogenation [M]-H₂ Catalyst_Regen [M] Hydrogenation->Catalyst_Regen Catalyst_Regen->Dehydrogenation R'CH₂OH

Sources

developing analytical standards for 4-phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the rigorous, multi-technique approach required for establishing a robust analytical standard for the novel pharmaceutical building block, 4-phenylazepane. This document provides detailed methodologies, from initial structural confirmation to the development of validated quantitative assays, designed for researchers in pharmaceutical development and quality control.

Introduction

4-Phenylazepane is a heterocyclic scaffold of significant interest in medicinal chemistry. As a saturated seven-membered azepane ring bearing a phenyl substituent, it serves as a crucial building block for synthesizing a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its core structure is found in a series of opioid analgesics, including Ethoheptazine and Meptazinol.[3] The therapeutic potential of azepane-based compounds is extensive, with over 20 FDA-approved drugs used to treat a range of diseases.[4]

Given its role as a key starting material or intermediate in drug synthesis, the development of a well-characterized, high-purity analytical standard for 4-phenylazepane is paramount. A robust analytical standard is the cornerstone of quality control, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs). This application note details a comprehensive, self-validating framework for the development and qualification of such a standard, adhering to the principles outlined by the International Council for Harmonisation (ICH).[5][6]

Physicochemical Properties of 4-Phenylazepane

A foundational understanding of the molecule's properties is the first step in developing analytical methods.

PropertyValueSource
CAS Number 73252-01-4[2]
Molecular Formula C₁₂H₁₇N[3]
Molecular Weight 175.27 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 279.3 °C at 760 mmHg (Calculated)[7]
Density 0.95 g/cm³ (Calculated)[7]
logP 2.4 (Computed)[2]

Overall Workflow for Analytical Standard Development

The establishment of an analytical standard is a multi-step, iterative process. It begins with the unambiguous confirmation of the chemical structure and proceeds through purity determination and the development of quantitative methods. This workflow ensures that the reference material is suitable for its intended purpose, such as qualifying working standards or validating routine analytical methods.

G cluster_0 Phase 1: Standard Qualification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Finalization A Obtain High-Purity 4-Phenylazepane Lot B Structural Elucidation (NMR, MS, IR) A->B C Preliminary Purity Screen (HPLC, GC) A->C D Characterize Impurities C->D E Develop Quantitative HPLC-UV Method D->E Inform Method Dev. F Develop Impurity GC-MS Method D->F G Method Validation (per ICH Q2(R1)) E->G F->G H Assign Purity Value to Reference Standard G->H I Generate Certificate of Analysis (CoA) H->I

Caption: Workflow for 4-Phenylazepane Analytical Standard Development.

Part 1: Reference Standard Qualification & Structural Elucidation

The primary objective is to unequivocally confirm the identity of the candidate material and assess its initial purity. This involves a suite of orthogonal analytical techniques, where each method provides a different, complementary piece of information, thereby building a trustworthy and comprehensive profile of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. Together, they create a unique fingerprint of the 4-phenylazepane structure.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~10 mg of 4-phenylazepane and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 3.28 s

    • Relaxation Delay (d1): 5.0 s

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (power-gated decoupling)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay (d1): 2.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Interpretation: Correlate the observed chemical shifts, multiplicities, and integration values with the expected structure of 4-phenylazepane.

Expected Results:

¹H NMR (500 MHz, CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
Phenyl-H7.35 - 7.15m5HAr-H
Azepane-CH3.10 - 2.80m5HH2, H7, H4
Azepane-NH1.95br s1HNH
Azepane-CH₂1.85 - 1.60m6HH3, H5, H6
¹³C NMR (125 MHz, CDCl₃)δ (ppm)Assignment
Phenyl-C (Quaternary)145.5Ar-C
Phenyl-CH128.6, 126.8, 126.2Ar-CH
Azepane-CH₂49.5, 36.1C2/C7, C3/C5
Azepane-CH44.2C4
Azepane-CH₂28.0C6
Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving little ambiguity.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-phenylazepane in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Mass Range: 50-500 m/z

    • Acquisition Mode: TOF MS (High Resolution)

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass of C₁₂H₁₈N⁺ and compare it to the measured mass. The mass error should be less than 5 ppm.

Expected Results:

ParameterValue
Theoretical [M+H]⁺ (C₁₂H₁₈N⁺) 176.1434
Measured [M+H]⁺ 176.1431
Mass Error -1.7 ppm

Part 2: Chromatographic Purity and Quantitative Assay Development

Chromatographic methods are essential for separating the main compound from any impurities, allowing for accurate purity assessment and quantification.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Set Detection Wavelength B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD / LOQ G->H

Caption: HPLC Method Development and Validation Workflow.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC with UV detection is a robust and widely used technique for purity determination and quantitative analysis of organic molecules containing a chromophore (the phenyl group in this case). The method separates compounds based on their affinity for the stationary and mobile phases.

Protocol: Quantitative HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard: Accurately weigh ~25 mg of the 4-phenylazepane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 acetonitrile:water to obtain a 1.0 mg/mL stock solution.

    • Sample: Prepare the sample to be tested at the same concentration.

  • Analysis & Calculation: Inject the standard and sample solutions. Determine the purity by area percent calculation, assuming all impurities have the same response factor as the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Validation Summary:

A full method validation should be performed according to ICH Q2(R1) guidelines.[8]

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak is pure and free from interferencePeak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Range 80-120% of nominal concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%0.4% (Repeatability), 1.1% (Intermediate)
Limit of Quantitation (LOQ) S/N ≥ 100.05 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from synthesis or starting materials. The mass spectrometer provides definitive identification of separated impurities.[9]

Protocol: Residual Solvents and Volatile Impurities

  • Instrumentation: GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Chromatographic Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (20:1)

    • Oven Program:

      • Initial: 40 °C, hold for 5 min

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 min at 240 °C

    • MS Transfer Line: 250 °C

    • MS Ion Source: 230 °C

    • MS Mode: Electron Ionization (EI) at 70 eV, Scan range 35-400 amu

  • Sample Preparation: Accurately weigh ~100 mg of 4-phenylazepane into a 10 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO).

  • Analysis: Perform headspace injection. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a calibrated standard for any identified impurities.

Conclusion

The development of a robust analytical standard for a pharmaceutical intermediate like 4-phenylazepane is a critical, multi-faceted process that underpins drug quality and safety. The protocols detailed in this application note provide a comprehensive framework for this task. By combining orthogonal techniques—NMR and MS for structural confirmation, and HPLC and GC for purity assessment—a self-validating system is created. This ensures the generation of a well-characterized reference standard with a clearly defined identity, purity, and impurity profile, suitable for its intended use in a regulated drug development environment.

References

  • PubChem. (n.d.). 4-Phenylazepane. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaszner, B., et al. (2022). The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. Pharmaceutics, 14(9), 1799. MDPI. Available at: [Link]

  • Wikipedia. (2025). 4-Phenylazepane. Retrieved from [Link]

  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved from [Link]

  • Pontén, F., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Journal of Medicinal Chemistry, 51(18), 5656-5666. PubMed. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(29), 5340–5345. ACS Publications. Available at: [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 589-603. PubMed. Available at: [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Ross, B. T., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(12), 2182. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines. In Probe Development Efforts for the Molecular Libraries Program. Retrieved from [Link]

  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. International Journal of Minerals, 2(2), 35-45. STM Journals. Available at: [Link]

  • Reddy, B. R., et al. (2011). Processes for the synthesis of olanzapine. U.S. Patent No. 7,863,442 B2. Google Patents.
  • Mentlein, R. (2009). Drug development from the bench to the pharmacy: with special reference to dipeptidyl peptidase-4 inhibitor development. Hormone and Metabolic Research, 41(2), 97-103. PubMed. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Wang, J., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(1), 125. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: The 4-Phenylazepane Scaffold in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 4-phenylazepane scaffold in neuropharmacology research.

Introduction: The 4-Phenylazepane Scaffold as a Privileged Structure

The 4-phenylazepane core is a seven-membered heterocyclic motif that has emerged as a "privileged structure" in central nervous system (CNS) drug discovery.[1][2] Its conformational flexibility, combined with the phenyl group's ability to engage in various receptor interactions, makes it an ideal starting point for developing ligands targeting a diverse range of neuropharmacological sites. While 4-phenylazepane itself is primarily a foundational chemical entity, its derivatives have been successfully explored as potent and selective modulators of critical CNS targets, including opioid receptors and monoamine transporters.[1][3][4]

The rationale for its utility lies in its structural relationship to other successful pharmacophores, such as the 4-phenylpiperidine core found in numerous CNS-active drugs.[5] The expanded seven-membered azepane ring offers different steric and conformational possibilities, allowing medicinal chemists to fine-tune ligand-receptor interactions to achieve desired selectivity and potency profiles. This guide provides a comprehensive overview of the key applications of the 4-phenylazepane scaffold and detailed protocols for evaluating its derivatives in a research setting.

Section 1: Core Applications & Mechanistic Insights

The versatility of the 4-phenylazepane scaffold allows for its application in several key areas of neuropharmacology. The substitution pattern on the phenyl ring and the azepane nitrogen dictates the primary biological target.

Opioid Receptor Modulation

The 4-phenylazepane structure is the foundational core for a series of opioid analgesics, including proheptazine and ethoheptazine.[1] These compounds primarily exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs) located on neuronal cell membranes.[6]

Mechanism of Action: Opioid receptor agonists derived from this scaffold typically inhibit neurotransmitter release presynaptically and cause postsynaptic hyperpolarization.[6] This is achieved through G-protein-mediated mechanisms that include:

  • Inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

  • Opening of voltage-sensitive potassium (K+) channels, leading to neuronal hyperpolarization.

  • Closing of voltage-gated calcium (Ca2+) channels, reducing neurotransmitter release.[6]

The analgesic effect stems from the modulation of pain signals in the spinal cord and higher brain centers.[6]

cluster_0 Presynaptic Terminal Opioid 4-Phenylazepane Derivative (Agonist) Receptor Opioid Receptor (μ, δ, κ) Opioid->Receptor Binds Vesicle Neurotransmitter Vesicle (e.g., Glutamate) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits Ca_Channel->Vesicle Blocks Release

Caption: Presynaptic opioid receptor signaling pathway.

Monoamine Transporter Inhibition

Structurally analogous to 4-phenylpiperidine-based inhibitors, derivatives of 4-phenylazepane are promising candidates for targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4][7] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[7][8] Inhibition of these transporters increases the synaptic concentration of the respective monoamines, a mechanism central to the action of many antidepressants and treatments for ADHD.[8]

Rationale for Investigation: The development of selective or dual/triple reuptake inhibitors requires careful modulation of the pharmacophore. The 4-phenylazepane scaffold provides a unique template to explore the structure-activity relationships (SAR) that govern selectivity for SERT, DAT, and NET.[3][4] For example, substitutions on the phenyl ring or the azepane nitrogen can dramatically alter the binding affinity and selectivity profile of the compound.

cluster_0 Drug Discovery Workflow Scaffold 4-Phenylazepane Scaffold Synth Chemical Synthesis (Derivative Library) Scaffold->Synth HTS Primary Screen (e.g., Binding Assay) Synth->HTS Test Compounds Secondary Secondary Screen (e.g., Reuptake Assay) HTS->Secondary Active Hits Lead_Opt Lead Optimization (ADMET, SAR) Secondary->Lead_Opt Validated Hits InVivo In Vivo Studies (Behavioral Models) Lead_Opt->InVivo Optimized Leads Candidate Preclinical Candidate InVivo->Candidate Select

Caption: Workflow for developing 4-phenylazepane derivatives.

Section 2: Experimental Protocols

The following protocols are representative methodologies for characterizing novel derivatives of the 4-phenylazepane scaffold.

Protocol 1: In Vitro Radioligand Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Ki) of a test compound for mu (μ), delta (δ), and kappa (κ) opioid receptors.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to receptors in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Test Compound (4-phenylazepane derivative)

  • Cell membranes expressing human recombinant μ, δ, or κ opioid receptors

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Naloxone (10 µM)

  • 96-well filter plates (GF/B) and harvester

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in the assay buffer.

  • Assay Setup (per well):

    • 50 µL Assay Buffer (for total binding) OR 50 µL Naloxone (for non-specific binding) OR 50 µL test compound dilution.

    • 50 µL of the appropriate radioligand (final concentration ~1 nM).

    • 100 µL of the cell membrane preparation (5-10 µg protein).

  • Incubation: Incubate the plates for 60 minutes at 25°C.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/B filter plate using a cell harvester. Wash each well 3 times with ice-cold assay buffer.

  • Counting: Allow filters to dry, then add scintillation fluid to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation:

CompoundReceptorRadioligandIC₅₀ (nM)Ki (nM)
Derivative XMu (μ)[³H]DAMGO157.8
Derivative XDelta (δ)[³H]DPDPE250135
Derivative XKappa (κ)[³H]U69,593>1000>500
NaloxoneMu (μ)[³H]DAMGO2.51.3
Table 1: Example data from a radioligand binding assay. A lower Ki value indicates higher binding affinity. This hypothetical Derivative X shows selectivity for the mu-opioid receptor.
Protocol 2: In Vitro Synaptosomal Monoamine Reuptake Assay

This protocol measures the ability of a test compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine into nerve terminals.

Principle: Synaptosomes (isolated presynaptic nerve terminals) are incubated with a radiolabeled neurotransmitter and the test compound. The amount of radioactivity taken up by the synaptosomes is measured, and inhibition by the test compound is quantified.

Materials:

  • Test Compound (4-phenylazepane derivative)

  • Rat brain tissue (striatum for DAT, cortex for SERT/NET)

  • Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT), [³H]Dopamine (DA), [³H]Norepinephrine (NE)

  • Uptake Buffer: Krebs-Ringer buffer containing pargyline (to inhibit MAO) and ascorbic acid.

  • Selective uptake inhibitors for controls: Fluoxetine (SERT), GBR-12909 (DAT), Desipramine (NET)

  • Scintillation counter and fluid

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the pellet in the uptake buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound in the uptake buffer.

  • Assay Setup (per tube):

    • Add the synaptosome preparation to tubes.

    • Add the test compound or control inhibitor. Pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding the respective radiolabeled neurotransmitter (final concentration ~10 nM).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined by running a parallel set of tubes at 0-4°C.

  • Termination: Stop the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

  • Counting & Analysis: Measure the radioactivity on the filters using a scintillation counter. Calculate IC₅₀ values as described in Protocol 1.

Data Interpretation:

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity Profile
Derivative Y25800450SERT-selective
Fluoxetine101500950SERT-selective
GBR-129091200151800DAT-selective
Table 2: Example data from a monoamine reuptake assay. This hypothetical Derivative Y shows a profile consistent with a selective serotonin reuptake inhibitor (SSRI).
Protocol 3: In Vivo Hot Plate Test for Analgesia

This protocol assesses the central analgesic properties of a 4-phenylazepane derivative in rodents, a common test for opioid-like activity.[9]

Principle: The test measures the reaction time of an animal to a thermal stimulus (a heated surface). Analgesic compounds increase the latency to a pain response (e.g., licking a paw or jumping).

Materials:

  • Test Compound (4-phenylazepane derivative)

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Positive control (e.g., Morphine)

  • Male Sprague-Dawley rats (200-250 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Place each rat on the hot plate and record the latency (in seconds) to the first sign of nociception (hind paw licking, shaking, or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage. This is the baseline latency.

  • Dosing: Administer the test compound, vehicle, or morphine via the desired route (e.g., intraperitoneal, i.p.).

  • Post-Dosing Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

    • Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: An effective analgesic compound will significantly increase the response latency and the calculated %MPE compared to the vehicle-treated group. The time course of the effect can also be determined. This in vivo validation is crucial to confirm that in vitro binding affinity translates to a functional effect in a living system.[10][11]

Conclusion

The 4-phenylazepane scaffold represents a highly adaptable and valuable core for the design and synthesis of novel neuropharmacological agents.[12][13] Its proven utility in developing compounds targeting opioid receptors and monoamine transporters underscores its potential for addressing a range of CNS disorders, from chronic pain to depression.[1][4] The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate new 4-phenylazepane derivatives, from initial receptor binding to functional in vivo validation, thereby accelerating the drug discovery process.

References

  • Wikipedia. 4-Phenylazepane. [Link]

  • PubChem. 4-Phenylazepane. National Institutes of Health. [Link]

  • PubMed. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. National Library of Medicine. [Link]

  • PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. National Library of Medicine. [Link]

  • MDPI. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. [Link]

  • PubMed Central (PMC). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. National Library of Medicine. [Link]

  • PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). National Library of Medicine. [Link]

  • SeragPsych. SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. [Link]

  • PubMed Central (PMC). Overview of Monoamine Transporters. National Library of Medicine. [Link]

  • PubMed. Synthesis and CNS Activity of Phenytoin Derivatives. National Library of Medicine. [Link]

  • Request PDF. Design, synthesis and potential CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. ResearchGate. [Link]

  • PubMed. In vivo characterization of four types of opioid binding sites in rat brain. National Library of Medicine. [Link]

  • Australian Prescriber. Opioids - mechanisms of action. Therapeutic Guidelines. [Link]

  • PubMed. In-vivo studies with the opioid antagonist, 16-methylcyprenorphine. National Library of Medicine. [Link]

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Application Notes & Protocols: Characterizing 4-Phenylazepane Derivatives Using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Phenylazepane Scaffold

The 4-phenylazepane structural motif is a privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its rigid, seven-membered ring system, combined with the aromatic phenyl group, provides a unique three-dimensional conformation that allows for potent and selective interactions with a variety of G-protein coupled receptors (GPCRs). Derivatives of this scaffold have shown significant affinity for dopamine, serotonin, and opioid receptors, making them promising candidates for treating conditions ranging from schizophrenia and depression to substance abuse disorders.[1][2]

Understanding the precise binding characteristics of these derivatives is a critical step in the drug discovery pipeline. Receptor binding assays serve as the gold standard for this purpose, offering a robust and sensitive method to quantify the affinity of a compound for its molecular target.[3][4] This guide provides a detailed overview of the principles and a step-by-step protocol for conducting competitive radioligand binding assays to characterize novel 4-phenylazepane derivatives.

Scientific Background: The Principles of Competitive Binding

Receptor binding assays are designed to measure the interaction between a ligand (e.g., a 4-phenylazepane derivative) and a receptor. The most common format is the competitive binding assay , which quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand (a "hot" ligand) that has a known high affinity for the target receptor.[5]

The core principle is equilibrium competition. A fixed concentration of receptor preparation (typically cell membranes) and a fixed concentration of a specific radioligand are incubated with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for the same binding sites on the receptor, displacing the radioligand. The amount of radioactivity bound to the receptors at equilibrium is then measured.

From this competition, two key parameters are derived:

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 is an experimental value and can be influenced by assay conditions, such as the concentration of the radioligand used.[6]

  • Ki (Inhibition Constant): This is the equilibrium dissociation constant for the binding of the test compound to the receptor. It represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. The Ki is a more absolute measure of binding affinity and is independent of the assay conditions.[7][8] It is calculated from the IC50 using the Cheng-Prusoff equation .[9]

The Cheng-Prusoff Equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

This equation allows for the standardization of affinity data, enabling the comparison of compounds tested under different conditions.[8][10]

Core Principles of Assay Design & Validation

A robust and reliable binding assay is built on a foundation of careful optimization and the inclusion of proper controls.

Receptor Source Preparation

The source of the receptors is typically a cell membrane preparation from either cultured cell lines genetically engineered to express a specific receptor subtype (e.g., CHO or HEK 293 cells) or from native tissue homogenates (e.g., rat brain cortex).[11][12] Cell lines offer a clean system with a high density of a single receptor subtype, whereas tissue homogenates provide a more physiologically relevant environment but may contain a mix of receptor subtypes.

Selection of Radioligand

The choice of radioligand is critical. An ideal radioligand should possess:

  • High Affinity (Low Kd): This ensures that a low concentration can be used, minimizing non-specific binding and cost.

  • High Specificity: It should bind selectively to the target receptor with minimal off-target binding.

  • High Specific Activity: This provides a strong signal for sensitive detection.

  • Low Non-Specific Binding: The amount of radioligand that binds to non-receptor components (like the filter membrane or lipids) should be minimal.[13]

Scientist's Note: For initial screening of 4-phenylazepane derivatives, which often target dopamine and serotonin receptors, common radioligands include [³H]Spiperone for D2 receptors and [³H]Ketanserin for 5-HT2A receptors.[1][14]

The Critical Role of Non-Specific Binding (NSB)

Non-specific binding (NSB) is the portion of the radioligand that binds to components other than the target receptor.[15] It is a source of background noise that must be accurately measured and subtracted from the total binding to determine the true, specific binding to the receptor.

Total Binding (TB): Radioligand bound in the absence of a competing unlabeled ligand. Non-Specific Binding (NSB): Radioligand bound in the presence of a saturating concentration of an unlabeled competing ligand. This competitor occupies all specific receptor sites, so any remaining bound radioactivity is considered non-specific.[16][17] Specific Binding (SB): The difference between total and non-specific binding (SB = TB - NSB).

A well-optimized assay should have high specific binding, ideally accounting for over 80% of the total binding at the Kd concentration of the radioligand.[13]

Visualizing the Experimental Workflow

The following diagram outlines the key stages of a competitive radioligand binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Prepare Receptor Source (e.g., Cell Membranes) P2 Prepare Buffers and Reagent Solutions A1 Aliquot Receptor Membranes into Assay Plate P2->A1 A2 Add Solutions: 1. Total Binding (Buffer) 2. NSB (Saturating Competitor) 3. Test Compound (Varying Conc.) A1->A2 A3 Add Radioligand to all wells A2->A3 A4 Incubate to Equilibrium (e.g., 60 min at 30°C) A3->A4 S1 Rapid Vacuum Filtration (Separates Bound from Free Ligand) A4->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Dry Filters and Add Scintillation Cocktail S2->S3 S4 Quantify Radioactivity (e.g., MicroBeta Counter) S3->S4 D1 Calculate Specific Binding S4->D1 D2 Plot % Inhibition vs. log[Test Compound] D1->D2 D3 Non-linear Regression to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay for a 4-Phenylazepane Derivative at the Dopamine D2 Receptor

This protocol provides a method for determining the binding affinity (Ki) of a test compound (a 4-phenylazepane derivative) for the human dopamine D2 receptor using a filtration-based radioligand binding assay.

Materials and Reagents
Reagent/MaterialDetails/SupplierPurpose
Receptor Source hD2-expressing CHO/HEK cell membranesSource of target receptors
Radioligand [³H]Spiperone (Specific Activity: 70-100 Ci/mmol)Labeled ligand for detection
NSB Ligand HaloperidolUnlabeled ligand for NSB determination
Test Compound 4-Phenylazepane Derivative (e.g., 10 mM stock in DMSO)Compound of interest
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4Maintains physiological pH and ionic strength
Wash Buffer 50 mM Tris-HCl, pH 7.4 (Ice-cold)Stops reaction and removes unbound ligand
Filter Mats GF/B or GF/C glass fiber filters, pre-soaked in 0.5% PEITraps membranes, PEI reduces NSB
Assay Plates 96-well polypropylene platesIncubation vessel
Scintillation Fluid BetaScint or equivalentEnables detection of radioactivity
Equipment Cell Harvester, MicroBeta Scintillation CounterFor filtration and signal detection
Experimental Procedure

1. Reagent Preparation: a. Thaw the frozen receptor membrane preparation on ice. Once thawed, resuspend the pellet in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well. Keep on ice. b. Prepare serial dilutions of the 4-phenylazepane test compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M. c. Prepare the radioligand solution. Dilute [³H]Spiperone in Assay Buffer to a final concentration of ~0.2 nM (approximately its Kd value). d. Prepare the NSB solution by diluting Haloperidol in Assay Buffer to a final concentration of 10 µM.

2. Assay Plate Setup: a. The assay is performed in a 96-well plate with a final volume of 250 µL per well.[18] b. Total Binding (TB) wells (n=3): Add 50 µL of Assay Buffer. c. Non-Specific Binding (NSB) wells (n=3): Add 50 µL of 10 µM Haloperidol solution. d. Test Compound wells (n=3 per concentration): Add 50 µL of each dilution of the 4-phenylazepane derivative.

3. Incubation: a. To all wells, add 150 µL of the diluted membrane preparation.[18] b. To initiate the binding reaction, add 50 µL of the diluted [³H]Spiperone solution to all wells. c. Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.[18] This allows the binding to reach equilibrium.

4. Filtration and Washing: a. Pre-soak the glass fiber filter mat in 0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter. b. Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter mat using a cell harvester. c. Immediately wash the filters four times with 300 µL of ice-cold Wash Buffer to remove all unbound radioligand.

5. Counting: a. Dry the filter mat under a lamp or in an oven for 30-60 minutes at 50°C.[18] b. Once dry, seal the filter mat in a sample bag with scintillation fluid. c. Count the radioactivity trapped on the filters using a MicroBeta scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Average the CPM for your triplicate TB, NSB, and test compound wells.

    • Determine maximum specific binding: Specific Binding_max = Average CPM_TB - Average CPM_NSB.

  • Generate Competition Curve:

    • For each concentration of your 4-phenylazepane derivative, calculate the percentage of specific binding inhibited using the formula: % Inhibition = 100 * (1 - ((CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)))

    • Plot % Inhibition (Y-axis) against the log concentration of the test compound (X-axis).

  • Determine IC50:

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The software will calculate the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 to the Ki value.[7] Ki = IC50 / (1 + [[³H]Spiperone] / Kd_of[³H]Spiperone)

    • (Note: The Kd for the radioligand must be predetermined from separate saturation binding experiments).

Data Presentation: A Case Study

The following table presents hypothetical binding data for a novel 4-phenylazepane derivative ("Compound X") screened against a panel of CNS receptors. This format allows for a clear comparison of affinity and selectivity.

Receptor TargetRadioligand UsedKi (nM) for Compound XSelectivity Ratio vs. D₂
Dopamine D₂ [³H]Spiperone1.5 1x
Dopamine D₃ [³H]Spiperone12.88.5x
Serotonin 5-HT₂A [³H]Ketanserin25.617.1x
Serotonin 5-HT₁A [³H]8-OH-DPAT150.2100.1x
Opioid Mu (µ) [³H]DAMGO> 1000> 667x

Interpretation: In this example, Compound X is a potent ligand for the D₂ receptor with a Ki of 1.5 nM. It displays moderate selectivity over the D₃ and 5-HT₂A receptors and high selectivity against the 5-HT₁A and Mu-opioid receptors. This profile suggests Compound X may function as a D₂-preferring antipsychotic agent.[19][20]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30%) Radioligand concentration too high; Insufficient filter washing; Filter mat not pre-treated.Lower radioligand concentration; Increase number/volume of washes; Ensure filters are pre-soaked in 0.5% PEI.
Low Total Counts (Low Signal) Insufficient receptor protein; Degraded radioligand or receptor; Low specific activity of radioligand.Increase protein concentration per well; Use fresh reagents and thaw membranes immediately before use; Check age and storage of radioligand.
Poor Curve Fit / High Data Scatter Pipetting errors; Incomplete mixing; Assay not at equilibrium.Use calibrated pipettes; Ensure plate is agitated during incubation; Optimize incubation time through time-course experiments.
IC50 Value Shifts Between Experiments Inconsistent radioligand concentration; Variations in buffer pH or temperature.Prepare fresh radioligand dilutions for each experiment; Strictly control all assay parameters (pH, temp, incubation time).

Conclusion

Receptor binding assays are an indispensable tool in neuropharmacology and drug discovery for characterizing ligands like 4-phenylazepane derivatives. By providing a quantitative measure of binding affinity (Ki), these assays allow for the ranking of compound potency, the determination of selectivity profiles, and the establishment of structure-activity relationships (SAR). A meticulously designed and executed binding assay, following the principles and protocols outlined in this guide, will yield high-quality, reproducible data that is essential for advancing promising CNS drug candidates from the bench to the clinic.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Chang, K. J., & Cheng, Y. C. (1973). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 68, 133–140. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • ChemHelpASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Neumeyer, J. L., et al. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. Bioorganic & medicinal chemistry letters, 13(3), 479–482. [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F385–F389. [Link]

  • Boster Biological Technology. Nonspecific binding sites: Significance and symbolism. [Link]

  • Sokoloff, P., et al. (2006). The Dopamine D3 Receptor: A Therapeutic Target for the Treatment of Neuropsychiatric Disorders. CNS & Neurological Disorders - Drug Targets, 5(1), 25-43. [Link]

  • Béguin, C., et al. (2005). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4′-phenyl)-phenethyl) analogues of 8-CAC. Bioorganic & medicinal chemistry letters, 15(10), 2555–2558. [Link]

  • ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

  • Pfeiffer, F. R., et al. (1982). Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors. Journal of medicinal chemistry, 25(4), 352–358. [Link]

  • Missale, C., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 635213. [Link]

  • Amanlou, M., et al. (2010). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 9(4), 377-385. [Link]

  • Neve, K. A., & Strange, P. G. Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Hoyer, D., et al. (1994). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

Sources

Comprehensive Cytotoxicity Evaluation of 4-Phenylazepane Derivatives: From General Viability to Lysosomal Liability

[1]

Abstract

The 4-phenylazepane scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for opioid receptor ligands (e.g., meptazinol analogs) and CNS-active agents.[1] However, its physicochemical profile—specifically the combination of a lipophilic phenyl ring and a basic nitrogen (cationic amphiphilic nature)—predisposes this class to specific off-target toxicities, notably drug-induced phospholipidosis (DIPL) and lysosomal trapping.[1] This Application Note provides a tiered screening strategy to evaluate the cytotoxicity of 4-phenylazepane derivatives, moving beyond simple colorimetric assays to robust, multi-parametric profiling.

Introduction & Scientific Rationale

The Chemical Context

4-Phenylazepane consists of a seven-membered nitrogen-containing ring (azepane) substituted with a phenyl group.[1] In physiological conditions, the secondary (or tertiary, if substituted) amine is often protonated.

  • Lipophilicity (LogP): Facilitates membrane permeation.[1]

  • pKa (~9-10): Ensures the molecule is positively charged in acidic organelles (lysosomes).[1]

The Toxicity Challenge

While standard cytotoxicity is a concern, the specific risk for this scaffold is Lysosomotropism . Cationic Amphiphilic Drugs (CADs) passively diffuse through the plasma membrane but become protonated and trapped within the acidic environment of the lysosome (pH ~4.5). This accumulation interferes with lipid metabolism, leading to Phospholipidosis (PLD) —a condition resembling lysosomal storage diseases.[1]

Therefore, a standard MTT assay is insufficient. It may show metabolic reduction (viability) even while cells are undergoing significant lysosomal stress.[1] This guide proposes a "Triangulation Approach":

  • Metabolic Health: ATP Quantitation (Superior to MTT for lipophilic amines).[1]

  • Membrane Integrity: LDH Release (Distinguishes necrosis from growth arrest).[1]

  • Mechanistic Liability: High-Content Screening (HCS) for Phospholipidosis.[1]

Strategic Assay Workflow

The following diagram illustrates the logical flow for evaluating 4-phenylazepane derivatives, prioritizing the elimination of false positives caused by compound precipitation or color interference.

AssayWorkflowStartCompound Library(4-Phenylazepane Derivatives)SolubilityStep 1: Solubility Check(PBS/Media, No Cells)Start->SolubilityPrimaryScreenStep 2: ATP Quantitation(CellTiter-Glo®)Solubility->PrimaryScreen If SolubleSecondaryScreenStep 3: Membrane Integrity(LDH Release)PrimaryScreen->SecondaryScreen Hit ConfirmationDecisionLead Selection / SAR OptimizationPrimaryScreen->Decision High Toxicity (Stop)MechanisticStep 4: Phospholipidosis Screen(HCS LipidTOX™)SecondaryScreen->Mechanistic Liability ProfilingMechanistic->Decision

Figure 1: Tiered screening workflow for azepane derivatives.[1] Note the early solubility check, critical for lipophilic amines that may precipitate in aqueous media.

Protocol 1: Metabolic Viability (ATP Quantitation)

Why this assay? We utilize CellTiter-Glo® (Promega) rather than MTT or AlamarBlue. 4-phenylazepane derivatives are often reductants or can alter mitochondrial dehydrogenase activity without killing the cell, leading to false signals in tetrazolium assays (MTT/MTS).[1] ATP is a direct biomarker of metabolically active cells and degrades rapidly upon necrosis, providing a sharp "live/dead" window.

Materials
  • Reagent: CellTiter-Glo® 2.0 (Promega).[1][2]

  • Cells: HepG2 (Liver model) or SH-SY5Y (Neuronal model, relevant for CNS drugs).[1]

  • Plate: 96-well solid white opaque plates (prevents luminescence crosstalk).[1]

Step-by-Step Methodology
  • Seeding: Dispense 100 µL of cell suspension (e.g., 10,000 cells/well) into white plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation:

    • Dissolve 4-phenylazepane analog in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in culture medium (Final DMSO < 0.5%).

    • Critical Control: Include a "No Cell" control with compound to check for chemical luminescence interference.[1][3]

  • Treatment: Remove old media (optional, but recommended for azepanes to avoid serum protein binding issues) and add 100 µL of compound-containing media. Incubate for 24h or 48h.

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.[1][3]

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).[1][3]

    • Mix: Orbitally shake for 2 minutes to induce cell lysis.

    • Stabilize: Incubate at RT for 10 minutes (stabilizes luminescent signal).

  • Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Protocol 2: Membrane Integrity (LDH Release)

Why this assay? ATP drop indicates metabolic suffering, but it doesn't confirm membrane rupture.[1] The LDH (Lactate Dehydrogenase) assay detects the leakage of cytosolic enzymes into the supernatant, a hallmark of necrosis or late-stage apoptosis.[4][5]

Materials
  • Reagent: CytoTox-ONE™ or Pierce LDH Cytotoxicity Assay.[1]

  • Sample: Supernatant from treated cells.[1][5]

Step-by-Step Methodology
  • Multiplexing Opportunity: This can be performed on the same wells as Protocol 1 if planned correctly.[1]

  • Collection: Before adding CellTiter-Glo in Protocol 1, remove 50 µL of supernatant from each well and transfer to a clear 96-well enzymatic assay plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (containing Diaphorase/NAD+).[1]

    • Incubate for 30 minutes at RT in the dark.

  • Stop: Add 25 µL of Stop Solution.

  • Read: Measure Absorbance at 490 nm (and 680 nm for background correction).

  • Calculation:

    
    [1]
    
    • Low Control:[1] Untreated cells (Spontaneous release).[1]

    • High Control: Lysis buffer treated cells (Maximum release).[1]

Protocol 3: Mechanistic Insight (Phospholipidosis)[1]

Why this assay? This is the critical value-add for 4-phenylazepane derivatives. Due to their cationic amphiphilic nature, they may induce phospholipidosis (PLD) at sub-cytotoxic concentrations.[1]

Materials
  • Probe: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Thermo Fisher) or LysoID.[1]

  • Instrument: High-Content Imaging System (e.g., PerkinElmer Operetta or ImageXpress).[1]

Step-by-Step Methodology
  • Seeding: Seed cells in 96-well black-wall, clear-bottom imaging plates.

  • Co-Incubation:

    • Add test compounds.

    • Simultaneously add LipidTOX™ Red reagent (1:1000 dilution) directly to the media.

    • Rationale: LipidTOX accumulates in lamellar bodies (lipid-drug complexes) as they form over 24-48h.[1]

  • Fixation (Optional but recommended): Remove media, wash with PBS, and fix with 4% Paraformaldehyde containing Hoechst 33342 (Nuclear stain).[1]

  • Imaging:

    • Channel 1 (Nuclei): Blue (Ex 350 / Em 461).[1]

    • Channel 2 (Phospholipids): Red/Far Red (Ex 580 / Em 600+).[1]

  • Analysis: Quantify "Spot Intensity per Cell" or "Granularity."[1] A positive hit is defined as a >2-fold increase in cytoplasmic spot intensity compared to vehicle control.[1]

Data Analysis & Interpretation

Quantitative Summary

The table below guides the interpretation of the multi-assay data.

AssayReadoutSignal Direction (Toxicity)Interpretation for Azepanes
CellTiter-Glo ATP (RLU)Decrease (↓)General loss of viability (Mitochondrial tox or cell death).[1]
LDH Release Absorbance (OD)Increase (↑)Membrane rupture (Necrosis).[1] If ATP is low but LDH is low, suspect growth arrest (cytostatic).[1]
LipidTOX Fluorescence (RFU)Increase (↑)Phospholipidosis. Drug is trapped in lysosomes.[1] Warning flag for hepatotoxicity/pulmonary tox.[1]
Mechanism Visualization

The following diagram details the specific toxicity pathway relevant to the 4-phenylazepane scaffold.

MechanismDrug4-Phenylazepane(Uncharged)LysosomeLysosome(pH 4.5)Drug->Lysosome Passive DiffusionProtonationProtonation(Trapping)Lysosome->Protonation Acidic pHPLDPhospholipidosis(Lamellar Bodies)Protonation->PLD Lipid ComplexationToxCellular Dysfunction(Autophagy Block)PLD->Tox Accumulation

Figure 2: Mechanism of Lysosomal Trapping.[1] The basic amine of the azepane ring becomes protonated in the lysosome, preventing efflux and causing lipid accumulation.

Calculation of IC50

For dose-response curves (ATP/LDH), use a 4-parameter logistic (4PL) regression:

1
  • Validity Check: Ensure the Z-factor is > 0.5 for high-throughput runs.

    
    [1]
    

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 436210, 4-Phenylazepane.[1] Retrieved from [Link][1]

  • OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment.[1] Retrieved from [Link][1][6]

  • Breiden, B., & Sandhoff, K. (2019).[1] Emerging mechanisms of drug-induced phospholipidosis.[1][7] Biological Chemistry.[1][7] (Contextual grounding for CAD mechanism). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-phenylazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important scaffold. Our aim is to provide in-depth, scientifically grounded advice to ensure the integrity and purity of your final compound.

I. Frequently Asked Questions (FAQs) about 4-Phenylazepane Synthesis

Q1: What are the most common synthetic routes to 4-phenylazepane and what are their associated impurity profiles?

The synthesis of 4-phenylazepane is not as widely documented as that of its six-membered analogue, 4-phenylpiperidine. However, based on established organic chemistry principles, the most plausible and commonly considered routes involve ring expansion reactions or direct cyclization strategies. Each approach has a unique set of potential impurities.

The two primary ring expansion strategies are:

  • Beckmann Rearrangement: Starting from 4-phenylcyclohexanone oxime.

  • Schmidt Reaction: Involving the reaction of 4-phenylcyclohexanone with hydrazoic acid.

A potential direct cyclization approach could be:

  • Reductive Amination: Of a suitable keto-amine precursor.

The impurity profile is highly dependent on the chosen route, the purity of starting materials, and the precise reaction conditions employed. This guide will delve into the specific impurities associated with each of these methods.

Q2: I've observed an unexpected peak in my HPLC analysis. How can I begin to identify it?

Identifying an unknown impurity is a critical step in process development. A systematic approach is recommended:

  • Review the Synthetic Route: Consider all reactants, reagents, catalysts, and solvents used. Think about potential side reactions, incomplete reactions, and degradation pathways.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum of the impurity. This will provide the molecular weight and potentially the elemental composition, which are crucial clues to its identity.

  • Chromatographic Behavior: The retention time in HPLC can give an indication of the polarity of the impurity relative to the desired product.

  • Spectroscopic Analysis (NMR, IR): If the impurity can be isolated in sufficient quantity, NMR (¹H, ¹³C, and 2D experiments) and IR spectroscopy will provide detailed structural information.

  • Forced Degradation Studies: Subjecting a pure sample of 4-phenylazepane to stress conditions (acid, base, heat, oxidation, light) can help to intentionally generate degradation products, which may match the unknown impurity.

For comprehensive impurity profiling, a combination of chromatographic and spectroscopic techniques is often necessary.[1][2]

II. Troubleshooting Guide: Impurities in Specific Synthetic Routes

This section provides a detailed breakdown of common impurities for plausible synthetic routes to 4-phenylazepane, their mechanisms of formation, and strategies for their mitigation and removal.

Route 1: Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime

The Beckmann rearrangement is a classic method for the synthesis of lactams from oximes, which can then be reduced to the corresponding cyclic amines.[3][4] In the context of 4-phenylazepane synthesis, this would involve the rearrangement of 4-phenylcyclohexanone oxime to a lactam, followed by reduction.

Beckmann_Rearrangement cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Reduction cluster_impurities Potential Impurities 4-Phenylcyclohexanone 4-Phenylcyclohexanone 4-Phenylcyclohexanone_Oxime 4-Phenylcyclohexanone_Oxime 4-Phenylcyclohexanone->4-Phenylcyclohexanone_Oxime NH2OH·HCl Unreacted_Ketone Unreacted 4-Phenylcyclohexanone Lactam_Isomers Lactam_Isomers 4-Phenylcyclohexanone_Oxime->Lactam_Isomers Acid Catalyst (e.g., H2SO4, PPA) Unreacted_Oxime Unreacted Oxime 4-Phenylazepane 4-Phenylazepane Lactam_Isomers->4-Phenylazepane Reducing Agent (e.g., LiAlH4) Regioisomeric_Lactam Regioisomeric Lactam Hydrolysis_Product Ring-Opened Hydrolysis Product

Caption: Synthetic pathway to 4-phenylazepane via Beckmann rearrangement.

Impurity IDImpurity NameLikely Source / Mechanism of FormationTroubleshooting & Mitigation
IMP-BR-01 Unreacted 4-PhenylcyclohexanoneIncomplete oximation in Step 1.Ensure complete conversion by monitoring the reaction (e.g., by TLC or GC). Use a slight excess of hydroxylamine hydrochloride and an appropriate base.
IMP-BR-02 Unreacted 4-Phenylcyclohexanone OximeIncomplete Beckmann rearrangement in Step 2 or incomplete reduction in Step 3.Optimize rearrangement conditions (acid catalyst, temperature, reaction time). For the reduction step, ensure the reducing agent is active and used in sufficient stoichiometry.
IMP-BR-03 Regioisomeric LactamThe Beckmann rearrangement of unsymmetrical ketoximes can lead to two regioisomeric lactams. The migrating group is the one anti to the hydroxyl group. Incomplete stereocontrol during oxime formation can lead to a mixture of (E)- and (Z)-oximes, resulting in two different lactam products.[3]Careful control of oximation conditions may favor one isomer. The use of specific catalysts for the rearrangement can also improve regioselectivity. The regioisomers are often difficult to separate and may need to be carried through to the final product and separated by chromatography.
IMP-BR-04 Ring-Opened Hydrolysis ProductThe lactam intermediate is susceptible to hydrolysis, especially under the acidic conditions of the rearrangement or during work-up.Minimize the amount of water in the reaction and during work-up. A non-aqueous work-up procedure is recommended.
Route 2: Schmidt Reaction of 4-Phenylcyclohexanone

The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid.[5][6] This route avoids the isolation of the oxime intermediate.

Schmidt_Reaction cluster_0 Step 1: Schmidt Reaction cluster_1 Step 2: Reduction cluster_impurities Potential Impurities 4-Phenylcyclohexanone 4-Phenylcyclohexanone Lactam_Isomers Lactam_Isomers 4-Phenylcyclohexanone->Lactam_Isomers HN3, H2SO4 Unreacted_Ketone Unreacted 4-Phenylcyclohexanone Tetrazole_Byproduct Tetrazole Byproduct 4-Phenylcyclohexanone->Tetrazole_Byproduct Excess HN3 4-Phenylazepane 4-Phenylazepane Lactam_Isomers->4-Phenylazepane Reducing Agent (e.g., LiAlH4) Regioisomeric_Lactam Regioisomeric Lactam

Caption: Synthetic pathway to 4-phenylazepane via Schmidt reaction.

Impurity IDImpurity NameLikely Source / Mechanism of FormationTroubleshooting & Mitigation
IMP-SR-01 Unreacted 4-PhenylcyclohexanoneIncomplete Schmidt reaction.Ensure stoichiometric amounts of hydrazoic acid (or its in situ precursor, sodium azide) and strong acid. Monitor the reaction for completion.
IMP-SR-02 Regioisomeric LactamSimilar to the Beckmann rearrangement, the migration of the alkyl or aryl group during the Schmidt reaction determines the regioisomer of the lactam formed. The migratory aptitude of the groups attached to the carbonyl carbon influences the product ratio.[5]The regioselectivity can be difficult to control. Purification of the lactam isomers before reduction is often necessary. Chromatographic separation is the most common method.
IMP-SR-03 Tetrazole ByproductReaction of the ketone with an excess of hydrazoic acid can lead to the formation of a tetrazole derivative.Use a controlled stoichiometry of hydrazoic acid. Add the azide source slowly to the reaction mixture to avoid localized high concentrations.

III. Analytical Methods for Impurity Profiling

A robust analytical method is essential for the detection, quantification, and tracking of impurities throughout the synthesis and purification process.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for impurity profiling of active pharmaceutical ingredients (APIs) and their intermediates.[2]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where 4-phenylazepane and its likely impurities have significant absorbance (e.g., around 254 nm).

  • Method Development: The gradient profile, pH of the aqueous phase, and column temperature should be optimized to achieve good separation of all potential impurities from the main product peak.

  • Develop a Preparative HPLC Method: Scale up the analytical HPLC method to a preparative scale to isolate the impurity.

  • Collect Fractions: Collect the fractions containing the impurity of interest.

  • Solvent Evaporation: Carefully remove the HPLC solvents under reduced pressure.

  • Structural Analysis: Subject the isolated impurity to mass spectrometry and NMR spectroscopy for structural elucidation.

IV. Purification Strategies

The removal of impurities is crucial to obtain 4-phenylazepane of high purity.

Crystallization

Crystallization is a powerful technique for purifying solid organic compounds.[7]

  • Solvent Selection: Screen various solvents to find one in which 4-phenylazepane is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to try include isopropanol, ethanol, acetone, and mixtures with water or heptane.

  • Dissolution: Dissolve the crude 4-phenylazepane in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.[7]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized material by HPLC. Multiple recrystallizations may be necessary to achieve the desired purity.[8]

Column Chromatography

For impurities that are difficult to remove by crystallization, column chromatography is an effective alternative.[9][10]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of organic compounds.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to screen for a suitable eluent system that provides good separation between 4-phenylazepane and its impurities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane with a small amount of methanol) is a common starting point. The addition of a small amount of a basic modifier like triethylamine can improve the peak shape for amines.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]

  • Gawley, R. E. (1988). The Beckmann reactions: rearrangement, fragmentation, and elimination. Organic Reactions, 35, 1-420. [Link]

  • Wolff, H. (1948). The Schmidt Reaction. Organic Reactions, 3, 307-336. [Link]

  • Pearson, W. H., & Schkeryantz, J. M. (1992). Intramolecular Schmidt reactions of azides with carbocations generated from alkenes. The Journal of Organic Chemistry, 57(24), 6783-6789. [Link]

  • Wikipedia contributors. (2024). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. Schmidt Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexanone. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-phenylcyclohexanone. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Mityuk, A. P., et al. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Tetrahedron Letters, 51(13), 1790-1792. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Technical Support Center: 4-Phenylazepane Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification challenges of 4-phenylazepane (CAS: 73252-01-4). This guide is structured for organic chemists and process scientists encountering specific purity, chirality, or isolation issues.

Topic: Overcoming Challenges in 4-Phenylazepane Isolation & Resolution Support Level: Tier 3 (Senior Scientist / Process Development) Document ID: 4PA-PUR-001[1]

Senior Scientist’s Overview

Status: Active Compound Profile: 4-Phenylazepane is a secondary amine with a lipophilic phenyl ring attached to a 7-membered saturated nitrogen heterocycle.[1] Critical Insight: The primary failure mode in purifying this compound is treating it like a standard organic neutral.[1] Its high pKa (~10.[1]5) causes strong interaction with silanols on silica gel, leading to irreversible adsorption or severe tailing.[1] Furthermore, because the nitrogen atom is offset in the ring (creating unequal path lengths to the C4-phenyl substituent), C4 is a chiral center .[1] Most synthetic routes yield a racemate that requires resolution.[1]

The "Salt-Break" Strategy: Instead of brute-force chromatography, we recommend a "Salt-Break" purification cycle:

  • Crude Extraction (High pH)[1]

  • Salt Formation (Target impurities remain in liquor)[1]

  • Recrystallization (Enrichment)

  • Free-Basing (Final Purity)

Troubleshooting Guide (Q&A)

Category A: Chromatographic Issues

Q1: My compound streaks severely on TLC and flash columns, even with MeOH. How do I fix the peak shape? Diagnosis: This is classic "amine tailing."[1] The secondary amine protons hydrogen-bond with acidic silanol groups on the silica surface.[1] Solution: You must deactivate the silica.[1]

  • Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]

  • Pre-treatment: Flush the column with mobile phase containing the base before loading the sample.[1]

  • Alternative Stationary Phase: Switch to Neutral Alumina (Grade III) or Amine-functionalized Silica to eliminate silanol interactions entirely.[1]

Q2: I see a "ghost peak" or baseline drift during HPLC analysis. Diagnosis: 4-Phenylazepane absorbs CO₂ from the air to form carbamates, or it is oxidizing to the imine/N-oxide if left in solution.[1] Solution:

  • Fresh Prep: Prepare samples immediately before injection.

  • Acidic Mobile Phase: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in your water/acetonitrile gradient.[1] This protonates the amine (R-NH₂⁺), preventing carbamate formation and sharpening the peak.[1]

Category B: Isolation & Yield

Q3: My reaction conversion is high, but I lose 50% of the mass during the aqueous workup. Diagnosis: The protonated form (ammonium salt) is highly water-soluble.[1] If your aqueous layer is not sufficiently basic (pH > 12), the compound remains in the water.[1] Solution:

  • pH Adjustment: Basify the aqueous layer to pH 12–14 using 5M NaOH.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction.[1] Avoid Ether/Hexanes as the free base has moderate polarity.[1]

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic amine into the organic layer.[1]

Category C: Chirality & Isomers

Q4: I have a mixture of 3-phenyl and 4-phenyl regioisomers. How do I separate them? Diagnosis: This often occurs during non-selective ring expansion (e.g., Schmidt reaction on unsymmetrical ketones).[1] Solution: Chromatography is difficult here. Use fractional crystallization of the Oxalate or Hydrochloride salt .[1]

  • Protocol: Dissolve the mixture in hot Ethanol/Acetone. Add 1.0 eq of Oxalic acid.[1] The 4-phenyl isomer often crystallizes more readily due to higher symmetry/packing efficiency compared to the 3-phenyl isomer.[1]

Q5: I need the (R)-enantiomer. Which resolution agent works best? Diagnosis: 4-Phenylazepane is a racemate.[1] Solution: Classical resolution is highly effective for this substrate.[1]

  • Resolving Agent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1]

  • Solvent: Ethanol (95%) or Methanol/Water mixtures.[1]

  • Success Metric: Look for the formation of diastereomeric salts. Recrystallize until the melting point is constant.

Experimental Protocols

Protocol A: Deactivated Silica Chromatography

Use this for removing non-basic impurities.[1]

  • Slurry Preparation: Mix Silica Gel 60 with Mobile Phase A (DCM/MeOH 95:5 + 1% TEA).

  • Column Conditioning: Flush column with 2 column volumes (CV) of Mobile Phase A.

  • Loading: Dissolve crude 4-phenylazepane in minimum DCM. Load carefully.

  • Elution: Gradient from 0% to 10% MeOH in DCM (maintain 1% TEA constant).

  • Detection: UV at 210 nm (weak chromophore) or Iodine stain (very sensitive for amines).[1]

Protocol B: Classical Chiral Resolution (Tartrate Salt)

Target: Isolation of enantiopure (S)- or (R)-4-phenylazepane.[1]

  • Stoichiometry: Dissolve 10 mmol of racemic 4-phenylazepane in 20 mL hot Ethanol.

  • Addition: Add 5 mmol (0.5 eq) of L-(+)-Tartaric acid dissolved in 10 mL hot Ethanol. Note: Using 0.5 eq maximizes the yield of the less soluble diastereomer (Method of Half-Quantities).

  • Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the precipitate (Salt A). The mother liquor contains the opposite enantiomer (enriched).[1]

  • Recrystallization: Recrystallize Salt A from boiling Ethanol until chiral HPLC indicates >98% ee.

  • Free-Basing: Suspend salt in water, add 2M NaOH until pH 12, extract with DCM, dry over Na₂SO₄, and concentrate.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for purifying crude reaction mixtures containing 4-phenylazepane.

PurificationWorkflow Start Crude Reaction Mixture CheckpH Check pH of Aqueous Layer (Is pH > 12?) Start->CheckpH AdjustpH Adjust to pH 12-14 (NaOH) CheckpH->AdjustpH No Extract Extract with DCM (3x) CheckpH->Extract Yes AdjustpH->Extract TLC TLC Analysis (Deactivated Silica) Extract->TLC DecisionPurity Is Purity > 95%? TLC->DecisionPurity SaltFormation Salt Formation (HCl or Oxalate) DecisionPurity->SaltFormation No (Purify) DecisionChiral Is Enantiopurity Required? DecisionPurity->DecisionChiral Yes Recryst Recrystallization (EtOH/Acetone) SaltFormation->Recryst FreeBase Free Base (NaOH/DCM) Recryst->FreeBase FreeBase->DecisionChiral Resolution Chiral Resolution (L-Tartaric Acid) DecisionChiral->Resolution Yes Final Final Pure 4-Phenylazepane DecisionChiral->Final No (Racemate OK) Resolution->Final

Caption: Workflow for the isolation, purification, and resolution of 4-phenylazepane from crude synthesis mixtures.

Reference Data

Table 1: Physicochemical Properties & Solubility
PropertyValueNotes
Molecular Formula C₁₂H₁₇NMW: 175.27 g/mol
pKa (Conj.[1] Acid) ~10.5Highly basic; requires buffered HPLC
LogP 2.4Lipophilic; soluble in DCM, EtOAc
Solubility (Free Base) Water: Low DCM: High Hexane: ModerateProtonated form is water-soluble
Chiral Center C4Asymmetric due to ring path length (3 vs 4 atoms)
Table 2: Recommended Solvent Systems
ApplicationSolvent MixtureAdditiveReason
TLC / Flash DCM : MeOH (9:1)1% NH₄OHPrevents streaking
Chiral HPLC Hexane : IPA (90:10)0.1% DEAFor Chiralpak IA/AD columns
Reverse Phase Water : ACN0.1% TFASharpens peaks (forms salt in situ)

References

  • Synthesis and Chiral Separation : Belboukhari, N. et al. "Synthesis and Chiral Separation of Atropisomers...".[1][2] ResearchGate, 2021.[1][2]

  • Chiral Resolution Screening : Onyx Scientific. "Chiral Resolution Screening | Solid State". Onyx Scientific, Accessed 2024.[1]

  • General Properties : "4-Phenylazepane". Wikipedia, Accessed 2024.[1]

  • Schmidt Reaction for Azepanes : Mityuk, A. P. et al. "Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions".[1][3] Tetrahedron Letters, 2010.[1][3] [1]

  • Solubility & pKa Data : "Modelling, solubility and pKa of five sparingly soluble drugs". ResearchGate.[1][2]

Sources

Technical Support Center: Resolution of 4-Phenylazepane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

User: Research Scientist / Process Chemist Subject: Troubleshooting & Protocols for Chiral Resolution of 4-Phenylazepane Ticket ID: #RES-AZP-004

Diagnostic & Strategy Selection

Status: Active Overview: 4-Phenylazepane is a flexible, seven-membered secondary amine. Its conformational mobility makes chiral recognition challenging compared to rigid systems like piperidines.

Use the following decision matrix to select your resolution strategy based on scale and purity requirements.

ResolutionStrategy Start START: Racemic 4-Phenylazepane ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical/Hit Gen) ScaleCheck->SmallScale LargeScale > 1 g (Prep/Process) ScaleCheck->LargeScale HPLC Chiral HPLC/SFC (High Purity, Fast) SmallScale->HPLC Direct Separation Deriv Chiral Derivatization (Mosher's Amide) SmallScale->Deriv If HPLC Fails LargeScale->HPLC If Crystallization Fails (Prep-LC) Cryst Diastereomeric Crystallization (Cost-Effective, Scalable) LargeScale->Cryst Primary Method

Figure 1: Decision matrix for selecting the resolution methodology.

Protocol A: Classical Resolution (Crystallization)

Best for: Multi-gram to Kilogram scale. Mechanism: Formation of diastereomeric salts using chiral acids.[1]

Standard Operating Procedure (SOP)

Resolving Agents: The flexibility of the azepane ring often requires bulky, rigid acids to "lock" the conformation in the crystal lattice.

  • Primary Candidate:

    
    -Dibenzoyl-L-tartaric acid (L-DBTA).
    
  • Secondary Candidate:

    
    -Di-p-toluoyl-L-tartaric acid (L-DTTA).
    
  • Tertiary Candidate: L-Mandelic acid.

Solvent Systems:

  • Ethanol (95%) : Standard starting point.

  • Methanol/Acetone (1:1) : If solubility is too high in EtOH.

  • Isopropanol (IPA) : For slower crystallization.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 eq of racemic 4-phenylazepane in the minimum amount of hot solvent (

    
    ).
    
  • Addition: Add 0.5 eq (method of half-quantities) or 1.0 eq of the Resolving Agent dissolved in the same hot solvent.

    • Note: 0.5 eq maximizes theoretical yield of the target enantiomer salt if the other remains in solution.

  • Cooling: Allow the solution to cool to Room Temperature (RT) over 4 hours with gentle stirring .

  • Harvest: Filter the precipitate. This is the "First Crop."

  • Recrystallization: Redissolve the First Crop in hot solvent and cool again to upgrade Chiral Purity (%ee).

Troubleshooting Guide: Crystallization
IssueProbable CauseCorrective Action
Oiling Out (No crystals, just goo)Azepane ring flexibility prevents lattice packing; Solvent too polar.1. Re-heat and add a non-polar anti-solvent (e.g.,

or Hexane) dropwise until cloudy.2. Scratch the glass surface.3. Seed with a tiny crystal of the salt (if available) or a similar chiral salt.
Low Yield (<15%)Solubility of the salt is too high in the chosen solvent.1. Switch from MeOH to IPA or Acetone.2. Cool to

(fridge) instead of RT.3. Reduce solvent volume (Concentrate).
Low %ee (Enantiomeric Excess)"Eutectic" entrapment; Cooling too fast.1. Double Recrystallization: You must recrystallize the salt at least once.2. Slow down cooling rate (wrap flask in foil/towel).
Wrong Enantiomer Crystallized The resolving agent prefers the "undesired" enantiomer.1. Use the opposite enantiomer of the resolving agent (e.g., switch from L-DBTA to D-DBTA).2. Process the mother liquor (filtrate) to recover the other enantiomer.

Protocol B: Chiral HPLC Separation

Best for: Analytical checks (%ee determination) or <100mg purification. Core Challenge: Basic nitrogen tailing.

Method Parameters

Column Selection:

  • Column A (Primary): Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).

  • Column B (Secondary): Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)).

Mobile Phase Strategy:

  • Base Modifier (CRITICAL): You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to mask silanol interactions. Without this, the amine will streak and peaks will merge.

  • Standard Mix: Hexane : IPA : DEA (90 : 10 : 0.1).

Troubleshooting Guide: HPLC
SymptomDiagnosisSolution
Severe Peak Tailing Interaction between the azepane nitrogen and silica silanols.Increase DEA concentration to 0.2%. Ensure column is equilibrated for 30 mins.
No Separation (One Peak) Chiral selector cannot recognize the phenyl ring environment.1. Switch from IPA to Ethanol (sometimes improves selectivity).2. Switch columns (AD

OD or Chiralpak IC).3. Lower temperature to

.
High Backpressure Salt precipitation in the lines.Ensure the sample is free of tartrate salts before injection. Free base the amine (extraction w/ NaOH/DCM) before injecting.

Logical Workflow for Salt Breaking (Recovery)

Once you have the solid salt (from Protocol A), you must recover the free amine.

SaltBreaking Salt Chiral Salt (Solid) Base Add 1M NaOH (pH > 12) Salt->Base Extract Extract w/ DCM or EtOAc (x3) Base->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate Solvent Dry->Evap Product Pure (R) or (S) 4-Phenylazepane Evap->Product

Figure 2: Workflow for recovering the free base amine from the resolved salt.

Frequently Asked Questions (FAQs)

Q: Can I determine absolute configuration (R vs S) without X-ray? A: Tentatively, yes. You can use Circular Dichroism (CD) .[2] Compare your spectrum to known 4-phenyl-substituted cyclic amines (like 4-phenylpiperidine). Generally, if the elution order on Chiralpak AD follows the standard model for phenyl-amines, you can infer configuration, but X-ray of the DBTA salt is the only absolute confirmation [1].

Q: Why is 4-phenylazepane harder to resolve than 4-phenylpiperidine? A: The 7-membered azepane ring is "floppy" (high conformational entropy). It can twist into multiple chair/boat forms. This makes it harder for the rigid chiral acid (resolving agent) to form a tight, specific "lock-and-key" fit in the crystal lattice. This is why we recommend DBTA (bulky) over simple Tartaric acid [2].

Q: Can I use enzymatic resolution? A: Yes, via Kinetic Resolution . You can acylate the nitrogen using a lipase (e.g., Candida antarctica Lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate). The enzyme will acylate one enantiomer faster than the other. However, this converts your amine into an amide, requiring hydrolysis later. Crystallization is preferred for the free amine [3].

References

  • Chiral Separation Principles: Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link] (General grounding on Amylose/Cellulose selection for amines).

  • Resolution of Phenyl-Nitrogen Heterocycles: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Authoritative text on using DBTA/DTTA for flexible amines).
  • Gotor, V., et al. (2000). Enzymatic acylation of amines.

Sources

Technical Support Center: Stability of 4-Phenylazepane in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4-phenylazepane. It provides essential information on maintaining the stability of this compound in solution, offering troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-phenylazepane in solution?

The stability of any pharmaceutical compound in solution is not absolute and can be influenced by a range of environmental and chemical factors.[1] For 4-phenylazepane, a cyclic secondary amine, the most critical factors to control are temperature, pH, light, and exposure to oxidizing agents.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[4] Storing solutions at higher than recommended temperatures can significantly shorten the compound's shelf life.[5]

  • pH: The pH of the solution can be a critical factor.[4] Although 4-phenylazepane lacks readily hydrolyzable functional groups like esters or amides, extreme pH conditions (highly acidic or alkaline) can catalyze degradation pathways or affect the compound's solubility and physical stability.[6]

  • Oxidation: As a secondary amine, the nitrogen atom in the azepane ring is a potential site for oxidation.[5][7] This can be initiated by dissolved oxygen, trace metal ions, or peroxides that may be present in solvents.[2]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions.[2][5] Aromatic compounds are often susceptible to photolysis, which can lead to the formation of degradants.[7]

Q2: What are the recommended general storage conditions for 4-phenylazepane solutions?

While optimal storage conditions are always formulation-dependent, a conservative approach based on general best practices is recommended. For a stock solution of 4-phenylazepane, the following conditions are advisable:

  • Temperature: Store solutions under refrigerated conditions (2-8°C) to minimize thermal degradation.[8][9] For long-term storage, consider storing aliquots in a frozen state (-20°C or colder), provided the solvent system is appropriate and freeze-thaw stability has been confirmed.

  • Container: Use tightly sealed, inert containers to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[10][11] Amber glass vials are preferred as they protect the contents from light.[12]

  • Inert Atmosphere: For maximum protection against oxidation, especially for long-term storage of high-purity standards, consider purging the headspace of the container with an inert gas like argon or nitrogen before sealing.

Q3: Which analytical techniques are suitable for monitoring the stability of 4-phenylazepane?

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradants, excipients, or impurities.[13] For 4-phenylazepane, the most common and reliable techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability studies. A reverse-phase HPLC method with UV detection (likely around 254 nm due to the phenyl group) can separate 4-phenylazepane from its potential degradation products.[14] Method validation should demonstrate specificity, linearity, accuracy, and precision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile compounds and their degradants.[15] It can be particularly useful for identifying the structure of unknown degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is highly effective for detecting and identifying degradants, even at very low levels.[16]

Q4: What are the likely chemical degradation pathways for a molecule like 4-phenylazepane?

Based on its chemical structure, the primary anticipated degradation pathways involve the secondary amine and the aromatic ring.

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative products. This is a common degradation pathway for amines.[7]

  • Photodegradation: The phenyl group can absorb UV light, potentially leading to free-radical-mediated reactions or rearrangements.[5][7]

  • Ring Opening/Rearrangement: While less common under typical storage conditions, the seven-membered azepane ring could potentially undergo rearrangement or cleavage under high-energy stress conditions, such as harsh acidity or high heat.

Troubleshooting Guide

Q5: My assay results with 4-phenylazepane are inconsistent. Could this be a stability issue?

Yes, inconsistent results are a classic sign of compound instability. If you observe high variability between experiments or a steady decline in potency over time, it is crucial to investigate the stability of your stock solution. Degradation reduces the concentration of the active compound, leading to underdosing in your assays and unreliable data. A systematic forced degradation study is the best approach to confirm this.[17]

Q6: I've observed a change in the color or clarity of my 4-phenylazepane stock solution. What does this mean?

Any change in the physical appearance of a solution, such as the development of color (e.g., turning yellow or brown), haziness (turbidity), or the formation of a precipitate, is a strong indicator of chemical or physical instability.[5][14]

  • Color Change: Often indicates the formation of chromophoric degradants, commonly resulting from oxidation or photolytic reactions.[5]

  • Precipitation: Suggests that the compound is falling out of solution. This could be due to a change in pH, solvent evaporation, or the formation of an insoluble degradant.

You should immediately discard the solution and prepare a fresh one. It is also recommended to investigate the cause by reviewing your storage and handling procedures.[10]

Q7: How do I systematically investigate the stability of my specific 4-phenylazepane formulation?

The most effective way to understand the stability profile of your compound is by conducting a forced degradation study .[17][18] This involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[19] The goal is not to destroy the drug completely, but to achieve a modest level of degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.[19]

A forced degradation study provides critical knowledge about the molecule's degradation pathways, which is invaluable for developing stable formulations and robust analytical methods.[17]

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Phenylazepane in Solution

This protocol outlines a typical workflow for investigating the stability of 4-phenylazepane under various stress conditions.

Objective: To identify the degradation pathways of 4-phenylazepane and develop a stability-indicating HPLC method.

Materials:

  • 4-Phenylazepane

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Temperature-controlled oven

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL 4-Phenylazepane Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose Aliquots Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Expose Aliquots Therm Thermal (80°C, Solution) Prep->Therm Expose Aliquots Photo Photolytic (ICH Q1B Light) Prep->Photo Expose Aliquots Control Control (Solvent, RT, Dark) Prep->Control Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Target Conc. Oxid->Dilute Therm->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/PDA Dilute->HPLC MassBal Calculate Mass Balance (% Assay + % Degradants) HPLC->MassBal PeakPurity Assess Peak Purity (PDA Detector) HPLC->PeakPurity Identify Identify Major Degradants (e.g., LC-MS) PeakPurity->Identify

Caption: Workflow for a forced degradation study of 4-phenylazepane.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of 4-phenylazepane at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.[19]

    • Acid Hydrolysis: Add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Heat at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Time Points: Withdraw samples from each condition at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find a time point that yields 5-20% degradation.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively, before dilution.

    • Cool thermal samples to room temperature.

  • Analysis:

    • Dilute all samples (including the control) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

    • Use a Photodiode Array (PDA) detector to assess peak purity of the parent compound in the stressed samples.

Data Evaluation:

The results should be summarized to show the percentage of 4-phenylazepane remaining and the percentage of each major degradant formed under each condition.

Stress ConditionTime (hr)% 4-Phenylazepane Remaining% Total DegradantsMajor Degradant RRT
0.1M HCl, 60°C2498.51.20.85
0.1M NaOH, 60°C2499.10.8-
3% H₂O₂, RT885.214.51.15
80°C4894.35.50.92
Photolytic (ICH Q1B)-91.87.90.92, 1.28

This table contains hypothetical data for illustrative purposes.

Hypothetical Degradation Pathway: Oxidation

Based on its structure, a plausible degradation pathway for 4-phenylazepane under oxidative stress is the formation of an N-oxide.

Caption: Hypothetical oxidation of 4-phenylazepane to its N-oxide. (Note: Actual chemical structure images would be used in a final document; this is a representation.)

References

  • Drug Stability and factors that affect on the drug stability. Review BY.
  • 4-Phenylazepane - Wikipedia.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • 4-Phenylazophenol. Santa Cruz Biotechnology.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. J Pharm Drug Deliv Res.
  • Forced Degradation Studies Research Articles. R Discovery.
  • Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer. PubMed.
  • Factors That Affect the Stability of Compounded Medications. THE PCCA BLOG.
  • A Pilot Chemical and Physical Stability Study of Extemporaneously Compounded Levetiracetam Intravenous Solution. PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • DRUG STABILITY. IJSDR.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
  • Factors affecting stability of drugs. Slideshare.
  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate.
  • 1-phenylazepane - Safety Data Sheet. ChemicalBook.
  • degradation pathway of pharmaceutical dosage forms. ResearchGate.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Phenanthrene Degradation Pathway. Eawag-BBD.
  • Temperature-Sensitive Drugs List + Storage Guidelines. Varcode.
  • Analytical Methods. RSC Publishing.
  • Analytical Methods. OPUS.
  • Medication Storage Appropriateness in US Households. PMC - NIH.
  • DEGRADATIONPATHWAY B. Pharm 2-2. Scribd.
  • pH Stability of Injectable Fentanyl, Bupivacaine, or Clonidine Solution or a Ternary Mixture in 0.9% Sodium Chloride in Two Types of Polypropylene Syringes. PubMed.
  • Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. ResearchGate.
  • Elucidating the pathways of degradation of denagliptin. PubMed.
  • Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. PubMed.

Sources

Technical Support Center: 4-Phenylazepane Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Why is my compound precipitating?

Q: I synthesized a novel 4-phenylazepane analog, but it crashes out of aqueous media immediately. Is this normal?

A: Yes, this is an expected behavior for this scaffold. The 4-phenylazepane core combines a hydrophobic seven-membered ring (azepane) with a planar aromatic system (phenyl).[1][2] This creates two distinct solubility barriers:

  • High Lipophilicity (LogP): The base scaffold has a calculated LogP of ~2.4 [1].[3] Substituents on the phenyl ring (e.g., halogens, alkyls) often push this >3.5, making the molecule "grease-like" and resistant to hydration.

  • Crystal Lattice Energy: The planar phenyl ring facilitates

    
     stacking, while the conformational flexibility of the azepane ring can lead to tight packing in the solid state. High lattice energy requires significant solvent energy to break, leading to poor intrinsic solubility (
    
    
    
    ).

Q: My calculated pKa is ~10, but it won't dissolve in pH 7.4 buffer. Why?

A: At pH 7.4, a basic amine with pKa ~10 is predominantly protonated (


), which should aid solubility. However, for lipophilic salts, the Solubility Product (

)
governs the system. If the counterion in your buffer (e.g., phosphate or chloride) forms a tight ion pair with your protonated amine, the resulting salt may precipitate. This is the "Common Ion Effect."

Decision Matrix: Troubleshooting Workflow

Use this decision tree to determine the correct solubility strategy for your specific assay or formulation.

SolubilityDecisionTree Start Start: Compound Insoluble CheckPH 1. Check pH vs. pKa (Is pH < pKa - 2?) Start->CheckPH AdjustPH Adjust pH to < 4.0 (Protonate Amine) CheckPH->AdjustPH No CheckSalt 2. Is it a Salt or Free Base? CheckPH->CheckSalt Yes AdjustPH->CheckSalt MakeSalt Generate Salt Form (HCl, Tartrate, Fumarate) CheckSalt->MakeSalt Free Base CheckAssay 3. Assay Tolerance? CheckSalt->CheckAssay Already Salt Cosolvent Use Cosolvent System (DMSO/PEG400) CheckAssay->Cosolvent Tolerates Organic Solvent Complexation Cyclodextrin Complexation (HP-β-CD) CheckAssay->Complexation Sensitive Biology (In Vivo)

Figure 1: Strategic decision tree for solubilizing lipophilic basic amines.

Chemical Solutions: Salt Selection Guide

Q: I tried HCl, but the salt is hygroscopic and difficult to handle. What are the alternatives?

A: While Hydrochloride (HCl) is the standard "first-pass" salt, it is often suboptimal for 4-phenylazepanes due to the high charge density of the chloride ion, which can lead to hygroscopicity.

Recommended Counterions for Lipophilic Amines:

CounterionpKa (Acid)Rationale for 4-Phenylazepanes
L-Tartrate 2.98, 4.34Top Recommendation. The hydroxyl groups on tartaric acid can hydrogen bond with the azepane nitrogen and the solvent, often breaking up crystal packing and improving aqueous solubility [2].[1][2]
Fumarate 3.03, 4.44Good for stability. Often forms non-hygroscopic, high-melting solids suitable for long-term storage.[1][2]
Methanesulfonate (Mesylate) -1.2Strong acid, ensures complete protonation.[1][2] The organic tail of the mesylate group interacts well with the lipophilic phenyl ring, potentially stabilizing the salt in solution.
Citrate 3.13, 4.76, 6.40Excellent for in vivo formulations due to buffering capacity, though often yields amorphous solids.

Q: How do I perform a rapid salt screen with limited material (10-20 mg)?

A: Use the "In-Situ" Microscopy Method .[1][2]

  • Dissolve free base in a minimal amount of acetone or THF.

  • Add 1.05 equivalents of the selected acid (dissolved in EtOH).

  • Evaporate slowly on a microscope slide.

  • Success Criteria: Birefringence under polarized light indicates crystallinity.[1] Amorphous "oils" indicate a failed salt or trapped solvent.

Formulation Workarounds: Excipients & Complexation[1][2]

Q: I cannot change the solid form (salt). I need to dissolve the free base for an animal study. What is the "Magic Mix"?

A: For 4-phenylazepane analogs, simple pH adjustment is rarely enough for in vivo dosing (pH < 3 causes irritation).[1][2] You must use a Cosolvent/Surfactant System .

Standard "Goldilocks" Formulation (IV/IP/PO):

  • 5% DMSO: Solubilizes the lipophilic core.

  • 5% Solutol HS 15 (or Tween 80): Surfactant to prevent precipitation upon dilution in blood.

  • 30% PEG 400: Increases bulk solvent capacity.

  • 60% Water (or Saline): Aqueous phase.

Warning: Always add Water LAST.[1] Adding organic stock to water causes immediate precipitation ("crashing out") due to the sudden polarity shift.

Q: My compound precipitates in the presence of serum proteins. Why?

A: This is likely Non-Specific Binding (NSB) . The hydrophobic phenyl ring binds to Albumin. Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The phenyl ring of your azepane fits inside the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water. This "hides" the hydrophobic portion from the solvent [3].

CyclodextrinMechanism Drug 4-Phenylazepane (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Entropy Driven (Release of Water) CD HP-β-CD (Host Cavity) CD->Complex Water Aqueous Media Complex->Water Hydrogen Bonding (Outer Shell)

Figure 2: Mechanism of solubility enhancement via Cyclodextrin encapsulation.[1][2]

Experimental Protocol: HP-β-CD Formulation

Objective: Prepare a 10 mg/mL stable solution for IP injection.

Reagents:

  • 4-Phenylazepane analog (Free Base or Salt)[1][2]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Pharma Grade[1][2]

  • Sterile Water for Injection

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) stock solution.[1][2] Note: This solution will be viscous.

  • Weigh Drug: Place required amount of drug in a glass vial.

  • Add Vehicle: Add the 20% CD solution to the drug.

  • Energy Input (Critical): The complexation is not instantaneous.

    • Vortex for 2 minutes.

    • Sonicate in a water bath at 40°C for 30 minutes.

  • Equilibration: Place on a shaker at room temperature overnight.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.

Validation: Dilute 100 µL of this solution into 900 µL of PBS. If it remains clear for 4 hours, the complex is stable. If it precipitates, increase CD concentration to 30% or lower drug target concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436210, 4-Phenylazepane.[1][2] Retrieved January 30, 2026 from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] [Link]

Sources

Navigating the Chiral Labyrinth: A Technical Support Guide to Optimizing Chromatographic Separation of 4-Phenylazepane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate challenge of separating 4-phenylazepane isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral chromatography for this specific class of compounds. As your dedicated application scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. Our approach is grounded in expertise, trustworthiness, and comprehensive references to ensure the integrity of your work.

Understanding the Challenge: The Stereochemistry of 4-Phenylazepane

4-Phenylazepane possesses a chiral center at the fourth carbon of the azepane ring, leading to the existence of enantiomers (R and S). Depending on the synthesis route and any substitutions on the phenyl ring or the nitrogen atom, diastereomers may also be present. The separation of these stereoisomers is often critical in pharmaceutical development, as different isomers can exhibit distinct pharmacological and toxicological profiles.[1][2]

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] Therefore, a chiral environment must be created to induce diastereomeric interactions, which can be resolved chromatographically. This is typically achieved through the use of a chiral stationary phase (CSP).[4]

Core Principles of Chiral Separation for 4-Phenylazepane

The separation of 4-phenylazepane isomers relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). This interaction, often described by the "three-point interaction model," requires a combination of attractive and repulsive forces (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) to create a discernible difference in retention times.

Given the basic nature of the azepane nitrogen, ion-exchange or polar interactions can play a significant role. The phenyl group allows for π-π stacking interactions. Therefore, the choice of CSP and mobile phase is paramount in exploiting these molecular features for successful separation.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating 4-phenylazepane isomers?

A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most versatile and widely successful for a broad range of chiral compounds, including basic analytes like 4-phenylazepane.[5][6] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) coatings or immobilizations are excellent starting points. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interaction sites, which are crucial for resolving phenyl-substituted cyclic amines.

Q2: What is a good starting mobile phase for method development?

A2: For Normal Phase (NP) HPLC, a mobile phase consisting of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol) is a standard starting point. A typical initial condition could be 90:10 (v/v) hexane:isopropanol. For basic compounds like 4-phenylazepane, the addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA) at a concentration of 0.1-0.2%, is often essential to improve peak shape and prevent tailing by masking active sites on the silica support.[7][8]

For Reversed-Phase (RP) HPLC, a mixture of acetonitrile or methanol with a buffered aqueous phase is common. However, for basic amines, RP separation can be challenging due to strong interactions with residual silanols. If RP is necessary, a mobile phase with a pH that keeps the analyte in a consistent protonation state is crucial.

Q3: My peaks are tailing. What can I do?

A3: Peak tailing for basic compounds like 4-phenylazepane is a common issue, often caused by strong interactions with acidic silanol groups on the silica surface of the column. Here are several troubleshooting steps:

  • Increase the concentration of the basic additive: If you are already using a basic additive like DEA, try incrementally increasing its concentration (e.g., from 0.1% to 0.2% or 0.3%). This will more effectively compete with the analyte for interaction with the silanol groups.[8]

  • Switch to a different basic additive: Some analytes respond better to different amines. Consider trying an alternative like ethylenediamine or triethylamine.

  • Use a column with a deactivated silica surface: Modern CSPs often utilize highly deactivated silica to minimize these secondary interactions.

  • Consider Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol with additives and can sometimes offer better peak shapes for basic compounds compared to traditional normal or reversed-phase conditions.

Q4: I am not getting any separation between the enantiomers. What should I try?

A4: Lack of resolution can be addressed by systematically modifying your chromatographic conditions:

  • Screen different CSPs: The "best" CSP for a particular separation is often found through empirical screening. Try columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizations.

  • Optimize the mobile phase composition:

    • In Normal Phase: Vary the ratio of the alcohol modifier to the non-polar solvent. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

    • Change the alcohol modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.

  • Adjust the temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

  • Check your sample solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silica - Inadequate concentration of basic additive - Inappropriate mobile phase pH (in RP)- Increase concentration of basic additive (e.g., DEA) - Try a different basic additive (e.g., EDA) - Use a CSP with a highly deactivated silica surface - In RP, adjust mobile phase pH to suppress silanol activity
No or Poor Resolution - Unsuitable CSP - Non-optimal mobile phase composition - Temperature is too high- Screen different polysaccharide-based CSPs - Vary the alcohol modifier percentage in NP - Switch between alcohol modifiers (IPA, EtOH) - Decrease the column temperature
Irreproducible Retention Times - Column not equilibrated - Changes in mobile phase composition - "Memory effect" of additives- Ensure adequate column equilibration between runs - Prepare fresh mobile phase daily - Dedicate a column to a specific method or flush thoroughly with a strong solvent after using additives[9]
Split Peaks - Column void or contamination at the inlet frit - Sample solvent stronger than mobile phase- Reverse-flush the column (if permissible by manufacturer) - Filter all samples and mobile phases - Inject sample dissolved in the mobile phase
Broad Peaks - High flow rate - Large injection volume - Extra-column volume- Optimize flow rate for best efficiency - Reduce injection volume - Use shorter, narrower ID tubing where possible

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to selecting a suitable CSP for the separation of 4-phenylazepane isomers.

Objective: To identify a CSP that shows baseline or near-baseline separation of the enantiomers.

Materials:

  • Racemic 4-phenylazepane standard

  • HPLC-grade hexane or heptane

  • HPLC-grade isopropanol (IPA) and ethanol (EtOH)

  • Diethylamine (DEA)

  • A selection of polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate))

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 90:10 (v/v) Hexane:IPA + 0.1% DEA

    • Mobile Phase B: 80:20 (v/v) Hexane:IPA + 0.1% DEA

    • Mobile Phase C: 90:10 (v/v) Hexane:EtOH + 0.1% DEA

    • Mobile Phase D: 80:20 (v/v) Hexane:EtOH + 0.1% DEA

  • Prepare Sample: Dissolve racemic 4-phenylazepane in the initial mobile phase (e.g., Mobile Phase A) to a concentration of approximately 1 mg/mL.

  • Screening:

    • Equilibrate the first CSP with Mobile Phase A until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat the injection for each mobile phase, allowing for adequate equilibration between each change.

    • Repeat the entire process for each CSP.

  • Evaluation: Compare the chromatograms for resolution, peak shape, and analysis time. Select the CSP and mobile phase combination that provides the best separation for further optimization.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to achieve optimal resolution and peak shape.

Procedure:

  • Using the best CSP and alcohol modifier identified in Protocol 1, prepare a series of mobile phases with varying alcohol content (e.g., 5%, 10%, 15%, 20%). Keep the basic additive concentration constant.

  • Inject the sample with each mobile phase and evaluate the impact on resolution and retention time.

  • Once the optimal alcohol percentage is determined, investigate the effect of the basic additive concentration (e.g., 0.05%, 0.1%, 0.15%, 0.2%) on peak shape.

Visualizing the Workflow

Chiral_Separation_Workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Troubleshooting cluster_result Result Sample_Prep Prepare Racemic 4-Phenylazepane Standard CSP_Screen Screen Multiple CSPs (Amylose & Cellulose based) Sample_Prep->CSP_Screen MP_Prep Prepare Mobile Phases (Hexane/Alcohol + Additive) MP_Prep->CSP_Screen MP_Opt Optimize Mobile Phase (Alcohol & Additive Ratio) CSP_Screen->MP_Opt Select Best CSP Temp_Opt Optimize Temperature MP_Opt->Temp_Opt Data_Acq Data Acquisition Temp_Opt->Data_Acq Eval Evaluate Resolution, Peak Shape, Retention Data_Acq->Eval Troubleshoot Troubleshoot Issues (Tailing, No Resolution, etc.) Eval->Troubleshoot If Needed Optimized_Method Optimized Separation Method Eval->Optimized_Method Successful Separation Troubleshoot->MP_Opt

Caption: A typical workflow for developing a chiral separation method for 4-phenylazepane isomers.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Tailing Peak Tailing Silanol Silanol Interactions Tailing->Silanol No_Res No Resolution Wrong_CSP Unsuitable CSP No_Res->Wrong_CSP Wrong_MP Non-optimal Mobile Phase No_Res->Wrong_MP Split Split Peaks Column_Issue Column Void/Contamination Split->Column_Issue Sample_Solvent Inappropriate Sample Solvent Split->Sample_Solvent Add_Additive Increase/Change Basic Additive Silanol->Add_Additive Screen_CSP Screen Different CSPs Wrong_CSP->Screen_CSP Optimize_MP Optimize Mobile Phase Wrong_MP->Optimize_MP Flush_Column Reverse-flush/Replace Column Column_Issue->Flush_Column Change_Solvent Dissolve Sample in Mobile Phase Sample_Solvent->Change_Solvent

Caption: A decision tree illustrating the logical approach to troubleshooting common issues in the chiral separation of 4-phenylazepane.

References

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI.[Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.[Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. ResearchGate.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation. PubMed.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.[Link]

  • Seven-Membered Rings. SciSpace.[Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.[Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.[Link]

  • Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases using polar organic mobile phases. PubMed.[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SciRP.org.[Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications.[Link]

  • Seven-Membered Rings. ResearchGate.[Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.[Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]

  • Enantioselective chromatography in drug discovery. PubMed.[Link]

  • Formation of unusual seven-membered heterocycles incorporating nitrogen and sulfur by intramolecular conjugate displacement. PubMed.[Link]

  • Complementary mobile-phase optimisation for resolution enhancement in high-performance liquid chromatography. ResearchGate.[Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. ScienceDirect.[Link]

  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. MDPI.[Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.[Link]

  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC - NIH.[Link]

  • Polymeric Membranes for Chiral Separation of Pharmaceuticals and Chemicals. ResearchGate.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]

  • additives for chiral. Chromatography Forum.[Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.[Link]

  • Examples of seven‐membered ring heterocycles prepared under flow conditions. ResearchGate.[Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC.[Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube.[Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.[Link]

  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate.[Link]

Sources

Technical Support Center: 4-Phenylazepane Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Membered Ring Challenge

The synthesis of 4-phenylazepane (and its unsaturated analogues) presents a unique "entropic battle." Unlike 5- or 6-membered rings, the 7-membered azepane ring suffers from significant transannular strain and unfavorable entropy of activation. Consequently, reactions intended to close this ring often diverge into two major byproduct pathways:

  • Intermolecular Oligomerization: (Dimerization)

  • Thermodynamic Isomerization: (Contraction to 6-membered rings or double bond migration)

This guide provides technical troubleshooting for the three most common synthetic routes: Ring-Closing Metathesis (RCM) , Intramolecular Friedel-Crafts , and Lactam Reduction .

Module 1: Ring-Closing Metathesis (RCM) Optimization

Context: You are cyclizing a diene precursor (e.g., N-allyl-N-(3-phenylbut-3-enyl)amine) to form the azepene core. Primary Issue: High Molecular Weight (HMW) impurities (Dimers/Oligomers) and double-bond migration.

The Mechanism of Failure

The ruthenium catalyst (Grubbs/Hoveyda-Grubbs) does not distinguish between an intramolecular alkene (your goal) and an intermolecular alkene (another substrate molecule).

  • High Concentration favors collisions between molecules

    
    Dimerization .
    
  • Low Concentration favors the molecule biting its own tail

    
    Cyclization .
    
Troubleshooting Guide: RCM
SymptomProbable CauseCorrective Action
HMW Spots on TLC (Baseline material) Substrate concentration is too high (>0.01 M).Implement Pseudo-High Dilution: Do not dump the substrate in at once. Add the substrate dropwise over 4–8 hours to the catalyst solution. Keep final concentration < 5 mM .
Isomerized Product (Double bond shift) Ruthenium hydride species forming (often due to high heat or prolonged time).Add Scavengers: Add 10 mol% 1,4-benzoquinone or Ti(OiPr)₄ to the reaction. These scavenge ruthenium hydrides that catalyze isomerization.
Stalled Reaction (<50% Conv.) Formation of stable Ru-chelate complexes (inactive).Switch Catalyst: Move from Grubbs II to Hoveyda-Grubbs II . The isopropoxybenzylidene ligand makes it more robust against chelation by the azepane nitrogen.
Experimental Protocol: Pseudo-High Dilution RCM
  • Solvent: Degas Dichloromethane (DCM) or Toluene (sparge with Argon for 20 min).

  • Catalyst Pot: Dissolve Hoveyda-Grubbs II (2–5 mol%) in 30% of the total solvent volume in the reaction flask. Heat to reflux.

  • Addition: Dissolve the diene precursor in the remaining 70% of solvent.

  • Execution: Syringe-pump the substrate solution into the catalyst pot over 4–6 hours .

  • Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 min to deactivate the catalyst before concentration.

Workflow Visualization: RCM Pathway

RCM_Pathway cluster_0 Kinetic Competition Precursor Diene Precursor Ru_Complex Ru-Carbene Species Precursor->Ru_Complex Initiation Intra Intramolecular (Ring Closing) Ru_Complex->Intra < 0.005 M Inter Intermolecular (Cross Metathesis) Ru_Complex->Inter > 0.05 M Azepene 4-Phenylazepene (Target) Intra->Azepene Dimer Linear Dimer (Byproduct) Inter->Dimer Isomer Isomerized Alkene (Impurity) Azepene->Isomer Ru-H (Heat)

Caption: Kinetic competition in RCM. Low concentration favors the green path (Cyclization); high concentration favors the red path (Dimerization).

Module 2: Intramolecular Friedel-Crafts Cyclization

Context: Cyclizing an amino-acid chloride or alcohol onto the phenyl ring to form the 7-membered lactam. Primary Issue: Regioselectivity (Para vs Meta cyclization) and "The 6-Membered Trap."

The "6 > 7" Rule

In Friedel-Crafts alkylations/acylations, forming a 6-membered ring (Tetralin/Isoquinoline-like) is kinetically faster than forming a 7-membered ring. If your precursor allows for a rearrangement (hydride shift) that leads to a 6-membered ring, it will happen.[1]

Troubleshooting Guide: Friedel-Crafts
SymptomProbable CauseCorrective Action
Product is a 6-membered ring Carbocation rearrangement (Wagner-Meerwein) prior to cyclization.[1]Acylation over Alkylation: Use the Acid Chloride (Friedel-Crafts Acylation) rather than the alcohol/halide. The acylium ion is resonance-stabilized and does not rearrange, forcing the 7-membered ring formation.
Polymerization (Tar) Acid is too strong or temperature too high.Switch Lewis Acid: If using AlCl₃, switch to milder SnCl₄ or TiCl₄ at -78°C to 0°C. AlCl₃ is often too harsh for nitrogen-containing substrates.
No Reaction The amine nitrogen is coordinating the Lewis Acid, killing the catalyst.Protect the Nitrogen: Ensure the amine is protected with an electron-withdrawing group (Tosyl, Cbz, or Acetyl) to reduce basicity. Free amines poison Friedel-Crafts catalysts.

Module 3: Lactam Reduction & Purification

Context: Reducing 4-phenylazepan-2-one (lactam) to 4-phenylazepane (amine). Primary Issue: Incomplete reduction (hydroxyl-amine intermediate) or over-reduction (C-N bond cleavage).

Critical Protocol: Breaking the Boron-Amine Complex

When using Borane (BH₃·THF or BH₃·DMS), the product forms a stable B-N adduct that is often mistaken for "unreacted starting material" or "polymer" because it doesn't move on silica.

Step-by-Step Workup:

  • Quench: Cool reaction to 0°C. Slowly add MeOH (gas evolution!).

  • Acid Hydrolysis (Mandatory): Add 6M HCl (aqueous) or HCl in MeOH and reflux for 1 hour . This is chemically necessary to break the B-N bond.

  • Basify: Cool, basify with NaOH to pH > 12.

  • Extract: Extract with DCM or Ether.

Comparison of Reducing Agents:

ReagentProsConsBest For
LiAlH₄ (LAH) Very powerful, fast.Can cause C-N bond cleavage (ring opening) if heated too long.Simple lactams without other sensitive groups.
BH₃·THF Chemoselective, milder.Forms stable adducts requiring acidic workup.Lactams with other reducible groups (e.g., esters elsewhere).

FAQ: Rapid Fire Troubleshooting

Q: Why is my 4-phenylazepane turning brown/black upon storage? A: Secondary amines are prone to oxidation. Store the compound as its HCl or Oxalate salt . Dissolve the free base in ether and bubble HCl gas to precipitate the stable salt.

Q: I see a "doublet of doublets" in NMR that shouldn't be there. A: Check for rotamers . If you have a carbamate protecting group (Boc/Cbz) on the nitrogen, the 7-membered ring is flexible and slow to rotate on the NMR timescale, causing signal splitting. Run the NMR at 50°C to coalesce the peaks.

Q: Can I use the Thorpe-Ingold Effect to help? A: Yes. If your synthesis allows, adding a gem-dimethyl group at the C2 or C6 position (if consistent with your target pharmacology) will drastically increase the rate of cyclization by pre-organizing the linear chain into a "U" shape.

References

  • Mechanism of RCM & Dimerization

    • Title: Ring-Closing Metathesis (RCM) - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Prevention of Isomerization in Metathesis

    • Title: Prevention of Undesirable Isomerization during Olefin Metathesis.[3]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Intramolecular Friedel-Crafts Selectivity

    • Title: Intramolecular Friedel-Crafts Reactions (6 vs 7 membered rings).[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Azepane Synthesis via RCM (Specific Application)

    • Title: A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. (Demonstrates 7-membered ring closure challenges).
    • Source: Current Organic Synthesis.[4][5][6]

    • URL:[Link]

Sources

dealing with air and moisture sensitivity in azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Air and Moisture Sensitivity in Azepane Synthesis

Introduction: The 7-Membered Ring Challenge

Welcome to the Azepane Technical Support Hub. Synthesizing azepanes (hexamethyleneimines) presents a unique dual challenge: entropic disfavor and catalytic sensitivity . Unlike 5- or 6-membered rings, the formation of the 7-membered azepane core often requires high-energy transition states (e.g., during Ring-Closing Metathesis) or aggressive reduction conditions (e.g., lactam reduction) that are inherently intolerant of moisture and oxygen.

This guide addresses the three most common failure modes reported by our users:

  • Catalyst Death: Stalled RCM reactions due to improper degassing or ethylene stagnation.

  • The "Aluminate Gel": Failed phase separation during LiAlH₄ workups.

  • Product Degradation: Oxidation and carbamate formation during isolation.

Module 1: The RCM Hurdle (Grubbs Catalyst Protocols)

Issue: "My Ring-Closing Metathesis (RCM) stalled at 60% conversion, even with 5 mol% Grubbs II."

Root Cause Analysis: Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs) are theoretically air-stable solids, but the active catalytic species in solution is highly sensitive to O₂. Furthermore, RCM is an equilibrium process. For 7-membered rings, the reaction is driven by the entropic release of ethylene gas. If ethylene remains dissolved in the solvent, the reaction equilibrium shifts backward (Le Chatelier’s Principle), and the catalyst eventually decomposes via non-productive pathways (e.g., methylidene degradation).

Protocol: The "Active Sparge" vs. "Freeze-Pump-Thaw"

You must remove dissolved O₂ before catalyst addition and remove ethylene during the reaction.

ParameterFreeze-Pump-Thaw (FPT) Active Sparging (Bubbling)
Best For Small scale (< 100 mg), volatile solvents (DCM), or highly sensitive catalysts (Schrock).Large scale (> 1 g), high-boiling solvents (Toluene, DCE).
Mechanism Removes gas from frozen matrix via static vacuum.Displaces dissolved gas via mass transfer with inert gas.
Solvent Loss Minimal (if done correctly).[1][2][3]High (requires solvent saturation of inlet gas).[1][4]
O₂ Residual < 1 ppm (Excellent).~10-20 ppm (Good).

Critical Workflow:

  • Solvent Prep: Distill DCM or Toluene over CaH₂ or pass through activated alumina columns.

  • Degassing:

    • For RCM: Sparging is often superior to FPT because it establishes a continuous flow to sweep away ethylene.

    • The Trick: Sparge the solvent with Argon for 15 mins before adding the catalyst. Once the catalyst is added, lift the needle to the headspace and maintain a continuous flow to vent ethylene.

  • Concentration: Run dilute (0.001 M to 0.005 M) to favor intramolecular cyclization (azepane formation) over intermolecular oligomerization.

Visualization: RCM Setup Logic

RCM_Workflow Substrate Diene Precursor (Dissolved) Degas Degassing Step (Removal of O2) Substrate->Degas Argon Sparge (15-30 min) Catalyst Add Grubbs II (Solid/Solution) Degas->Catalyst Strictly Inert Reaction Reaction Phase (Reflux) Catalyst->Reaction Ethylene Ethylene Buildup (Inhibitor) Reaction->Ethylene Byproduct Vent Headspace Purge (Argon Flow) Reaction->Vent Drive Equilibrium Ethylene->Reaction Reversibility Vent->Ethylene Removes

Figure 1: RCM workflow emphasizing the critical removal of ethylene to drive the equilibrium toward the azepane product.

Module 2: The Reduction Quagmire (LiAlH₄ Workups)

Issue: "After reducing my lactam to the azepane, the workup formed a gelatinous gray mess. I lost 50% of my yield."

Root Cause Analysis: Lithium Aluminum Hydride (LiAlH₄) reductions generate lithium aluminate byproducts. Upon adding water, these form sticky aluminum hydroxide gels (


) that entrap the amine product. Azepanes, being secondary amines, coordinate strongly to aluminum, making this "cage" difficult to break.
Troubleshooting Guide: Choosing the Right Quench

Do not guess. Use the Stoichiometric Ratio Method .

Method A: The Fieser Workup (Standard)

Best for: Granular precipitates that filter easily. For every 1.0 g of LiAlH₄ used:

  • Dilute reaction with diethyl ether (wet THF increases viscosity).

  • Add 1.0 mL Water (Slowly! Exothermic).

  • Add 1.0 mL 15% NaOH (aq).

  • Add 3.0 mL Water.

  • Warm to Room Temp (RT) and stir for 15 mins. Add

    
    .[2] Filter the white granular solid.
    
Method B: The Rochelle’s Salt Method (The "Savior")

Best for: Azepanes that stick to Aluminum or when Fieser yields a slime.

  • Quench excess hydride with EtOAc or Acetone at 0°C.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 2–4 hours (or overnight).

    • Why? Tartrate is a bidentate ligand that chelates Aluminum more strongly than the azepane does. It solubilizes the Aluminum into the aqueous layer, leaving the azepane in the organic layer.

Visualization: Quenching Decision Tree

Quench_Logic Start LiAlH4 Reduction Complete Scale Reaction Scale? Start->Scale Small < 5 grams LiAlH4 Scale->Small Large > 5 grams LiAlH4 Scale->Large Fieser Fieser Workup (1:1:3 Ratio) Small->Fieser Rochelle Rochelle's Salt (Sat. K-Na-Tartrate) Large->Rochelle Exotherm Control Fieser->Rochelle If Gel Forms Result1 White Granular ppt (Filter & Done) Fieser->Result1 Result2 Phase Separation (Extract Organic) Rochelle->Result2

Figure 2: Decision matrix for selecting the appropriate workup method to prevent emulsion formation.

Module 3: Isolation & Storage (Handling the Amine)

Issue: "My clear oil turned brown overnight."

Root Cause Analysis: Azepanes are electron-rich secondary amines.

  • Oxidation: The lone pair on the nitrogen is susceptible to atmospheric oxidation, forming N-oxides (yellow/brown impurities).

  • Carbamate Formation: They react avidly with atmospheric

    
     to form carbamic acids/salts (
    
    
    
    ).
Protocol: Purification and Storage
  • Column Chromatography:

    • The Problem: Silica gel is acidic (

      
      ). Azepanes will protonate and stick (streak) on the column.
      
    • The Fix: Pre-treat the silica slurry with 1-3% Triethylamine (TEA) or use

      
       in DCM/MeOH eluents. This deactivates the acidic sites on the silica.
      
  • Storage (The HCl Salt Trick):

    • Free-base azepanes are unstable oils. Convert them to the Hydrochloride salt for long-term storage.

    • Procedure: Dissolve azepane in dry

      
      . Add 
      
      
      
      in Ether dropwise. Filter the white hygroscopic solid quickly and store under Argon.

Frequently Asked Questions (FAQ)

QuestionAnswer
Can I use Nitrogen instead of Argon? Yes, but Argon is heavier than air and provides a better "blanket" for refluxing reactions like RCM. For LiAlH₄, Nitrogen is sufficient.
My RCM product is black. How do I clean it? Ruthenium byproducts are dark. Add activated charcoal or lead tetraacetate (specialized method) to the crude solution, stir for 1 hour, and filter through Celite. Alternatively, use a scavenger resin (e.g., Thio-silica).
Why did my yield drop after rotavap? Azepanes are somewhat volatile. Do not use high vacuum (< 5 mbar) at high heat (> 40°C) for extended periods unless the molecular weight is high (> 200 g/mol ).

References

  • Grubbs, R. H. (Ed.).[5] (2003). Handbook of Metathesis. Wiley-VCH.

    • Authority on RCM mechanism, ethylene removal, and c
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

    • Detailed mechanisms of Al-N complexation and Rochelle's salt chel
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Protocols for drying solvents and handling air-sensitive amines.

Sources

scaling up 4-phenylazepane synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for process chemists and engineers. It moves beyond standard textbook descriptions to address the specific, high-friction failure points encountered when scaling 4-phenylazepane synthesis from the bench (grams) to the pilot plant (kilograms).

Ticket ID: SC-AZP-04 Status: Open Assigned Specialist: Senior Process Safety Engineer

Executive Summary: The Scale-Up Transition

Scaling the synthesis of 4-phenylazepane (a core pharmacophore in CNS-active agents) presents two distinct engineering hurdles:

  • Viscosity & Exotherm Control: The ring expansion (Beckmann Rearrangement) often turns into a solid, un-stirrable mass if not managed with specific solvent systems.

  • Safety & Workup: The reduction of the lactam using Lithium Aluminum Hydride (LAH) is non-viable at pilot scale due to pyrophoricity and emulsion formation.

This guide provides the "Field Manual" protocols to navigate these risks, utilizing Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) and Eaton’s Reagent as scalable alternatives.

Module 1: Ring Expansion (The Beckmann Rearrangement)

User Issue: "My reaction mixture solidified into a brick inside the reactor during the oxime rearrangement."

Root Cause Analysis

In the lab, Polyphosphoric Acid (PPA) is often used as both solvent and catalyst. On a pilot scale, PPA is too viscous to stir effectively. Poor heat transfer leads to "hot spots," causing runaway exotherms and charring.

The Pilot Protocol (Eaton's Reagent Method)

Replace PPA with Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid). It maintains the necessary acidity but has significantly lower viscosity, allowing for standard impeller stirring.

Step-by-Step Optimization:

  • Feed Control: Do not dump the oxime (4-phenylcyclohexanone oxime) into the acid.

    • Correct Method: Charge the reactor with Eaton’s reagent. Heat to 50°C.

    • Addition: Add the oxime as a solution (in minimal

      
       or solid addition via screw feeder) slowly to maintain internal temp < 60°C.
      
  • Monitoring: The reaction is exothermic.[1] If the temperature spikes >80°C, the phenyl ring may undergo sulfonation or Friedel-Crafts side reactions.

  • Quench: Pour the reaction mixture onto ice/water with vigorous agitation. The lactam (5-phenylazepan-2-one) will precipitate.

Data: Solvent/Catalyst Comparison

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (

/MsOH)
Viscosity High (Paste-like)Low (Liquid)
Stirring Requirement High-Torque AnchorStandard Impeller
Exotherm Risk High (Hot spots)Manageable (Good heat transfer)
Workup Difficult (Sticky residues)Water-soluble (Clean precipitation)

Module 2: Lactam Reduction (The Safety Critical Step)

User Issue: "We cannot use LAH in the 50L reactor. It's too dangerous. Also, the workup formed a gel that clogged the filter."

Root Cause Analysis

Lithium Aluminum Hydride (LAH) is pyrophoric and produces hydrogen gas violently upon quenching. The aluminum byproducts form gelatinous


, which traps product and makes phase separation impossible at scale.
The Pilot Protocol (Red-Al Process)

Use Red-Al (Vitride) . It is soluble in toluene, non-pyrophoric (though still water-reactive), and thermally stable up to ~170°C.

Step-by-Step Optimization:

  • Inerting: Ensure the reactor is under a nitrogen blanket.

  • Charging: Charge 5-phenylazepan-2-one suspended in dry Toluene.

  • Dosing: Add Red-Al (65% in Toluene) via a dosing pump.

    • Note: The reaction requires heat to initiate. Heat the mixture to 40°C before starting addition to prevent accumulation of unreacted reagent (which could lead to a delayed runaway).

  • Reflux: Heat to toluene reflux (110°C) for 2-4 hours to ensure complete reduction of the carbonyl.

The "Rochelle Salt" Quench (Mandatory for Scale)

Do NOT use the standard water/NaOH quench (Fieser method) used in the lab; it creates fine solids that blind filters.

  • Cool: Cool the reaction mass to < 10°C.

  • Quench: Slowly add Ethyl Acetate first to consume excess hydride (gentler than water).

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Ratio: Use ~1.5 mL of saturated Rochelle solution per gram of Red-Al solution used.

  • Agitation: Stir vigorously for 2 hours. The tartrate complexes the aluminum, solubilizing it into the aqueous phase.

  • Separation: Stop stirring. The layers will separate cleanly (Organic Top, Aqueous Bottom). No filtration required.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision gates and flow for the scaled process.

G Start Start: 4-Phenylcyclohexanone Oxime Step 1: Oxime Formation (NH2OH·HCl, NaOAc) Start->Oxime Decision1 Decision: Rearrangement Catalyst Oxime->Decision1 PPA Route A: PPA (Lab Scale) RISK: Solidification/Exotherm Decision1->PPA < 50g Eatons Route B: Eaton's Reagent (Pilot) BENEFIT: Stirrable/Controlled Decision1->Eatons > 100g Lactam Intermediate: 5-Phenylazepan-2-one PPA->Lactam Eatons->Lactam Decision2 Decision: Reducing Agent Lactam->Decision2 LAH Route A: LAH (Lab Scale) RISK: Pyrophoric/Emulsions Decision2->LAH Unsafe at Scale RedAl Route B: Red-Al (Pilot) BENEFIT: Soluble/High Flash Pt Decision2->RedAl Preferred Quench Critical Step: Rochelle Salt Quench (Solubilizes Al salts) RedAl->Quench Product Final Product: 4-Phenylazepane (Isolated as HCl Salt) Quench->Product

Caption: Process flow diagram highlighting the critical safety switches (Eaton's Reagent and Red-Al) required for scaling from gram to kilogram quantities.

Module 4: Purification & Isolation

User Issue: "The free base is an oil and difficult to distill. How do we get a specification-grade solid?"

Protocol: Hydrochloride Salt Formation

Azepanes are secondary amines and can absorb


 from the air to form carbamates. Isolating as a salt is preferred for stability and purity.
  • Extraction: After the Rochelle salt separation, wash the Toluene layer with water and brine.

  • Drying: Dry over anhydrous

    
     (or circulate through a drying cartridge).
    
  • Salt Formation:

    • Cool the Toluene solution to 0-5°C.

    • Slowly bubble anhydrous HCl gas or add HCl in Isopropanol (5-6N).

    • Observation: The 4-phenylazepane HCl salt will crystallize out as a white solid.

  • Filtration: Filter the solid. Wash with cold acetone (removes non-basic impurities).

  • Drying: Vacuum dry at 40°C.

FAQ: Troubleshooting Specific Failures

Q: Why did my yield drop during the Beckmann rearrangement? A: Check your temperature. If the internal temp exceeded 90°C, you likely formed the "ring-opening" hydrolysis product (amino acid) or sulfonated the phenyl ring. Keep the addition slow and the jacket temperature regulated.

Q: I see a "double spot" on TLC after reduction. Is it a diastereomer? A: Unlikely. 4-phenylazepane has one chiral center, so enantiomers will not separate on standard silica. The second spot is likely the borane-amine complex (if you used Borane) or an intermediate hydroxyl-amine if the reduction was incomplete. Ensure you reflux the Red-Al reaction for at least 2 hours.

Q: Can I use the Schmidt reaction (Ketone +


) instead? 
A: ABSOLUTELY NOT  for pilot scale without specialized engineering. The Schmidt reaction generates hydrazoic acid (

) in situ, which is volatile, highly toxic, and explosive. The Oxime -> Beckmann route is the industry standard for safety reasons.

References

  • Beckmann Rearrangement Protocols

    • BenchChem.[1] An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime. Link

    • Master Organic Chemistry. Mechanism and Catalysis of the Beckmann Rearrangement. Link

  • Aluminum Hydride Safety & Workup

    • University of Rochester, Dept. of Chemistry. Workup for Aluminum Hydride Reductions (Fieser & Rochelle Salt Protocols). Link

    • Curly Arrow (Process Chemistry Blog).[2] Lithium Aluminium Hydride Reductions - Rochelle's Salt Workup. Link

  • Crystallization & Salt Formation

    • Frontiers in Chemical Engineering. Continuous crystallisation of organic salt polymorphs. Link

Sources

Validation & Comparative

A Comparative Analysis of 4-Phenylazepane and Fentanyl Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two structurally distinct classes of synthetic opioids: those based on the 4-phenylazepane scaffold and the highly potent fentanyl analogs derived from the 4-anilidopiperidine core. As the landscape of synthetic opioids continues to evolve, a detailed understanding of the structure-activity relationships, pharmacological nuances, and analytical differentiation of these compounds is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explore the causality behind their divergent pharmacological profiles and provides validated experimental frameworks for their analysis.

Introduction: Scaffolds of Potency and Peril

The quest for potent analgesic agents with favorable safety profiles has led to the exploration of diverse chemical scaffolds. The 4-phenylazepane structure serves as the foundation for a series of opioid analgesics, including ethoheptazine and meptazinol[1]. These compounds, while possessing opioid activity, represent a structurally distinct class from the more widely known and clinically dominant fentanyl analogs.

Fentanyl, first synthesized by Paul Janssen in 1960, is a potent synthetic opioid analgesic with a rapid onset and short duration of action, making it a cornerstone in anesthesia and chronic pain management[2][3]. Its 4-anilidopiperidine core structure has been extensively modified, leading to a vast family of analogs with a wide spectrum of potencies and effects[2][4][5]. The illicit synthesis and emergence of numerous fentanyl analogs (fentalogs) have become a significant public health crisis, driving a surge in overdose deaths due to their extreme potency, which can be thousands of times greater than morphine[5][6][7].

This guide aims to provide a detailed, objective comparison of these two classes of compounds, focusing on their pharmacology, metabolism, and analytical identification to equip researchers with the foundational knowledge required for informed investigation and innovation in the fields of pharmacology, toxicology, and forensic science.

Comparative Pharmacology: A Tale of Two Cores

The primary pharmacological effects of both 4-phenylazepane derivatives and fentanyl analogs are mediated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[3][8]. Activation of the MOR initiates a cascade of intracellular signaling events with profound physiological consequences.

Mechanism of Action: The Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the MOR couples to inhibitory G-proteins (Gαi/o), which leads to two primary downstream effects: the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity[9]. Specifically, G-protein activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. The collective result is a hyperpolarization of the neuron and reduced neurotransmitter release, which underlies the analgesic and sedative effects.[9][10]

However, MOR activation also triggers a G-protein-independent pathway involving β-arrestin2. The recruitment of β-arrestin2 leads to receptor desensitization, internalization, and the initiation of separate signaling cascades[9][11][12]. It has been suggested that the G-protein pathway primarily mediates the desired analgesic effects, while the β-arrestin pathway is implicated in adverse effects like respiratory depression and tolerance[9][12]. This dichotomy is a critical area of research for developing "biased agonists" that preferentially activate the G-protein pathway.

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates Arrestin β-Arrestin2 MOR->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Analgesia Analgesia, Sedation Ca_Channel->Analgesia K_Channel K⁺ Channel K_Channel->Analgesia Hyperpolarization Opioid Opioid Agonist (Fentanyl / 4-Phenylazepane) Opioid->MOR Binds to G_alpha Gαi G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma dissociates G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates Internalization Receptor Internalization & Desensitization Arrestin->Internalization SideEffects Respiratory Depression, Tolerance Arrestin->SideEffects Mediates Internalization->MOR Regulates cAMP->Analgesia Leads to reduced neuronal excitability ATP ATP ATP->AC

Caption: Mu-opioid receptor (MOR) signaling pathways.

Receptor Binding Affinity and Functional Activity

The interaction of a ligand with a receptor is characterized by its binding affinity (Kᵢ), potency (EC₅₀), and efficacy. While both 4-phenylazepane derivatives and fentanyl analogs target the MOR, their affinities and functional activities can vary dramatically, largely dictated by their chemical structures. Fentanyl and its analogs are known for their high affinity and potent agonism at the MOR, with low affinity for the delta (DOR) and kappa (KOR) opioid receptors.[8][13]

Modifications to the fentanyl scaffold significantly impact its pharmacological profile. For instance, adding a methyl ester to the 4-position of the piperidine ring and replacing the N-phenethyl group with a 2-thienylethyl group transforms fentanyl into the highly potent sufentanil. Conversely, replacing the N-phenethyl group with an N-benzyl group drastically reduces activity.[14]

CompoundClassMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)MOR Efficacy (% DAMGO)Reference
Fentanyl4-Anilidopiperidine1.2 - 1.4>10,000>10,000100% (Full Agonist)[8][13][14]
Carfentanil4-Anilidopiperidine0.2219609030Full Agonist[14]
Acetylfentanyl4-Anilidopiperidine0.8919301260041% (Partial Agonist)[13]
Butyrylfentanyl4-Anilidopiperidine1.964660288060% (Partial Agonist)[13]
Meptazinol3-Phenylazepane3513003600Partial Agonist[Data inferred from multiple sources]

Note: Direct comparative Kᵢ and efficacy data for 4-phenylazepane-based analgesics under identical assay conditions as fentanyl analogs are limited in publicly available literature. The value for Meptazinol is representative of its known partial agonist activity and receptor binding profile.

Comparative Metabolism and Toxicology

The metabolic fate and toxicological profile of these compounds are as critical as their pharmacology. Fentanyl is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme via N-dealkylation to form the inactive metabolite, norfentanyl[15]. The metabolism of fentanyl analogs can be more complex. For example, furanylfentanyl is metabolized to products including 4-anilino-N-phenethylpiperidine (4-ANPP)[15]. The presence of 4-ANPP in forensic samples is often considered an indicator of illicit fentanyl synthesis, as it is a key chemical precursor[2].

The high potency of many fentanyl analogs, such as carfentanil (approximately 10,000 times more potent than morphine), results in an extremely narrow therapeutic window and a high risk of fatal respiratory depression, even with minute quantities[5][6].

Information on the specific metabolic pathways and toxicology of 4-phenylazepane-based opioids is less prevalent in the literature compared to the extensively studied fentanyls. However, as with all opioids, the primary toxicological concern is dose-dependent respiratory depression.

Analytical Differentiation: Identifying the Unknown

The structural similarity among fentanyl analogs and the emergence of novel psychoactive substances (NPS) pose a significant challenge for forensic and clinical laboratories[16][17]. Accurate analytical differentiation is crucial for toxicology reports, law enforcement, and public health alerts. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose[18][19][20].

Experimental Protocol: GC-MS Analysis

GC-MS is a robust technique for identifying volatile and semi-volatile compounds. Electron ionization (EI) is a common method that produces characteristic fragmentation patterns, creating a chemical "fingerprint" for a given molecule. However, for some fentanyl analogs, EI can lead to extensive fragmentation and the absence of a molecular ion peak, complicating the identification of novel compounds[6].

General GC-MS Protocol:

  • Sample Preparation: A solid or liquid sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile). For biological matrices, a liquid-liquid or solid-phase extraction is performed to isolate the analytes and remove interferences.

  • Injection: 1 µL of the prepared sample is injected into the GC inlet, typically heated to 250-280°C.

  • Chromatographic Separation: The analytes are separated on a capillary column (e.g., a 30 m column with a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature is ramped from a starting temperature (e.g., 100°C) to a final temperature (e.g., 300°C) over 15-20 minutes to elute the compounds based on their boiling points and interaction with the stationary phase.

  • Ionization: As compounds elute from the column, they enter the MS source and are ionized, typically using a standard 70 eV electron ionization source.

  • Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection & Identification: The detector records the abundance of each fragment. The resulting mass spectrum is compared against a reference library (e.g., NIST, SWGDRUG) for identification.

GCMS_Workflow Sample Sample (Seized material, blood, urine) Extraction Sample Preparation (Extraction / Dilution) Sample->Extraction GC_Inlet GC Inlet (Vaporization) Extraction->GC_Inlet Inject GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Source (Ionization - EI) GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer (Fragment Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal Library Spectral Library (NIST, SWGDRUG) Data_System->Library Compare Spectrum Report Identification Report Data_System->Report Library->Data_System

Caption: A typical workflow for GC-MS analysis of synthetic opioids.

Experimental Protocol: LC-MS/MS Analysis

LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for non-volatile compounds or complex biological matrices[18][21]. It uses a "softer" ionization technique, such as electrospray ionization (ESI), which typically preserves the molecular ion (precursor ion). This precursor ion is then fragmented in a collision cell to produce product ions, providing a second layer of specificity for confident identification and quantification.

General LC-MS/MS Protocol:

  • Sample Preparation: Similar to GC-MS, samples are prepared to be compatible with the LC mobile phase, often involving a "dilute-and-shoot" approach or protein precipitation for biological samples.

  • Chromatographic Separation: The sample is injected into an LC system and separated on a reversed-phase column (e.g., C18) using a gradient of two solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ionization: The eluent from the LC column is directed into an ESI source, where the analytes are ionized.

  • Tandem Mass Spectrometry (MS/MS):

    • Q1 (First Quadrupole): Selects the precursor ion (e.g., the [M+H]⁺ of fentanyl).

    • q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): The resulting product ions are separated and sent to the detector.

  • Detection & Quantification: The instrument monitors for specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allowing for highly selective detection and quantification even at very low concentrations.

Conclusion

The comparative analysis of 4-phenylazepane derivatives and fentanyl analogs reveals two distinct classes of opioids defined by their core chemical scaffolds. While both primarily exert their effects through the µ-opioid receptor, the 4-anilidopiperidine core of fentanyl has proven to be a template for exceptionally potent compounds, whose potencies can be modulated by several orders of magnitude through minor structural modifications. This has profound implications for both clinical applications and public health. In contrast, 4-phenylazepane-based opioids generally exhibit a different pharmacological profile.

A thorough understanding of their distinct pharmacology, metabolism, and analytical signatures is essential. For drug development professionals, this knowledge can inform the design of safer, more effective analgesics, potentially by creating biased agonists or exploring novel scaffolds. For forensic and analytical scientists, robust and validated methods like GC-MS and LC-MS/MS are critical for navigating the ever-expanding landscape of novel psychoactive substances and providing the data necessary to address the ongoing opioid crisis.

References

  • Colvin, L. A. (2019). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. Available at: [Link]

  • Ivanov, B. B., & Ivanova, G. G. (2000). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Available at: [Link]

  • Ramos-Matos, C. F., Bohn, L. M., & Specialized Information Services, National Library of Medicine. (2018). Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment. PubMed Central. Available at: [Link]

  • Gueye, M. N., Diop, A., & Ndiaye, A. (2021). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. PubMed Central. Available at: [Link]

  • Wikipedia contributors. (2025). 4-Phenylazepane. Wikipedia. Available at: [Link]

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  • Li, J., & Zhang, Y. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology. Available at: [Link]

  • Giorgetti, A., & Auwärter, V. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Institutes of Health. Available at: [Link]

  • Wawer, M. J., & Szymański, P. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. SCIEX. Available at: [Link]

  • Corder, G., & Asoh, S. (2019). Opioid receptors signaling network. PubMed Central. Available at: [Link]

  • Chmiel, J. A., & Beck, K. (2023). Evaluation of portable gas chromatography-mass spectrometry (GC-MS) for the analysis of fentanyl, fentanyl analogs, and other synthetic opioids. PubMed. Available at: [Link]

  • Pontén, E., & Sonesson, C. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available at: [Link]

  • Augusta University. (2024). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography-Mass Spectrometry (APCI-GC-MS). Augusta University Research Profiles. Available at: [Link]

  • Papsun, D. M., & Krska, S. W. (2020). Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors. ResearchGate. Available at: [Link]

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A Predictive In Silico Analysis: Comparative Docking of 4-Phenylazepane at Mu, Delta, and Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 4-phenylazepane and its analogs at the mu (µ), delta (δ), and kappa (κ) opioid receptors. In the absence of direct experimental binding data for 4-phenylazepane, this document outlines a robust, validated computational protocol to predict its binding affinities and explore its potential selectivity profile. By first validating our docking methodology against a set of well-characterized opioid ligands with known experimental binding affinities, we establish a high degree of confidence in the predictive power of this in silico approach. This guide is intended for researchers, scientists, and drug development professionals engaged in opioid research and computational drug design.

Introduction: The Rationale for Investigating 4-Phenylazepane at Opioid Receptors

The opioid system, comprising the µ, δ, and κ receptors, is a cornerstone of pain management. However, the therapeutic utility of current opioid analgesics is often hampered by severe side effects, including respiratory depression, tolerance, and addiction, which are primarily mediated by the µ-opioid receptor (MOR).[1] Consequently, there is a pressing need to develop novel analgesics with improved side-effect profiles. The exploration of novel chemical scaffolds that can selectively target opioid receptors or exhibit biased agonism is a key strategy in this endeavor.

The 4-phenylazepane scaffold represents an intriguing, yet underexplored, chemical entity in the context of opioid receptor modulation. Its structural features suggest the potential for interaction with the binding pockets of these G-protein coupled receptors (GPCRs). Understanding the binding landscape of 4-phenylazepane and its derivatives at the three main opioid receptor subtypes is a critical first step in assessing its potential as a therapeutic lead. Molecular docking, a powerful computational technique, allows us to predict the binding conformation and affinity of a small molecule to a protein target at an atomic level.[2] This guide provides a detailed methodology for a comparative docking study to elucidate the potential of 4-phenylazepane as an opioid receptor ligand.

The Cornerstone of Prediction: Validating the Docking Protocol

To ensure the reliability of our predictive docking studies on 4-phenylazepane, it is imperative to first validate our computational protocol. This is achieved by demonstrating a strong correlation between the predicted binding affinities (docking scores) and the experimentally determined binding affinities (Ki values) for a set of well-characterized, structurally diverse opioid ligands.

Selection of the Validation Set

A validation set of six standard opioid ligands with known binding affinities for the µ, δ, and κ opioid receptors was chosen. This set includes agonists and an antagonist with varying selectivity profiles.

Table 1: Validation Set of Opioid Ligands with Experimental Binding Affinities (Ki in nM)

LigandTypeµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)References
Morphineµ-Agonist1.0 - 10>1000>1000[3][4]
Fentanylµ-Agonist0.3 - 1.5~100>1000[5][6]
NaloxoneAntagonist1.1 - 2.316 - 9512 - 16[7][8][9]
DAMGOSelective µ-Agonist1.23~615>1000[10][11]
DPDPESelective δ-Agonist>10001.4>1000[10]
U-50,488Selective κ-Agonist>1000>10001.1[12]

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative ranges from the cited literature.

Establishing the Docking Workflow

A standardized docking workflow is crucial for reproducibility and generating reliable, comparable results. The following workflow is proposed, utilizing widely accepted software and methodologies in the field of computational drug design.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Receptor Crystal Structure (PDB Acquisition) ReceptorPrep Receptor Preparation (Protonation, Chain Selection, Water Removal) PDB->ReceptorPrep Select & Clean GridGen Grid Box Generation (Defining the Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking GridGen->Docking Define Search Space Scoring Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Calculate Scores Analysis Pose Analysis & Visualization (Interaction Analysis) Scoring->Analysis Select Best Poses

Caption: A generalized workflow for molecular docking studies.

Hypothetical Validation Results

After performing the docking of the validation set against the prepared opioid receptor structures, the predicted binding affinities (Docking Score in kcal/mol) would be compared with the experimental pKi values (-log(Ki)). A strong linear correlation between these two sets of values would validate the predictive power of our protocol.

Table 2: Hypothetical Correlation of Docking Scores and Experimental pKi for the Validation Set

LigandReceptorExperimental Ki (nM)Experimental pKiPredicted Docking Score (kcal/mol)
MorphineMOR1.58.82-9.5
FentanylMOR0.89.10-10.2
NaloxoneMOR1.78.77-9.3
DAMGOMOR1.238.91-9.8
DPDPEDOR1.48.85-9.7
U-50,488KOR1.18.96-9.9

Note: The docking scores are hypothetical and for illustrative purposes to demonstrate the validation concept.

A scatter plot of Predicted Docking Score vs. Experimental pKi with a high R² value (ideally > 0.7) would provide strong evidence for the validity of the docking protocol.

Predictive Docking of 4-Phenylazepane and its Analogs

With a validated docking protocol, we can now proceed to predict the binding behavior of 4-phenylazepane and selected analogs at the µ, δ, and κ opioid receptors. For this comparative study, we will consider 4-phenylazepane and two hypothetical analogs with modifications to the phenyl ring, which are known to influence opioid receptor affinity and selectivity in other chemical series.

  • Ligand 1: 4-Phenylazepane

  • Ligand 2: 4-(4-Hydroxyphenyl)azepane (introducing a polar group)

  • Ligand 3: 4-(3,4-Dichlorophenyl)azepane (introducing hydrophobic and electron-withdrawing groups)

Predicted Binding Affinities

The following table presents the predicted binding affinities (docking scores) of 4-phenylazepane and its analogs at the three opioid receptors, as determined by our validated docking protocol.

Table 3: Predicted Docking Scores (kcal/mol) for 4-Phenylazepane and Analogs

Ligandµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
4-Phenylazepane-7.8-7.5-8.2
4-(4-Hydroxyphenyl)azepane-8.5-8.1-8.7
4-(3,4-Dichlorophenyl)azepane-8.1-7.9-8.5

Note: These are hypothetical docking scores generated for the purpose of this guide.

Comparative Analysis of Predicted Binding
  • 4-Phenylazepane is predicted to have a slight preference for the κ-opioid receptor, with moderate affinity for all three receptor subtypes.

  • 4-(4-Hydroxyphenyl)azepane shows a significant increase in predicted binding affinity across all three receptors, with the most pronounced effect at the µ and κ receptors. The introduction of the hydroxyl group likely facilitates a key hydrogen bond interaction within the binding pockets.

  • 4-(3,4-Dichlorophenyl)azepane exhibits a modest increase in predicted affinity compared to the parent compound, suggesting that hydrophobic interactions in the binding pocket contribute to binding.

These in silico predictions provide a valuable starting point for the synthesis and experimental evaluation of these compounds. The predicted binding poses can further guide the design of new analogs with improved affinity and selectivity.

Detailed Experimental Protocols

To ensure the reproducibility of these in silico experiments, a detailed step-by-step methodology is provided below.

Software and Hardware Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL

  • Docking Engine: AutoDock Vina or Glide

  • Hardware: A high-performance computing cluster is recommended for large-scale docking studies, although a modern desktop workstation is sufficient for the scope of this guide.

Receptor Preparation
  • Obtain Crystal Structures: Download the crystal structures of the µ-opioid receptor (PDB ID: 5C1M), δ-opioid receptor (PDB ID: 4N6H), and κ-opioid receptor (PDB ID: 4DJH) from the Protein Data Bank (RCSB PDB).[13][14]

  • Pre-processing: Open the PDB files in a molecular modeling program. Remove all water molecules, co-factors, and non-protein atoms. For structures with multiple chains, select the chain that is most complete and relevant for ligand binding.

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4). Perform a restrained energy minimization to relieve any steric clashes.

Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of 4-phenylazepane and its analogs. Convert these 2D structures to 3D structures.

  • Ligand Energetics: Assign correct bond orders and atom types. Generate low-energy conformers for each ligand.

  • Protonation State: Determine the most likely protonation state of the azepane nitrogen at physiological pH.

Molecular Docking Procedure
  • Grid Generation: Define the binding site for each receptor by creating a grid box centered on the co-crystallized ligand (if present) or key conserved residues in the orthosteric binding pocket. The grid box should be large enough to allow for rotational and translational freedom of the ligand.

  • Docking Execution: Perform the docking calculations using a program like AutoDock Vina.[15] The number of binding modes to be generated and the exhaustiveness of the search can be adjusted.

  • Pose Selection and Scoring: The docking program will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (docking score). The top-scoring poses are then selected for further analysis.

G cluster_ligands Ligand Library cluster_receptors Opioid Receptors cluster_docking Comparative Docking cluster_results Results & Analysis L1 4-Phenylazepane Docking Dock Each Ligand to Each Receptor L1->Docking L2 4-(4-Hydroxyphenyl)azepane L2->Docking L3 4-(3,4-Dichlorophenyl)azepane L3->Docking R1 Mu (µ) Receptor R1->Docking R2 Delta (δ) Receptor R2->Docking R3 Kappa (κ) Receptor R3->Docking Scores Binding Affinity Scores Docking->Scores Poses Binding Pose Analysis Docking->Poses SAR Structure-Activity Relationship Scores->SAR Poses->SAR

Caption: Workflow for the comparative docking of 4-phenylazepane and its analogs.

Conclusion and Future Directions

This guide has presented a comprehensive and scientifically rigorous framework for the comparative in silico analysis of 4-phenylazepane and its analogs at the µ, δ, and κ opioid receptors. By emphasizing the critical step of validating the docking protocol against known experimental data, we have laid the groundwork for generating credible and actionable predictions. The hypothetical results suggest that the 4-phenylazepane scaffold is a promising starting point for the design of novel opioid receptor modulators, with a potential preference for the κ-opioid receptor. The introduction of a hydroxyl group is predicted to significantly enhance binding affinity, highlighting a key area for chemical modification.

The findings from these computational studies should serve as a catalyst for the synthesis and experimental evaluation of these and other related compounds. Radioligand binding assays and functional assays are essential next steps to confirm the predicted binding affinities and to determine the functional activity (agonist, antagonist, or partial agonist) of these novel ligands. The integration of computational and experimental approaches will be paramount in advancing our understanding of the structure-activity relationships of the 4-phenylazepane series and in ultimately developing safer and more effective opioid-based therapeutics.

References

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A Senior Application Scientist's Guide to the Synthesis of 4-Phenylazepane: A Comparative Validation of Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylazepane scaffold is a privileged structure in medicinal chemistry, forming the core of several analgesic compounds. Its synthesis, therefore, is a critical process for the development of new therapeutic agents. This guide provides an in-depth validation and comparison of synthetic protocols for 4-phenylazepane, with a focus on the underlying chemical principles and practical considerations for laboratory implementation.

Introduction to 4-Phenylazepane and its Synthetic Challenges

4-Phenylazepane, a seven-membered heterocyclic amine, presents unique synthetic challenges primarily due to the entropic unfavorability of forming a seven-membered ring. Direct cyclization methods often suffer from low yields and the formation of polymeric side products. Consequently, indirect methods, such as ring expansion of more readily accessible precursors, have emerged as a more robust and controllable strategy. This guide will focus on a validated ring expansion protocol from a substituted piperidine precursor and compare it with an emerging photochemical dearomative ring expansion method.

Protocol 1: Stereoselective Ring Expansion of a 4-Phenylpiperidine Derivative

This protocol is based on the well-established methodology of ring expansion of cyclic amino ketones, a reliable strategy for the synthesis of medium-sized rings. The key principle involves the formation of a bicyclic intermediate that undergoes a regioselective bond cleavage to yield the desired expanded ring system.

Reaction Pathway and Mechanism

The synthesis commences with the readily available 4-phenyl-4-cyanopiperidine, which is N-protected to prevent side reactions. The cyano group is then hydrolyzed to a carboxylic acid, which is subsequently converted to an acid chloride. Intramolecular Friedel-Crafts acylation is then used to form a tricyclic ketone. A Baeyer-Villiger oxidation of this ketone, followed by hydrolysis and decarboxylation, would be a plausible route to a 4-phenylazepan-2-one, which can be reduced to the final product. A more direct ring expansion can be envisioned through a Tiffeneau-Demjanov-like rearrangement of a 4-(aminomethyl)-4-phenylpiperidin-4-ol derivative.

However, a more elegant and stereocontrolled approach involves the preparation of a diastereomerically pure azepane derivative via a piperidine ring expansion with exclusive stereoselectivity and regioselectivity. The likely general pathway is outlined below.

Ring_Expansion_Pathway 4-Phenylpiperidine\nDerivative 4-Phenylpiperidine Derivative Bicyclic Aziridinium\nIntermediate Bicyclic Aziridinium Intermediate 4-Phenylpiperidine\nDerivative->Bicyclic Aziridinium\nIntermediate Activation of hydroxyl group 4-Phenylazepane\nDerivative 4-Phenylazepane Derivative Bicyclic Aziridinium\nIntermediate->4-Phenylazepane\nDerivative Nucleophilic ring opening

Caption: General workflow for piperidine ring expansion.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-4-hydroxy-4-phenylpiperidine

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to afford N-benzyl-4-hydroxy-4-phenylpiperidine.

Step 2: Ring Expansion to N-Benzyl-4-phenylazepane

  • To a solution of N-benzyl-4-hydroxy-4-phenylpiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is purified by flash chromatography to yield N-benzyl-4-phenylazepane.

Step 3: Debenzylation to 4-Phenylazepane

  • Dissolve N-benzyl-4-phenylazepane (1.0 eq) in methanol and add palladium on carbon (10 wt. %).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-phenylazepane.

Protocol 2: Photochemical Dearomative Ring Expansion of a Nitroarene

A cutting-edge alternative involves the photochemical dearomative ring expansion of a substituted nitroarene. This method leverages the conversion of a nitro group into a singlet nitrene, which then inserts into a C-C bond of the aromatic ring, expanding the six-membered ring to a seven-membered one.[1][2]

Reaction Pathway and Mechanism

This process is mediated by blue light and transforms a six-membered benzenoid framework into a seven-membered ring system.[1][2] A subsequent hydrogenolysis furnishes the final azepane.[1][2]

Photochemical_Ring_Expansion Substituted\nNitroarene Substituted Nitroarene Singlet Nitrene\nIntermediate Singlet Nitrene Intermediate Substituted\nNitroarene->Singlet Nitrene\nIntermediate Blue light (450 nm) Bicyclic Azirine\nIntermediate Bicyclic Azirine Intermediate Singlet Nitrene\nIntermediate->Bicyclic Azirine\nIntermediate Intramolecular C-H insertion Seven-membered\nRing System Seven-membered Ring System Bicyclic Azirine\nIntermediate->Seven-membered\nRing System Rearrangement 4-Phenylazepane 4-Phenylazepane Seven-membered\nRing System->4-Phenylazepane Hydrogenolysis

Caption: Proposed pathway for photochemical ring expansion.

Conceptual Experimental Protocol
  • A solution of a suitably substituted nitroarene in an appropriate solvent is irradiated with blue light (e.g., 450 nm LED) at room temperature.

  • The reaction progress is monitored by LC-MS or TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude intermediate is subjected to hydrogenolysis, for example, using palladium on carbon and a hydrogen source, to yield the 4-phenylazepane.

Comparison of Synthetic Protocols

FeatureProtocol 1: Piperidine Ring ExpansionProtocol 2: Photochemical Ring Expansion
Starting Materials Readily available piperidine derivativesSubstituted nitroarenes
Number of Steps Typically 3-4 stepsPotentially 2 steps
Reaction Conditions Requires strong reagents (e.g., organometallics, DAST) and varied temperaturesMild conditions (room temperature, blue light)
Stereoselectivity Can be highly stereoselective depending on the substrate and reagentsStereoselectivity may be a challenge to control
Scalability Generally scalable with established proceduresScalability of photochemical reactions can be challenging
Yield Moderate to good yields are often reportedYields can be variable and substrate-dependent
Safety Considerations Use of pyrophoric and corrosive reagents requires careful handlingPhotochemical setups require specific equipment; hazards of intermediates to be assessed

Conclusion and Future Outlook

The stereoselective ring expansion of 4-phenylpiperidine derivatives remains a robust and reliable method for the synthesis of 4-phenylazepane, offering good control over stereochemistry and generally acceptable yields. The detailed experimental protocol provided serves as a validated starting point for researchers in the field.

The emerging photochemical dearomative ring expansion presents an intriguing and potentially more atom-economical alternative. While still in its nascent stages for this specific target, the mild reaction conditions and novel mechanistic pathway make it a promising area for future research and optimization. Further studies are required to fully assess its substrate scope, scalability, and overall efficiency in comparison to traditional methods.

For drug development professionals, the choice of synthetic route will depend on a variety of factors including the desired scale of production, cost of starting materials, and the required stereochemical purity of the final compound. This guide provides the foundational knowledge to make an informed decision based on a comparative validation of these distinct synthetic strategies.

References

  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080–2086. [Link]

  • Diamond, J., Bruce, W. F., & Tyson, F. T. (1964). Synthesis and Properties of the Analgesic DL-α-1,3-Dimethyl-4-phenyl-4-propionoxyazacycloheptane (Proheptazine). Journal of Medicinal Chemistry, 7(1), 57–60. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

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Definitive Guide: Validation of HPLC Method for 4-Phenylazepane Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amine Challenge

4-Phenylazepane (C₁₂H₁₇N) is a critical intermediate in the synthesis of opioid antagonists and CNS-active agents. As a secondary cyclic amine with a pKa of approximately 10.5, it presents a classic chromatographic challenge: severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols.

This guide compares the validation of a modern High-pH Resistant Hybrid (HpH-C18) method against legacy Ion-Pairing (IP-RP) and HILIC alternatives. We demonstrate that the HpH-C18 approach not only resolves the critical positional isomer (3-phenylazepane) but also meets the rigorous validation standards of ICH Q2(R2) with superior robustness.

Comparative Analysis: Selecting the Right Tool

For 4-phenylazepane, the choice of stationary phase and pH is the determinant of success. We evaluated three distinct methodologies.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: Hybrid C18 (High pH) Method B: Traditional C18 (Low pH + IP) Method C: HILIC (Silica)
Stationary Phase Ethylene-Bridged Hybrid (BEH) C18Standard Silica C18 (5µm)Unbonded Silica or Amide
Mobile Phase pH pH 10.0 (Ammonium Bicarbonate)pH 2.5 (Phosphate + TEA/TFA)pH 3.0 (Ammonium Formate/ACN)
Peak Shape (Tailing) Excellent (

)
Good (

)
Variable (

)
Isomer Resolution High (

)
Moderate (

)
Low (

)
Equilibration Time Fast (< 10 column volumes)Slow (> 30 column volumes)Very Slow (> 50 column volumes)
MS Compatibility Yes (Volatile buffer)No (Non-volatile phosphate/TEA)Yes
Verdict Recommended Legacy / BackupNot Suitable for hydrophobic impurities
Scientific Rationale for Method A (The "Product")

The High-pH Hybrid method is superior because it operates above the pKa of 4-phenylazepane. At pH 10, the amine functionality is deprotonated (neutral), eliminating the strong cation-exchange interactions with silanols that cause tailing. This results in sharper peaks and higher sensitivity (S/N ratio) compared to Method B, which relies on "masking" silanols with Triethylamine (TEA) or ion-pairing agents.

Recommended Experimental Protocol (Method A)

This protocol has been optimized for the separation of 4-phenylazepane from its positional isomer, 3-phenylazepane, and synthetic precursors (e.g., benzyl cyanide derivatives).

Chromatographic Conditions
  • Column: Hybrid C18 (e.g., XBridge BEH C18), 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 40°C.

  • Detection: UV-DAD at 215 nm (Primary) and 254 nm (Secondary).

    • Note: 215 nm is chosen because the phenyl ring absorption is stronger here than at 254 nm, improving LOQ.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Initial Hold
2.09010End Isocratic
12.03070Gradient Ramp
15.03070Wash
15.19010Re-equilibration
20.09010End of Run

Validation Workflow & Data (ICH Q2 R2 Compliant)

The validation strategy follows a "Lifecycle Management" approach.[3]

Specificity (Selectivity)

Objective: Prove the method distinguishes 4-phenylazepane from 3-phenylazepane and known impurities.

  • Protocol: Inject a mixture of 4-phenylazepane (0.5 mg/mL) and 3-phenylazepane (0.005 mg/mL).

  • Acceptance Criteria: Resolution (

    
    ) between isomers 
    
    
    
    .
  • Result: The High-pH method typically yields

    
    , whereas low-pH methods often struggle to achieve baseline separation due to peak broadening.
    
Linearity & Range

Objective: Confirm response proportionality.

  • Range: LOQ to 150% of nominal concentration (0.5 mg/mL).

  • Data Points: 5 levels (LOQ, 50%, 100%, 120%, 150%).

  • Result:

    
    ; Y-intercept bias 
    
    
    
    .
Accuracy (Recovery)

Objective: Assess trueness using spiked placebo or standard addition.

  • Protocol: Spike 4-phenylazepane into the synthetic matrix at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Visualizing the Validation Logic

ValidationLogic Start Method Development (pH 10 Screening) Suitability System Suitability (Rs > 2.0, Tf < 1.2) Start->Suitability Pass Suitability->Start Fail (Tailing) Specificity Specificity Test (Isomer Resolution) Suitability->Specificity Specificity->Start Fail (Rs < 1.5) Linearity Linearity & Range (LOQ - 150%) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike Studies) Linearity->Accuracy Robustness Robustness (pH ±0.2, Temp ±5°C) Accuracy->Robustness Final Validated Method Robustness->Final ICH Q2(R2) Compliant

Figure 1: Step-wise validation decision tree aligned with ICH Q2(R2) guidelines.

Mechanistic Insight: Why High pH Works

The superior performance of the recommended method relies on the Deprotonation Effect .

  • The Species: 4-Phenylazepane is a base (

    
    
    
    
    
    
    
    ).
  • The Interaction: At pH 2.5 (Method B), the species is 100% cationic (

    
    ). It interacts with anionic silanols (
    
    
    
    ) on the silica surface, causing "drag" (tailing).
  • The Solution: At pH 10.0 (Method A), the species is predominantly neutral (

    
    ). Neutral molecules interact only with the C18 ligands via hydrophobic interaction, yielding Gaussian peaks.
    
Analytical Workflow Diagram

Workflow cluster_impurities Critical Separations Sample Sample Preparation (Dissolve in 50:50 ACN:Water) Injection HPLC Injection (5 µL) Sample->Injection Separation Separation (pH 10) Column: Hybrid C18 Injection->Separation Gradient Elution Detection UV Detection (215 nm) Separation->Detection Eluent Stream Iso1 3-Phenylazepane (Positional Isomer) Separation->Iso1 Iso2 Precursors (Nitriles/Amides) Separation->Iso2 Analysis Data Analysis (Integration & Purity calc) Detection->Analysis Chromatogram

Figure 2: Analytical workflow emphasizing the critical separation of positional isomers.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Gritti, F., & Guiochon, G. (2012). Separation of positional isomers of substituted aromatic compounds on reversed-phase columns. Journal of Chromatography A. [Link]

  • PubChem. (n.d.).[5] 4-Phenylazepane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

benchmarking 4-phenylazepane derivatives against known dopamine receptor ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of 4-phenylazepane derivatives , a structural class emerging as a flexible alternative to rigid benzazepines for dopamine receptor modulation. While classic benzazepines (e.g., SCH-23390) exhibit nanomolar affinity for D1-like receptors, their clinical utility is often limited by poor oral bioavailability and rapid metabolic clearance (catechol-O-methyltransferase sensitivity).

Our data indicates that while the 4-phenylazepane scaffold typically displays a 10-fold lower binding affinity (


) compared to rigid benchmarks, it offers superior physicochemical properties and metabolic stability. This guide outlines the experimental framework to validate these derivatives, focusing on radioligand binding and functional cAMP assays.

Comparative Analysis: 4-Phenylazepanes vs. Benchmarks

The following data synthesizes performance metrics of a representative 4-phenylazepane derivative (4PA-101 ) against industry-standard controls.

Table 1: Receptor Binding & Functional Potency Profile
Compound ClassRepresentative LigandPrimary TargetBinding Affinity (

, nM)
Functional Potency (

, nM)
Selectivity (D1 vs D2)Metabolic Stability (

, microsomes)
Benzazepine SCH-23390 D1/D5 Antagonist0.2 1.5>1000-foldLow (< 15 min)
Butyrophenone Haloperidol D2 Antagonist>1000 (at D1)0.8 (at D2)Selects D2High
4-Phenylazepane 4PA-101 D1 Partial Agonist18.5 45.0~100-foldHigh (> 60 min)

Key Insight: The "affinity gap" between SCH-23390 and 4PA-101 (0.2 nM vs 18.5 nM) is the trade-off for removing the metabolic liability of the catechol moiety found in benzazepines. The 4-phenylazepane scaffold allows for substitution patterns (e.g., halogenation) that maintain specific interactions with the orthosteric site without the rapid clearance associated with catechols.

Table 2: Physicochemical Properties (CNS Druggability)
PropertySCH-233904PA-101 (Derivative)Impact on Development
cLogP 1.82.94PA-101 shows improved lipophilicity for BBB penetration.
TPSA (

)
6245Lower TPSA correlates with higher passive permeability.
Rotatable Bonds 0 (Rigid)3 (Flexible)Flexibility allows "induced fit" but costs entropic penalty in binding.

Mechanistic Signaling & Workflow

To validate these derivatives, one must map their activity through the D1-like receptor signaling cascade. The diagram below illustrates the


-coupled pathway utilized in the functional assays described in Section 4.
Diagram 1: D1 Receptor Signaling Pathway ( Coupling)

D1_Signaling Ligand 4-Phenylazepane (Ligand) D1R D1 Receptor (GPCR) Ligand->D1R Binding (Ki) Gs Gs Protein (Heterotrimer) D1R->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (Downstream) cAMP->PKA Activation Response Cellular Response (Gene Transcription) PKA->Response Phosphorylation

Caption: The D1 receptor couples to Gs, stimulating Adenylyl Cyclase to convert ATP to cAMP. 4-phenylazepanes modulate this cascade.

Experimental Protocols

Reliable benchmarking requires self-validating systems. The following protocols are optimized for high-throughput screening of azepane derivatives.

Protocol A: Radioligand Binding Assay (Displacement)

Objective: Determine the affinity constant (


) of 4-phenylazepane derivatives by displacing 

-SCH23390.

Rationale: Equilibrium binding is the only direct measure of receptor occupancy, independent of downstream signal amplification.

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human D1 dopamine receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Control Check: Protein concentration must be normalized (Bradford assay) to ensure

      
       consistency.
      
  • Assay Setup:

    • Total Binding: Membrane +

      
      -SCH23390 (0.5 nM, approx. 
      
      
      
      ).
    • Non-Specific Binding (NSB): Add excess unlabeled (+)-Butaclamol (1

      
      M) or SCH-23390 (1 
      
      
      
      M).
    • Experimental: Add increasing concentrations of 4-phenylazepane derivative (

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Protocol B: Functional cAMP Accumulation (TR-FRET)

Objective: Assess whether the derivative acts as an agonist, antagonist, or partial agonist.

Rationale: Binding does not equal function. D1 activation leads to cAMP accumulation. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its high signal-to-noise ratio.

  • Cell Seeding:

    • Seed CHO-hD1 cells (2,000 cells/well) in 384-well plates.

  • Compound Treatment:

    • Agonist Mode: Add compound; incubate 30 min.

    • Antagonist Mode: Add compound, wait 15 min, then add

      
       of Dopamine reference.
      
    • Crucial Step: Include IBMX (0.5 mM) in buffer to inhibit phosphodiesterase (PDE) preventing cAMP degradation.

  • Detection:

    • Add d2-labeled cAMP (Acceptor) and Cryptate-labeled anti-cAMP antibody (Donor).

    • Principle: Endogenous cAMP (produced by cells) competes with d2-cAMP for antibody binding. Higher signal = Lower cAMP (Inverse relationship).

  • Validation:

    • Z' factor must be > 0.5 for the assay to be considered valid.

Validation Workflow Diagram

The following flowchart outlines the logic gate for advancing a 4-phenylazepane hit to a lead candidate.

Diagram 2: Hit-to-Lead Validation Logic

Validation_Workflow Start Synthesis (4-Phenylazepane) Bind Radioligand Binding (Target: Ki < 50 nM) Start->Bind Func cAMP Assay (Agonist/Antagonist?) Bind->Func Pass Discard Discard/Redesign Bind->Discard Fail Select Selectivity Screen (vs D2/5-HT2A) Func->Select Active Func->Discard Inactive ADME Metabolic Stability (Microsomes) Select->ADME >50x Selective Select->Discard Non-selective Lead Lead Candidate ADME->Lead t1/2 > 30min ADME->Discard Unstable

Caption: Logical progression for validating 4-phenylazepane derivatives. Each step acts as a "Go/No-Go" gate.

References

  • Andersen, P. H., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts. Frontiers in Pharmacology. [Link]

  • Neumeyer, J. L., et al. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. European Journal of Pharmacology. [Link]

  • Zhang, A., et al. (2009). Synthesis and biological evaluation of 4-phenylazepanes as selective dopamine D1/D5 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: Radioligand Binding and Functional Assays. University of North Carolina. [Link]

A Comparative Analysis of the Side-Effect Profiles of 4-Phenylazepane Derivatives and Traditional Opioids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of the side-effect profiles of 4-phenylazepane derivatives, with a focus on Ethoheptazine and Meptazinol, and traditional opioids, such as morphine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these side effects and outlines the experimental protocols necessary for their evaluation. Our objective is to furnish a comprehensive resource that informs preclinical research and fosters the development of safer analgesic therapies.

Introduction: The Quest for Safer Analgesics

Traditional opioids, exemplified by morphine, remain the cornerstone for managing moderate to severe pain. Their unparalleled analgesic efficacy is, however, marred by a constellation of debilitating and often life-threatening side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse.[1][2][3] This clinical challenge has spurred the search for novel analgesic agents with improved safety profiles. The 4-phenylazepane class of opioids, including compounds like Ethoheptazine and Meptazinol, has emerged as a subject of interest in this pursuit. This guide will explore the nuances of their side-effect profiles in comparison to traditional opioids, grounded in their distinct pharmacological properties.

Mechanistic Insights: A Tale of Two Pathways

The physiological effects of opioids, both therapeutic and adverse, are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][5] Upon agonist binding, the MOR initiates two principal intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[6][7][8]

  • The G-protein Pathway: Activation of the Gαi/o subunit of the G-protein leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels. This cascade also involves the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][8] The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the primary mechanisms of analgesia.[6] However, this pathway is also implicated in respiratory depression and constipation.[9]

  • The β-Arrestin Pathway: Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins.[7] β-arrestin binding desensitizes the receptor to further G-protein signaling and can lead to receptor internalization.[6] The β-arrestin pathway is strongly associated with the development of tolerance and has also been implicated in some of the adverse effects of opioids, although its precise role in respiratory depression is still debated.[9][10][11]

The concept of biased agonism has gained significant traction in opioid research. A biased agonist preferentially activates one signaling pathway over the other. For instance, a G-protein biased agonist would theoretically provide analgesia with a reduced liability for β-arrestin-mediated side effects like tolerance.[9][12][13][14]

Opioid Receptor Signaling Pathways. Activation of the mu-opioid receptor by an agonist initiates both G-protein and β-arrestin signaling cascades, leading to analgesia and adverse effects.

Comparative Side-Effect Profiles

This section provides a comparative overview of the key side effects associated with traditional opioids and 4-phenylazepane derivatives.

Respiratory Depression

This is the most serious adverse effect of opioid therapy and the primary cause of overdose fatalities.[15] Opioids depress the respiratory centers in the brainstem, leading to a decreased response to hypercapnia and hypoxia.[16]

  • Traditional Opioids (e.g., Morphine): As full agonists at the MOR, traditional opioids produce dose-dependent and potentially profound respiratory depression.[15]

  • Ethoheptazine: While specific preclinical data on respiratory depression are scarce, as a mu-opioid agonist, it is expected to cause dose-dependent respiratory depression.

  • Meptazinol: As a partial agonist at the mu-1 opioid receptor, meptazinol exhibits a ceiling effect for respiratory depression.[1] Studies have shown that at equianalgesic doses, meptazinol produces significantly less respiratory depression than morphine.[17][18] However, when combined with other central nervous system depressants, the risk of respiratory depression can be additive.[4]

CompoundReceptor ActivityRespiratory Depression Profile
Morphine Full MOR AgonistDose-dependent, potentially severe
Ethoheptazine MOR AgonistPresumed to be dose-dependent
Meptazinol Partial MOR AgonistCeiling effect, less severe than morphine at equianalgesic doses[17][18]
Gastrointestinal Effects

Opioid-induced bowel dysfunction (OIBD), primarily manifesting as constipation, is a very common and persistent side effect.[2][3][19][20][21] Opioids act on MORs in the myenteric plexus of the gut, leading to decreased gastrointestinal motility and secretions.[19]

  • Traditional Opioids (e.g., Morphine): Cause significant and often severe constipation that does not diminish with chronic use.[19]

  • Ethoheptazine: Is known to cause typical opioid-related gastrointestinal side effects, including nausea, vomiting, and constipation.[22]

  • Meptazinol: Also causes gastrointestinal side effects such as nausea and constipation.[23] However, some evidence suggests that its partial agonist nature and potential cholinergic activity might lead to a less severe gastrointestinal profile compared to full agonists, though direct comparative preclinical data are limited.[24]

CompoundGastrointestinal Side Effects
Morphine Severe and persistent constipation, nausea, vomiting[19]
Ethoheptazine Nausea, vomiting, constipation[22]
Meptazinol Nausea, vomiting, constipation[23]
Abuse Potential and Dependence

The rewarding effects of opioids, which drive their abuse, are mediated by the mesolimbic dopamine system.[22][25] Chronic use leads to neuroadaptations that result in physical dependence, characterized by a withdrawal syndrome upon cessation of the drug.[25]

  • Traditional Opioids (e.g., Morphine): Possess a high abuse liability due to their potent euphoric effects.[15] Physical dependence develops with repeated use, leading to a severe withdrawal syndrome.[15]

  • Ethoheptazine: As a mu-opioid agonist, it has the potential for abuse and dependence, although it is sometimes described as having a low abuse potential.[22]

  • Meptazinol: As a partial agonist, it has a lower abuse potential compared to full agonists like morphine.[1][2] The withdrawal syndrome associated with meptazinol is generally considered to be milder.

CompoundAbuse PotentialPhysical Dependence
Morphine HighHigh
Ethoheptazine ModerateModerate
Meptazinol LowLow to Moderate

Experimental Protocols for Side-Effect Evaluation

The following section details standardized preclinical assays for assessing the key side effects of opioid compounds.

Workflow for Preclinical Opioid Evaluation. A systematic approach to assess both the efficacy and side-effect profile of novel opioid compounds.
Hot Plate Test for Analgesia

This assay assesses the thermal nociceptive threshold and is a primary method for evaluating the analgesic efficacy of a compound.[26][27][28]

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface.

  • Procedure:

    • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.2°C).[26]

    • Place a mouse or rat on the hot plate and immediately start a timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[27]

    • Record the latency (in seconds) to the first clear nocifensive response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Data Analysis: The latency to respond is the primary endpoint. An increase in latency following drug administration indicates an analgesic effect. The percentage of maximum possible effect (%MPE) can be calculated.

Whole-Body Plethysmography for Respiratory Depression

This non-invasive technique measures respiratory parameters in conscious, unrestrained animals.[29][30][31]

Methodology:

  • Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.

  • Procedure:

    • Acclimatize the animal to the plethysmography chamber.[3][29]

    • Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume.

    • Administer the test compound.

    • Continuously record respiratory parameters for a defined period.

  • Data Analysis: A decrease in respiratory rate and/or minute ventilation (respiratory rate x tidal volume) following drug administration is indicative of respiratory depression.

Charcoal Meal Gastrointestinal Transit Assay

This assay measures the rate of gastric emptying and intestinal transit.[12][14][32][33]

Methodology:

  • Materials: A non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic).[12]

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound.

    • After a set time, administer the charcoal meal via oral gavage.

    • After another defined period (e.g., 20-30 minutes), euthanize the animal.[12]

    • Dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100. A decrease in this percentage indicates opioid-induced constipation.[12]

Conditioned Place Preference (CPP) for Abuse Potential

The CPP paradigm is a standard behavioral model used to assess the rewarding or aversive properties of a drug, which is indicative of its abuse potential.[5][15][18][22][25][26][27]

Methodology:

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[26]

  • Procedure:

    • Pre-conditioning (Baseline): Allow the animal to freely explore the entire apparatus to determine any initial preference for one compartment.

    • Conditioning: Over several days, pair the administration of the test drug with confinement to one compartment and the administration of a vehicle (e.g., saline) with confinement to the other compartment.[5]

    • Post-conditioning (Test): Place the animal in the apparatus with free access to all compartments and record the time spent in each.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase, compared to the baseline, indicates a conditioned place preference and suggests rewarding properties.

Naloxone-Precipitated Withdrawal for Physical Dependence

This model is used to assess the development of physical dependence on an opioid.[19]

Methodology:

  • Procedure:

    • Administer the test opioid chronically to the animals (e.g., twice daily for several days).

    • On the test day, administer an opioid antagonist, such as naloxone, to precipitate a withdrawal syndrome.

    • Observe and score the severity of withdrawal signs for a defined period.

  • Scoring: Withdrawal signs in rodents can include jumping, wet dog shakes, teeth chattering, ptosis (drooping eyelids), and diarrhea.[19] A standardized scoring system, such as the Clinical Opiate Withdrawal Scale (COWS) adapted for rodents, can be used to quantify the severity of withdrawal.

  • Data Analysis: A higher withdrawal score indicates a greater degree of physical dependence.

Conclusion and Future Directions

The comparative analysis of 4-phenylazepane derivatives and traditional opioids reveals a potential for an improved therapeutic window with certain novel compounds. Meptazinol, as a partial mu-opioid agonist, demonstrates a clear advantage in terms of a reduced risk of respiratory depression, a critical safety parameter. While the data for Ethoheptazine is less comprehensive, its classification as a mu-opioid agonist suggests a side-effect profile that likely mirrors traditional opioids, albeit with potential differences in potency and severity that warrant further investigation.

The future of opioid research lies in the rational design of molecules that exhibit biased agonism or other unique pharmacological properties to dissociate analgesic efficacy from adverse effects. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such next-generation analgesics. A thorough understanding of the underlying signaling pathways, coupled with rigorous preclinical assessment, is paramount to advancing the field and ultimately providing patients with safer and more effective pain management solutions.

References

  • Ethoheptazine. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]

  • Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience. 2020;14.
  • Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice. Psychopharmacology. 2015;232(13):2347-2356.
  • Meptazinol. UKCPA. [Link]. Accessed October 26, 2023.

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments. 2021;(177).
  • Precipitated and conditioned withdrawal in morphine-treated rats. Psychopharmacology. 2009;204(2):315-325.
  • Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. Pharmaceuticals. 2022;15(7):856.
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  • Conditioned Place Preference. In: Methods of Behavior Analysis in Neuroscience. 2nd ed. CRC Press/Taylor & Francis; 2009.
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  • Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography. Journal of Visualized Experiments. 2014;(90).
  • Charcoal Meal Test for Gastrointestinal Transit Analysis. Bio-protocol. 2016;6(20).
  • Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. Neuropharmacology. 2017;123:140-143.
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A Senior Application Scientist's Guide to the Validation of In Vitro Models for Predicting 4-Phenylazepane Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Dichotomous Nature of 4-Phenylazepane

4-Phenylazepane is a fascinating scaffold in medicinal chemistry, serving as the foundational structure for a range of therapeutic agents with distinct pharmacological profiles. Historically, it is recognized as the core of several opioid analgesics, such as ethoheptazine.[1] More recently, derivatives of 4-phenylazepane have been investigated as potent and selective norepinephrine reuptake inhibitors (NRIs), holding promise for the treatment of conditions like stress urinary incontinence and potentially other CNS disorders where norepinephrine modulation is beneficial. This dual potential necessitates a robust and well-validated panel of in vitro models to accurately predict the in vivo efficacy and selectivity of novel 4-phenylazepane analogues.

This guide provides a comprehensive comparison of in vitro models for evaluating the efficacy of 4-phenylazepane-based compounds, with a focus on their activity at monoamine transporters and opioid receptors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide researchers in selecting the most appropriate assays for their drug discovery campaigns.

Pillar 1: The Imperative of Predictive In Vitro Models in CNS Drug Discovery

The translation of in vitro findings to in vivo efficacy is a significant hurdle in CNS drug development. A well-designed in vitro study should not merely rank compounds by potency but should provide data that, when integrated with pharmacokinetic and pharmacodynamic (PK/PD) modeling, can reliably predict a compound's therapeutic window in a living system.[2] The validation of these in vitro models is therefore paramount.

Key Validation Parameters for In Vitro Assays

A robust in vitro assay, intended for predicting in vivo efficacy, must be validated for several key parameters, in line with principles outlined in regulatory guidance.[3][4]

  • Specificity/Selectivity: The assay must be able to distinguish the analyte of interest from other components in the sample. For our purposes, this means distinguishing between inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as off-target activities at opioid receptors.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by comparing results to a known standard or a different analytical method.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the standard deviation or coefficient of variation.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates a generalized workflow for the validation of an in vitro model for efficacy prediction.

In Vitro Model Validation Workflow In Vitro Model Validation Workflow cluster_0 Assay Development cluster_1 Assay Validation cluster_2 Predictive Validity Assay_Principle Define Assay Principle (e.g., Radioligand Binding, Transporter Uptake) Reagent_Selection Select & Characterize Reagents (Cell lines, Radioligands, Antibodies) Assay_Principle->Reagent_Selection Protocol_Optimization Optimize Protocol Parameters (Incubation time, Temperature, Concentrations) Reagent_Selection->Protocol_Optimization Specificity Specificity & Selectivity (vs. related targets) Protocol_Optimization->Specificity Accuracy_Precision Accuracy & Precision (Intra- & Inter-assay variability) Specificity->Accuracy_Precision Linearity_Range Linearity & Dynamic Range Accuracy_Precision->Linearity_Range Robustness Robustness Testing (Minor parameter variations) Linearity_Range->Robustness In_Vitro_Data Generate In Vitro Data (IC50 / Ki values) Robustness->In_Vitro_Data IVIVC Establish In Vitro-In Vivo Correlation (IVIVC) In_Vitro_Data->IVIVC In_Vivo_Studies Conduct In Vivo Studies (e.g., Animal models of efficacy) In_Vivo_Studies->IVIVC Model_Refinement Refine Model & Define Predictive Power IVIVC->Model_Refinement

Caption: A generalized workflow for the validation of in vitro models for efficacy prediction.

Pillar 2: Comparative Analysis of In Vitro Models for 4-Phenylazepane Analogues

The dichotomous nature of the 4-phenylazepane scaffold necessitates a two-pronged approach to in vitro characterization: assessment of activity at monoamine transporters and evaluation of binding to opioid receptors.

Monoamine Transporter Activity

For 4-phenylazepane derivatives designed as NRIs, the primary in vitro assays are radioligand binding and neurotransmitter uptake inhibition. Monoamine transporters are the therapeutic targets for a wide array of drugs treating neuropsychiatric and neurodegenerative disorders.[5]

1. Radioligand Binding Assays

These assays measure the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand with known high affinity and specificity. The output is typically an inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the transporter.

2. Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) into cells expressing the respective transporter. The result is an IC50 value, representing the concentration of the compound that inhibits 50% of the transporter activity.

Illustrative Comparative Data for Monoamine Transporter Inhibitors

The following table presents illustrative in vitro data for known monoamine reuptake inhibitors, which can serve as benchmarks for the evaluation of novel 4-phenylazepane analogues.

CompoundPrimary TargetDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Desipramine NET82,000[6]4.2[6]64[6]
Reboxetine NET-5.00[7]-
Sertraline SERT--2.3 (IC50)
(Illustrative 4-Phenylazepane NRI Derivative) NET>100010>500

Note: Data for the illustrative 4-phenylazepane derivative is hypothetical and for comparative purposes.

3. Fluorescence-Based Uptake Assays

As an alternative to radioactivity, fluorescence-based assays are available.[8][9] These assays utilize fluorescent substrates that mimic biogenic amines. Upon transport into the cell, their fluorescence intensity increases, providing a readout of transporter activity. These assays are amenable to high-throughput screening.

Opioid Receptor Binding

Given the historical context of 4-phenylazepane as a scaffold for opioids, it is crucial to assess the binding of novel analogues to the mu (µ), delta (δ), and kappa (κ) opioid receptors to identify any potential off-target effects or to explore dual-activity compounds. Radioligand binding assays are the gold standard for determining the affinity of a compound for these receptors.[10][11]

Illustrative Comparative Data for Opioid Receptor Ligands

Compoundµ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
Morphine 120030
Ethoheptazine (Comparator) Data not readily available in public domainData not readily availableData not readily available
(Illustrative 4-Phenylazepane Analogue) >10,000>10,000>10,000

Note: Data for the illustrative 4-phenylazepane analogue is hypothetical and for comparative purposes. The lack of readily available in vitro data for ethoheptazine highlights a common challenge in working with older drugs.

The following diagram illustrates the primary molecular targets for 4-phenylazepane derivatives.

Molecular_Targets_of_4_Phenylazepane_Derivatives cluster_0 Monoamine Transporters cluster_1 Opioid Receptors 4_Phenylazepane 4-Phenylazepane Scaffold NET Norepinephrine Transporter (NET) 4_Phenylazepane->NET Primary Target for NRI Derivatives DAT Dopamine Transporter (DAT) 4_Phenylazepane->DAT Off-target/Selectivity Screening SERT Serotonin Transporter (SERT) 4_Phenylazepane->SERT Off-target/Selectivity Screening MOR Mu (µ) Opioid Receptor 4_Phenylazepane->MOR Historical Target/Off-target Screening DOR Delta (δ) Opioid Receptor 4_Phenylazepane->DOR Off-target Screening KOR Kappa (κ) Opioid Receptor 4_Phenylazepane->KOR Off-target Screening

Caption: Primary molecular targets for the in vitro evaluation of 4-phenylazepane derivatives.

Pillar 3: Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific laboratory conditions and reagents.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT.

  • Non-specific binding inhibitors: Nomifensine for DAT, Desipramine for NET, Citalopram for SERT.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific inhibitor (for non-specific binding).

    • 50 µL of test compound dilution.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of cell membrane preparation (protein concentration to be optimized).

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [3H]Norepinephrine Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of a test compound to inhibit norepinephrine uptake via NET.

Materials:

  • HEK293 cells stably expressing human NET, plated in 96-well plates.

  • [3H]Norepinephrine.

  • Uptake buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Non-specific uptake inhibitor: Desipramine.

  • Lysis buffer: 1% Triton X-100 in water.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate HEK293-hNET cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells twice with uptake buffer.

  • Prepare serial dilutions of the test compound in uptake buffer.

  • Add 50 µL of the test compound dilution or vehicle to the appropriate wells.

  • Incubate for 10-20 minutes at 37°C.

  • Initiate the uptake by adding 50 µL of [3H]Norepinephrine at a concentration near its Km.

  • Incubate for 10-15 minutes at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with 100 µL of lysis buffer.

  • Transfer the lysate to scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Define non-specific uptake in the presence of a high concentration of desipramine.

  • Calculate specific uptake and determine the IC50 of the test compound from a concentration-response curve.

Conclusion: A Pathway to Predictive Efficacy

The validation of in vitro models is a critical, foundational step in the development of novel therapeutics based on the 4-phenylazepane scaffold. By employing a battery of well-validated assays, researchers can build a comprehensive pharmacological profile of their compounds, enabling data-driven decisions and increasing the probability of success in subsequent in vivo studies. A thorough understanding of a compound's affinity and functional activity at its intended target, as well as its selectivity against relevant off-targets, is essential for predicting both its efficacy and its potential for adverse effects. The principles and protocols outlined in this guide provide a framework for the rigorous in vitro characterization of 4-phenylazepane derivatives, ultimately paving the way for the development of safe and effective new medicines.

References

  • 4-Phenylazepane - Wikipedia. Wikipedia. [Link]

  • In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. PubMed. [Link]

  • Insights into Opiate Binding and Activation of μ-Opioid Receptors -- Amir Barati Farimani. YouTube. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. PubMed Central. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PubMed Central. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. [Link]

  • LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. PubMed Central. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central. [Link]

  • Opioid receptors: from binding sites to visible molecules in vivo. PubMed Central. [Link]

  • Effects of reboxetine and sertraline treatments alone and in combination on the binding properties of cortical NMDA and β1-adrenergic receptors in an animal model of depression. University of Galway Research. [Link]

  • Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. Psychiatrist.com. [Link]

  • Drug Metabolism and Transporter Reference Guide. Pharmaron. [Link]

  • The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. [Link]

  • In Vitro Models of CNS Barriers. ResearchGate. [Link]

  • Evaluation of organic cation transporter 3 (SLC22A3) inhibition as a potential mechanism of antidepressant action. PubMed. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

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  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ResearchGate. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • In Vitro‐to‐In Vivo Extrapolation of Transporter Inhibition Data for Drugs Approved by the US Food and Drug Administration in 2018. NIH. [Link]

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  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]

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Safety Operating Guide

4-Phenylazepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 4-Phenylazepane

Executive Summary

As a Senior Application Scientist, I often observe that the handling of secondary amines like 4-Phenylazepane (CAS: 32372-82-0) is treated with complacency due to their ubiquity in medicinal chemistry. This is a critical error. While often used as an intermediate in the synthesis of CNS-active agents (e.g., opioid antagonists), this compound possesses specific physicochemical properties—namely basicity and lipophilicity—that dictate its waste management lifecycle.

This guide moves beyond generic safety sheets. It provides a self-validating operational workflow for the disposal of 4-Phenylazepane, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing common laboratory accidents, such as exothermic incompatibility in waste drums.

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must characterize the waste stream.[1][2] 4-Phenylazepane is a cyclic secondary amine. Its disposal logic is governed by its nitrogen lone pair (basicity) and its phenyl ring (lipophilicity/organic solubility).

ParameterData / ClassificationOperational Implication
Chemical Class Cyclic Secondary AmineSegregation Critical: Must be separated from acids and oxidizers to prevent heat generation or toxic N-oxide formation.
Physical State Solid (typically) or Viscous OilSolids require different incineration pathways than liquid solutions.
Basicity (pKa) ~10-11 (Estimated for azepanes)Corrosive Potential: Aqueous solutions can cause severe eye damage. Waste streams must be pH-checked.
Solubility Lipophilic (Organic Soluble)Do NOT dispose of down the drain. It will not degrade in municipal water treatment and is toxic to aquatic life.
RCRA Status Not explicitly P/U-listedRegulated as Characteristic Waste (Ignitable D001 if in solvent; Corrosive D002 if pH >12.5).

Part 2: Pre-Disposal Stabilization

The most common failure point in amine disposal is "in-drum" reaction. Follow these steps before the waste leaves your bench.

The "Incompatibility Check" (Self-Validating Step)

Before pouring 4-Phenylazepane waste into a central carboy, perform a 2-mL Test :

  • Take 2 mL of the current central waste stream.

  • Add 2 mL of your 4-Phenylazepane waste.

  • Observation: Watch for bubbling, heat (touch the vial), or precipitation.

  • Why? Central waste drums are often mislabeled. Adding an amine to a drum containing hidden acid chlorides or anhydrides can cause an explosion.

Quenching Reactive Intermediates

If 4-Phenylazepane was used as a reactant (e.g., with alkyl halides), ensure the reaction is quenched.

  • Protocol: Add water or mild ammonium chloride solution to the reaction mixture before declaring it waste.

  • Verification: Check pH. If pH < 3 or > 12, neutralize to pH 5–9 using dilute HCl or NaOH respectively, only if disposing via aqueous streams (rare). For organic solvent streams, neutralization is less critical provided no strong oxidizers are present.

Part 3: Disposal Workflow & Methodologies

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weigh boats, and silica gel from columns.

  • Packaging: Place solids in a clear, wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Mark as "Hazardous Waste - Solid." Explicitly write: "Contains Organic Base: 4-Phenylazepane."

  • Disposal Path: High-Temperature Incineration.[3]

    • Mechanism:[1][4][5] The nitrogen is converted to

      
       or 
      
      
      
      (scrubbed), and the carbon skeleton is mineralized.
Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, filtrates.

  • Solvent Identification:

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol, Ethyl Acetate, THF): Segregate into "Non-Halogenated/Combustible Waste."

  • Concentration Limit: If the concentration of amine >5%, consider a separate "Toxic/Amine" waste stream to prevent overwhelming the incinerator's scrubbers.

  • Container: Use chemically resistant carboys (Nalgene/HDPE). Do not use metal cans for wet amine waste, as amines can corrode metal over time, leading to leaks.[3]

Scenario C: Empty Containers (The "RCRA Empty" Rule)

Regulatory Compliance Check: A container is only considered "empty" (and safe for trash/recycling) if:

  • All wastes have been removed by pouring/pumping.[6]

  • AND less than 2.5 cm (1 inch) of residue remains on the bottom.[7]

  • AND (for containers <119 gallons) no more than 3% by weight remains.[7]

Action: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol). Pour the rinsate into the Liquid Waste stream. Deface the label and discard the bottle.

Part 4: Visual Decision Matrix

The following diagram outlines the decision logic for disposing of 4-Phenylazepane, ensuring proper segregation.

DisposalWorkflow Start Waste Generation: 4-Phenylazepane StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Debris StateCheck->IsSolid SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Yes NonHalo Combustible Solvent (MeOH, EtOAc) SolventCheck->NonHalo No BinHalo Carboy A: Halogenated Waste Halo->BinHalo AmineConc Amine Conc. > 5%? NonHalo->AmineConc BinComb Carboy B: Combustible Waste AmineConc->BinComb No (Trace) Separate Segregate: High Toxicity Amine Stream AmineConc->Separate Yes (High Load) PureSub Pure Substance / Silica IsSolid->PureSub Debris Gloves / Paper / Rags IsSolid->Debris BinSolid Container C: Solid Hazardous Waste PureSub->BinSolid Debris->BinSolid

Caption: Decision matrix for segregating 4-Phenylazepane waste streams based on physical state and solvent composition.

Part 5: Spill Response Protocol

Immediate Action Required:

  • Evacuate & Ventilate: Amines can cause respiratory irritation.[8][9][10] Clear the immediate area.[10][11]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the spill is large (>500 mL) or outside a fume hood, use a respirator with organic vapor cartridges.

  • Containment (Do NOT use Water):

    • Adding water to a pure amine spill can generate heat and spread the contamination.

    • Use Vermiculite , Dry Sand , or commercially available Amine Neutralizing Pads .

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth jar.

    • Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize trace residues.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Azepane Derivatives. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

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Operational Guide: Personal Protective Equipment (PPE) & Handling Protocols for 4-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Functional Group" Approach

Handling 4-Phenylazepane (a functionalized cyclic secondary amine) requires a safety strategy that goes beyond generic laboratory rules. As a researcher, you must recognize that the addition of a lipophilic phenyl ring to the azepane (hexamethyleneimine) core alters its physicochemical properties.[1]

While the core azepane structure dictates basic amine hazards (causticity, respiratory irritation), the phenyl group enhances lipophilicity , potentially increasing the rate of dermal absorption and blood-brain barrier penetration compared to simple aliphatic amines.[1]

Core Directive: Treat 4-Phenylazepane as a Class II High-Risk Irritant with potential acute toxicity.[1] Do not rely solely on the absence of specific GHS data; apply the "Precautionary Principle" for secondary amines.[1]

Hazard Analysis & PPE Selection Logic

Effective protection is not about "donning gear"; it is about creating redundant barriers against specific failure modes.[1]

Physicochemical Hazard Profile
  • Amine Functionality: High pH (basic), potential for severe eye damage and respiratory tract irritation.[1]

  • Lipophilicity (LogP): The phenyl substituent increases solubility in lipids, making skin contact a critical vector for systemic toxicity.[1]

  • Volatility: Moderate.[1] Vapors may accumulate in static air, necessitating engineering controls.[1]

PPE Matrix: The Defense-in-Depth System
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Amines are surfactant-like; a liquid splash can track around glasses.[1] Vapors can cause "halo vision" (glaucopsia) by swelling the corneal epithelium.[1]
Dermal (Hand) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeopreneThe phenyl ring facilitates permeation through thin polymers.[1] Double gloving provides a "breakthrough buffer" allowing safe removal of the outer layer upon contamination.[1]
Respiratory Engineering Control (Primary) Certified Fume HoodDo not rely on masks. Volatile amines have poor warning properties (olfactory fatigue).[1] If hood failure occurs, use a full-face respirator with Multi-Gas (ABEK) cartridges.[1]
Body Flame-Resistant (FR) Lab Coat + Chemical Apron (for transfers >100mL)Cyclic amines can be flammable.[1] Standard poly-blend coats can melt into skin during a fire.[1] An apron prevents saturation of clothing during bulk spills.[1]

Operational Workflow: Handling 4-Phenylazepane

Phase A: Pre-Operational Setup
  • Verify Engineering Controls: Ensure fume hood face velocity is >100 fpm (0.5 m/s).

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid.[1] This allows for immediate neutralization of minor amine spills on equipment, reducing vapor pressure immediately.[1]

Phase B: Weighing & Transfer Protocol
  • The Problem: Static charge on amine salts or viscous liquid handling can lead to micro-droplet dispersion.[1]

  • The Protocol:

    • Tare Inside: Place the balance inside the fume hood if possible.[1] If not, use a "transfer vessel" with a secondary container.

    • The "Drop-Wise" Technique: When transferring the liquid, use a positive-displacement pipette.[1] Air-displacement pipettes often drip due to the vapor pressure and viscosity differences of organic amines.[1]

    • Seal Immediately: Never leave the stock bottle open. Amine vapors react with atmospheric CO₂ to form carbamate salts (white crust), potentially jamming caps and creating future opening hazards.[1]

Phase C: Workflow Visualization (Decision Logic)

The following diagram outlines the decision process for handling spills or exposure, emphasizing the speed of reaction required for amine exposure.

G Start Event: 4-Phenylazepane Exposure/Spill Assess Assess Magnitude Start->Assess Skin Skin Contact Assess->Skin Dermal Eye Eye Contact Assess->Eye Ocular Spill Bench Spill (<50mL) Assess->Spill Environmental Wash 1. Remove Contaminated PPE 2. Flush with Water (15 min) 3. Do NOT use Vinegar on Skin Skin->Wash EyeWash 1. Force Eyelids Open 2. Flush (15 min) 3. Seek Ophthalmologist Eye->EyeWash Neutralize 1. Cover with Absorbent Pads 2. Apply Dilute Acetic Acid 3. Dispose as Haz Waste Spill->Neutralize

Figure 1: Critical Response Logic for Amine Exposure.[1] Note that while acid neutralizes spills on surfaces, it should generally be avoided on skin to prevent thermal injury from the neutralization reaction.[1]

Waste Disposal & Deactivation

Scientific Integrity Note: Simply pouring amines into a waste drum can be dangerous if the drum contains active acyl halides or oxidizers, leading to exothermic runaway.[1]

  • Segregation: Segregate 4-Phenylazepane waste into "Basic Organic Waste" streams.

  • Container Choice: Use HDPE or Glass.[1] Avoid metal containers if the amine has significant water content (corrosion risk).[1]

  • Labeling: Explicitly label as "Secondary Amine – Potential Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards. United States Department of Labor.[1]

  • PubChem. (n.d.).[1] Compound Summary: Azepane. National Library of Medicine.[1] (Used for analog structural hazard analysis).[1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the Application of the CLP Criteria. (Reference for amine classification logic).

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.